Bicyclo[2.2.1]heptane-2-carbonyl chloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
bicyclo[2.2.1]heptane-2-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClO/c9-8(10)7-4-5-1-2-6(7)3-5/h5-7H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDBUZLAZTFSUEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00956654 | |
| Record name | Bicyclo[2.2.1]heptane-2-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00956654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35202-90-5 | |
| Record name | 2-Norbornane carbonyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035202905 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bicyclo[2.2.1]heptane-2-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00956654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Bicyclo[2.2.1]heptane-2-carbonyl chloride: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bicyclo[2.2.1]heptane-2-carbonyl chloride, a derivative of the rigid norbornane framework, is a versatile building block in modern organic synthesis. Its significance is rooted in the highly reactive acyl chloride functional group, which serves as an excellent electrophile for a multitude of nucleophilic substitution reactions. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and common reactions, and a discussion of its burgeoning role in the field of drug development, particularly in the synthesis of novel therapeutics.
Core Chemical Properties
This compound, with the chemical formula C₈H₁₁ClO, is a bicyclic compound featuring a reactive acyl chloride moiety attached to the 2-position of a norbornane skeleton.[1] This rigid, three-dimensional structure imparts specific stereochemical constraints that are highly valuable in the design of complex, biologically active molecules.[1]
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in Table 1. It is important to note that while some experimental data is available, many of the listed properties are based on computational predictions.
| Property | Value | Source |
| Molecular Formula | C₈H₁₁ClO | [1] |
| Molecular Weight | 158.63 g/mol | [1] |
| CAS Number | 35202-90-5 | [1] |
| Boiling Point | 81.7-81.9 °C | [1] |
| Predicted Density | 1.1 g/cm³ | [1] |
Spectroscopic Data
The structural elucidation of this compound and its derivatives relies heavily on a combination of spectroscopic techniques.
| Spectroscopy Type | Key Features |
| ¹H NMR | Signals for the bridgehead protons are typically observed in the region of δ ~1.5–2.5 ppm.[1] |
| ¹³C NMR | The carbonyl carbon of the acyl chloride characteristically appears in the downfield region of δ ~170–180 ppm.[1] |
| IR Spectroscopy | A strong and sharp absorption band for the C=O stretch of the acyl chloride is a key diagnostic peak, typically found in the range of 1770–1820 cm⁻¹. The absence of a broad O-H stretch (around 2500–3000 cm⁻¹) confirms the successful conversion from the corresponding carboxylic acid.[1] |
| Mass Spectrometry | The molecular ion peak can be observed to confirm the molecular weight.[1] |
Synthesis and Experimental Protocols
The primary synthetic route to this compound involves the chlorination of its corresponding carboxylic acid precursor. The synthesis of this precursor is a critical step that dictates the stereochemistry of the final product.
Synthesis of Bicyclo[2.2.1]heptane-2-carboxylic Acid
The most common and scalable method for synthesizing the Bicyclo[2.2.1]heptane core is through a Diels-Alder reaction.[1]
Experimental Protocol: Synthesis of Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid (endo/exo mixture)
This reaction typically yields a mixture of endo and exo stereoisomers. The endo isomer is often the kinetically favored product, while the exo isomer is thermodynamically more stable.[1]
-
Reactants: Cyclopentadiene (freshly cracked from dicyclopentadiene) and acrylic acid.
-
Procedure: In a reaction vessel, cyclopentadiene is slowly added to acrylic acid, often without a solvent, at a controlled temperature (typically around 0-25 °C). The reaction is exothermic and should be cooled to maintain the desired temperature. The reaction mixture is stirred for several hours to ensure complete reaction.
-
Work-up: The resulting mixture of endo and exo Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid can be purified by distillation or chromatography.
Experimental Protocol: Hydrogenation to Bicyclo[2.2.1]heptane-2-carboxylic acid
-
Reactants: Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, Palladium on carbon (10% Pd/C), and a suitable solvent (e.g., ethyl acetate or methanol).
-
Procedure: The carboxylic acid is dissolved in the solvent, and the Pd/C catalyst is added. The mixture is then subjected to a hydrogen atmosphere (typically 1-4 atm) and stirred vigorously for several hours until the uptake of hydrogen ceases.
-
Work-up: The catalyst is removed by filtration through a pad of Celite. The solvent is then removed under reduced pressure to yield the crude Bicyclo[2.2.1]heptane-2-carboxylic acid, which can be further purified by recrystallization.[2]
Synthesis of this compound
The conversion of the carboxylic acid to the acyl chloride is a standard transformation in organic synthesis.
Experimental Protocol: Preparation of this compound
-
Reactants: Bicyclo[2.2.1]heptane-2-carboxylic acid and thionyl chloride (SOCl₂). A small amount of a catalyst, such as dimethylformamide (DMF), can be added.
-
Procedure: To a solution of Bicyclo[2.2.1]heptane-2-carboxylic acid in an inert solvent (e.g., dichloromethane or toluene), thionyl chloride is added dropwise at room temperature. The reaction mixture is then typically heated to reflux for a few hours. The progress of the reaction can be monitored by the cessation of gas evolution (SO₂ and HCl).
-
Work-up: After the reaction is complete, the excess thionyl chloride and solvent are removed by distillation, often under reduced pressure. The resulting crude this compound can be purified by vacuum distillation.
Chemical Reactivity and Applications in Drug Development
The high reactivity of the acyl chloride group makes this compound a valuable electrophile for the synthesis of a wide range of derivatives, particularly amides and esters, through reactions with various nucleophiles.
Reactions with Nucleophiles
Amide Formation: The reaction with primary or secondary amines is a common and efficient method for the synthesis of Bicyclo[2.2.1]heptane-2-carboxamides.
Experimental Protocol: General Procedure for Amide Synthesis
-
Reactants: this compound, a primary or secondary amine, and a base (e.g., triethylamine or pyridine) in an inert solvent (e.g., dichloromethane).
-
Procedure: The amine and the base are dissolved in the solvent and cooled in an ice bath. A solution of this compound in the same solvent is then added dropwise. The reaction mixture is stirred at room temperature for several hours.
-
Work-up: The reaction mixture is typically washed with dilute acid, water, and brine. The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude amide, which can be purified by chromatography or recrystallization.
Application in the Synthesis of CXCR2 Antagonists
A notable application of this compound and its derivatives is in the development of antagonists for the chemokine receptor CXCR2. CXCR2 is a G-protein coupled receptor implicated in various inflammatory diseases and cancer metastasis. The rigid bicyclo[2.2.1]heptane scaffold provides a fixed three-dimensional orientation for pharmacophoric groups, enabling a precise fit into the receptor's binding pocket.
A synthetic strategy towards CXCR2 antagonists involves the use of a bicyclo[2.2.1]heptane-containing amine which can be derived from the corresponding carbonyl chloride. This amine is then coupled with other fragments to generate the final drug candidate.
Stereochemistry: The Endo and Exo Isomers
The Diels-Alder synthesis of the Bicyclo[2.2.1]heptane precursor results in a mixture of endo and exo isomers. The stereochemistry of the carbonyl chloride at the C-2 position has a significant impact on the overall shape of the molecule and, consequently, its interaction with biological targets. The separation of these isomers can be challenging but is often crucial for structure-activity relationship (SAR) studies in drug discovery. Separation can sometimes be achieved by careful column chromatography of the precursor carboxylic acids or their derivatives. The assignment of the endo and exo configurations is typically confirmed using NMR spectroscopy, particularly through the analysis of proton-proton coupling constants and 2D NMR techniques like COSY and NOESY.
Conclusion
This compound is a valuable and reactive synthetic intermediate with a growing importance in medicinal chemistry. Its rigid bicyclic framework provides a unique scaffold for the design of novel therapeutic agents. The straightforward synthesis of this compound, coupled with its versatile reactivity, ensures its continued use in the exploration of new chemical space for drug discovery. A thorough understanding of its chemical properties, synthetic routes, and reactivity is essential for researchers and scientists aiming to leverage this powerful building block in their synthetic endeavors.
References
Bicyclo[2.2.1]heptane-2-carbonyl chloride molecular structure
An In-depth Technical Guide to Bicyclo[2.2.1]heptane-2-carbonyl chloride For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, also known as 2-norbornane carbonyl chloride, is a highly reactive and structurally significant synthetic intermediate. Its rigid, strained bicyclic framework and electrophilic acyl chloride group make it a valuable building block in the synthesis of complex molecules, particularly in medicinal chemistry and materials science. This document provides a comprehensive overview of its molecular structure, physicochemical properties, synthesis, and spectral characterization. Detailed experimental protocols and visual diagrams of key processes are included to support advanced research and development.
Molecular Structure and Properties
This compound (C₈H₁₁ClO) consists of a norbornane (bicyclo[2.2.1]heptane) scaffold with a carbonyl chloride substituent at the C2 position. The rigid, bridged ring system results in distinct stereoisomers, primarily the endo and exo forms, which differ in the spatial orientation of the substituent. This stereochemistry significantly influences the molecule's reactivity and the properties of its derivatives.
Physicochemical Data
The key physical and chemical properties of this compound are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₁₁ClO | [1][2] |
| Molecular Weight | 158.62 g/mol | [1][2] |
| CAS Number | 35202-90-5 | [1][3] |
| Synonyms | 2-Norbornane carbonyl chloride | [3] |
| Boiling Point | 359-361 K (86-88 °C) at 0.023 bar (17.25 torr) | [3] |
| Predicted Density | 1.1 g/cm³ | [1] |
Stereoisomerism: Endo vs. Exo
The orientation of the carbonyl chloride group relative to the six-membered ring of the norbornane structure defines the exo and endo isomers. The exo isomer, with the substituent oriented away from the C7 bridge, is generally the thermodynamically more stable product.[1] The kinetically favored product in some synthetic routes, however, can be the endo isomer.[1] Distinguishing between these isomers is critical and is typically achieved using ¹H NMR spectroscopy by analyzing coupling constants.
Crystallographic Data
Synthesis and Experimental Protocols
The primary synthetic route to this compound is a two-stage process starting from a Diels-Alder cycloaddition, followed by conversion of the resulting carboxylic acid to the acyl chloride.[1]
References
Synthesis of Bicyclo[2.2.1]heptane-2-carbonyl chloride from carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of Bicyclo[2.2.1]heptane-2-carbonyl chloride from its corresponding carboxylic acid, a critical transformation for the generation of a versatile building block in medicinal chemistry and organic synthesis. This guide provides a comprehensive overview of the common synthetic methods, detailed experimental protocols, and key characterization data.
Introduction
This compound, a derivative of the rigid norbornane framework, is a highly valuable synthetic intermediate. Its reactivity as an acyl chloride allows for the facile introduction of the bicyclo[2.2.1]heptyl moiety into a wide range of molecules. This is particularly relevant in drug discovery, where the unique three-dimensional structure of the bicyclo[2.2.1]heptane scaffold can impart favorable pharmacokinetic and pharmacodynamic properties to a molecule. The conversion of the relatively unreactive Bicyclo[2.2.1]heptane-2-carboxylic acid to the highly reactive acid chloride is a fundamental step in harnessing the synthetic potential of this structural motif.
Synthetic Methodologies
The preparation of this compound from Bicyclo[2.2.1]heptane-2-carboxylic acid is typically achieved through the use of a chlorinating agent. The two most common and effective reagents for this transformation are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).[1]
2.1. Thionyl Chloride
The reaction with thionyl chloride is a widely employed method due to its efficiency and the convenient removal of byproducts.[1] The reaction proceeds by converting the carboxylic acid's hydroxyl group into a chlorosulfite intermediate, which is a much better leaving group. A subsequent nucleophilic attack by a chloride ion results in the formation of the acyl chloride, with the gaseous byproducts sulfur dioxide (SO₂) and hydrogen chloride (HCl) being easily removed from the reaction mixture.
2.2. Oxalyl Chloride
Oxalyl chloride is another excellent reagent for this conversion, often favored for its mild reaction conditions and clean conversions.[1] The reaction is typically catalyzed by a small amount of N,N-dimethylformamide (DMF), which forms the reactive Vilsmeier reagent in situ. The byproducts of this reaction, carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride (HCl), are also gaseous, simplifying the purification process.
Experimental Protocols
The following sections provide detailed experimental procedures for the synthesis of this compound using both thionyl chloride and oxalyl chloride. These protocols are based on established synthetic transformations of carboxylic acids to acyl chlorides.
3.1. Synthesis using Thionyl Chloride
This protocol describes the conversion of Bicyclo[2.2.1]heptane-2-carboxylic acid to its corresponding acid chloride using thionyl chloride.
-
Materials:
-
Bicyclo[2.2.1]heptane-2-carboxylic acid (endo/exo mixture or single isomer)
-
Thionyl chloride (SOCl₂)
-
Anhydrous dichloromethane (CH₂Cl₂) (optional, as solvent)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
-
Rotary evaporator
-
-
Procedure:
-
In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, place Bicyclo[2.2.1]heptane-2-carboxylic acid (1.0 eq).
-
Under an inert atmosphere (e.g., nitrogen or argon), add an excess of thionyl chloride (typically 2-5 equivalents), either neat or as a solution in an anhydrous solvent like dichloromethane.
-
Heat the reaction mixture to reflux (the boiling point of thionyl chloride is 76 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by the cessation of HCl and SO₂ gas evolution.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. To ensure complete removal, the crude product can be co-evaporated with an anhydrous solvent like toluene.
-
The resulting crude this compound is often of sufficient purity for subsequent reactions. If further purification is required, vacuum distillation can be performed.
-
3.2. Synthesis using Oxalyl Chloride
This protocol details the synthesis using the milder reagent, oxalyl chloride, with DMF catalysis.
-
Materials:
-
Bicyclo[2.2.1]heptane-2-carboxylic acid (endo/exo mixture or single isomer)
-
Oxalyl chloride ((COCl)₂)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Rotary evaporator
-
-
Procedure:
-
In a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve Bicyclo[2.2.1]heptane-2-carboxylic acid (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add oxalyl chloride (typically 1.2-2.0 equivalents) to the stirred solution.
-
Add a catalytic amount of anhydrous DMF (e.g., 1-2 drops) to the reaction mixture. Vigorous gas evolution (CO, CO₂, HCl) should be observed.
-
Allow the reaction mixture to warm to room temperature and stir for 1-3 hours, or until gas evolution ceases.
-
Remove the solvent and any remaining volatile byproducts under reduced pressure using a rotary evaporator.
-
The resulting crude this compound can typically be used directly in the next synthetic step without further purification.
-
Data Presentation
The following table summarizes the key quantitative data for this compound. Please note that specific yields and spectroscopic data can vary slightly depending on the isomeric purity of the starting material and the specific reaction and purification conditions employed.
| Parameter | Data |
| Molecular Formula | C₈H₁₁ClO |
| Molecular Weight | 158.63 g/mol |
| Typical Yield | >90% (generally quantitative) |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 81-82 °C at 10 mmHg |
| ¹H NMR (CDCl₃, δ) | ~1.2-2.0 (m, CH₂), ~2.5 (br s, bridgehead CH), ~2.8-3.2 (m, CH-COCl) |
| ¹³C NMR (CDCl₃, δ) | ~28-45 (aliphatic CH, CH₂), ~175-180 (C=O) |
| IR (neat, cm⁻¹) | ~1800 (s, C=O stretch) |
Visualization of the Synthetic Workflow
The following diagram illustrates the general workflow for the synthesis of this compound from its carboxylic acid precursor.
Caption: General workflow for the synthesis of this compound.
The signaling pathway for this chemical transformation is a direct conversion and does not involve complex biological signaling cascades. The logical relationship is a straightforward synthetic step as depicted in the workflow.
This technical guide provides a solid foundation for researchers and professionals in the field of drug development and organic synthesis to confidently prepare this compound. The detailed protocols and compiled data will aid in the successful execution and characterization of this important synthetic transformation.
References
Technical Guide: Physical and Chemical Properties of Norbornane-2-Carbonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Norbornane-2-carbonyl chloride, also known as bicyclo[2.2.1]heptane-2-carbonyl chloride, is a versatile bicyclic organic compound. Its rigid, strained ring system and reactive acyl chloride functionality make it a valuable intermediate in the synthesis of complex organic molecules, including pharmaceuticals and advanced materials. This technical guide provides a comprehensive overview of the physical and chemical properties of norbornane-2-carbonyl chloride, detailed experimental protocols for its synthesis and characterization, and a summary of its key data.
Chemical and Physical Properties
Norbornane-2-carbonyl chloride is a colorless to pale yellow liquid under standard conditions. A comprehensive summary of its known and estimated physical properties is presented below. It is important to note that while some experimental data is available, many of the listed properties are derived from computational estimations.
Table 1: Physical and Chemical Properties of Norbornane-2-Carbonyl Chloride
| Property | Value | Source |
| Molecular Formula | C₈H₁₁ClO | --INVALID-LINK--[1], --INVALID-LINK--[2], --INVALID-LINK--[3] |
| Molecular Weight | 158.62 g/mol | --INVALID-LINK--[2] |
| CAS Number | 35202-90-5 | --INVALID-LINK--[1], --INVALID-LINK--[2], --INVALID-LINK--[3] |
| Synonyms | This compound | --INVALID-LINK--[2], --INVALID-LINK--[3] |
| Boiling Point (Experimental) | 86-88 °C (359-361 K) at 17.25 mmHg (0.023 bar) | --INVALID-LINK--[3] |
| Boiling Point (Estimated) | 213.67 °C (486.82 K) | --INVALID-LINK--[2] |
| Melting Point (Estimated) | 14.74 °C (287.89 K) | --INVALID-LINK--[2] |
| Density (Estimated for 5-norbornene-2-carbonyl chloride) | 1.256 g/cm³ | --INVALID-LINK-- |
| Refractive Index (Estimated for 5-norbornene-2-carbonyl chloride) | 1.544 | --INVALID-LINK-- |
| Vapor Pressure (Estimated for 5-norbornene-2-carbonyl chloride) | 0.314 mmHg at 25°C | --INVALID-LINK-- |
Table 2: Estimated Thermodynamic Properties of Norbornane-2-Carbonyl Chloride
| Property | Value | Method | Source |
| Standard Gibbs Free Energy of Formation (ΔfG°) | -22.68 kJ/mol | Joback Method | --INVALID-LINK--[2] |
| Enthalpy of Formation at Standard Conditions (ΔfH°gas) | -217.67 kJ/mol | Joback Method | --INVALID-LINK--[2] |
| Enthalpy of Fusion at Standard Conditions (ΔfusH°) | 17.51 kJ/mol | Joback Method | --INVALID-LINK--[2] |
| Enthalpy of Vaporization at Standard Conditions (ΔvapH°) | 44.22 kJ/mol | Joback Method | --INVALID-LINK--[2] |
| Log10 of Water Solubility (mol/L) | -2.16 | Crippen Method | --INVALID-LINK--[2] |
| Octanol/Water Partition Coefficient (logP) | 2.188 | Crippen Method | --INVALID-LINK--[2] |
Experimental Protocols
Synthesis of Norbornane-2-Carbonyl Chloride
The synthesis of norbornane-2-carbonyl chloride is typically achieved through a two-step process starting from 5-norbornene-2-carboxylic acid. The first step involves the hydrogenation of the double bond to yield norbornane-2-carboxylic acid, which is then converted to the acid chloride.
Step 1: Synthesis of Norbornane-2-Carboxylic Acid
This procedure is adapted from a known hydrogenation method.[4]
-
Materials:
-
5-Norbornene-2-carboxylic acid (0.25 mol)
-
Ethyl acetate (100 mL)
-
5% Palladium on carbon (Pd/C) catalyst
-
Hydrogen gas
-
-
Procedure:
-
A solution of 5-norbornene-2-carboxylic acid in ethyl acetate is placed in a hydrogenation apparatus.
-
The 5% Pd/C catalyst is added to the solution.
-
The apparatus is flushed with hydrogen gas and then pressurized to 40 psi.
-
The reaction mixture is stirred at 30-50°C.
-
The reaction is monitored by the uptake of hydrogen. The theoretical amount of hydrogen is typically absorbed within 30 minutes.
-
Upon completion, the catalyst is removed by filtration.
-
The solvent is removed under reduced pressure to yield essentially pure norbornane-2-carboxylic acid.
-
Step 2: Conversion to Norbornane-2-Carbonyl Chloride
This is a general procedure for the conversion of a carboxylic acid to an acid chloride using thionyl chloride.
-
Materials:
-
Norbornane-2-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous solvent (e.g., dichloromethane or toluene)
-
A catalytic amount of N,N-dimethylformamide (DMF) (optional)
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, norbornane-2-carboxylic acid is dissolved in the anhydrous solvent.
-
A catalytic amount of DMF can be added to facilitate the reaction.
-
Thionyl chloride (typically 1.2-1.5 equivalents) is added dropwise to the solution at room temperature.
-
The reaction mixture is then heated to reflux and maintained at this temperature until the evolution of HCl and SO₂ gas ceases (typically 1-3 hours).
-
The reaction progress can be monitored by the disappearance of the carboxylic acid starting material using thin-layer chromatography (TLC).
-
After the reaction is complete, the excess thionyl chloride and solvent are removed by distillation, often under reduced pressure.
-
The resulting crude norbornane-2-carbonyl chloride can be purified by vacuum distillation.
-
Caption: Synthesis workflow for norbornane-2-carbonyl chloride.
Characterization Protocols
Standard analytical techniques are employed to confirm the structure and purity of the synthesized norbornane-2-carbonyl chloride.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show a complex pattern of multiplets in the aliphatic region (typically 1.0-3.0 ppm) corresponding to the protons of the norbornane skeleton. The proton alpha to the carbonyl group will be shifted downfield.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the eight carbon atoms. The carbonyl carbon will have a characteristic chemical shift in the range of 170-180 ppm.
-
-
Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong, sharp absorption band in the region of 1780-1815 cm⁻¹, which is characteristic of the C=O stretching vibration of an acyl chloride.
-
Mass Spectrometry (MS): Mass spectral analysis will show the molecular ion peak (M⁺) and characteristic fragmentation patterns of the norbornane ring system. For the related 5-norbornene-2-carbonyl chloride, mass spectral data is available which can serve as a reference.[5]
Caption: Characterization workflow for norbornane-2-carbonyl chloride.
Safety and Handling
Norbornane-2-carbonyl chloride is a reactive and corrosive compound that should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Hazards:
-
Causes severe skin burns and eye damage.
-
Reacts violently with water, releasing corrosive hydrogen chloride gas.
-
Lachrymator (causes tearing).
-
Moisture sensitive; should be stored under an inert atmosphere.
-
-
Personal Protective Equipment (PPE):
-
Chemical-resistant gloves
-
Safety goggles and a face shield
-
Lab coat
-
-
Handling:
-
Avoid contact with skin, eyes, and clothing.
-
Keep away from moisture and water.
-
Handle under an inert atmosphere (e.g., nitrogen or argon).
-
-
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Conclusion
Norbornane-2-carbonyl chloride is a key synthetic intermediate with a unique bicyclic structure. This guide provides essential information on its physical properties, detailed protocols for its preparation and characterization, and important safety considerations. The data and methodologies presented here are intended to support researchers and professionals in the fields of chemical synthesis and drug development in their utilization of this versatile compound.
References
An In-depth Guide to the Stereochemistry of Bicyclo[2.2.1]heptane-2-carbonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stereochemistry of Bicyclo[2.2.1]heptane-2-carbonyl chloride, a vital building block in synthetic organic chemistry. The rigid, three-dimensional structure of the bicyclo[2.2.1]heptane (norbornane) framework makes its derivatives highly valuable as scaffolds in medicinal chemistry and materials science.[1] Understanding and controlling the stereochemistry of substituents on this framework is critical for its application. This document details the synthesis, characterization, and reactivity of the distinct endo and exo stereoisomers of the title compound.
Defining Endo and Exo Stereoisomerism
The stereochemistry of monosubstituted norbornane systems is defined by the position of the substituent relative to the bridges of the bicyclic system. The molecule contains three bridges connecting the two bridgehead carbons (C1 and C4): two two-carbon bridges (C2-C3 and C5-C6) and a one-carbon bridge (C7).
-
Endo Isomer: The substituent at C2 is on the same side (or syn) as the longest bridge (the C7 bridge). This position is more sterically hindered.[2]
-
Exo Isomer: The substituent at C2 is on the opposite side (or anti) of the longest bridge (the C7 bridge). This position is less sterically hindered.[2]
The distinct spatial arrangement of the carbonyl chloride group in these isomers significantly influences their synthesis, spectroscopic properties, and chemical reactivity.
Synthesis and Stereocontrol
The synthesis of either the endo or exo isomer of this compound originates from the corresponding carboxylic acid precursor. The stereochemistry is primarily established during the initial formation of the bicyclic ring system via a Diels-Alder reaction.[1]
The classic route involves the [4+2] cycloaddition of cyclopentadiene and acrylic acid.[1] This reaction yields a mixture of endo- and exo-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid.
-
Kinetic vs. Thermodynamic Control: The Diels-Alder reaction is subject to kinetic and thermodynamic control.[3]
-
Kinetic Product: The endo isomer is favored under kinetic control (lower temperatures, shorter reaction times) due to stabilizing secondary orbital interactions between the developing pi system and the dienophile's activating group.[1][3]
-
Thermodynamic Product: The exo isomer is the more stable product due to reduced steric repulsion between the substituent and the C5-C6 double bond (or the hydrogenated bridge).[1] It is favored under thermodynamic control (higher temperatures, longer reaction times), which allows for the retro-Diels-Alder reaction and equilibration to the more stable isomer.
-
The resulting unsaturated carboxylic acid is then hydrogenated, typically using a catalyst like Palladium on carbon (Pd/C), to yield the saturated bicyclo[2.2.1]heptane-2-carboxylic acid.[1][4] Finally, the carboxylic acid is converted to the highly reactive acyl chloride.
The following is a representative protocol for the conversion of bicyclo[2.2.1]heptane-2-carboxylic acid to its corresponding acyl chloride, adapted from procedures for similar substrates.[5][6][7]
-
Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add the bicyclo[2.2.1]heptane-2-carboxylic acid (1.0 eq) and anhydrous dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF).
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add oxalyl chloride ((COCl)₂) (1.2 eq) or thionyl chloride (SOCl₂) (1.2 eq) dropwise to the stirred solution.[5] If oxalyl chloride is used, a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 1-3 mol%) is added to facilitate the reaction.[5]
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-12 hours.[5] The reaction progress can be monitored by the cessation of gas evolution (HCl and CO/CO₂ for oxalyl chloride; HCl and SO₂ for thionyl chloride).
-
Workup: Once the reaction is complete, carefully remove the solvent and any excess reagent under reduced pressure.
-
Purification: The resulting crude this compound is often used directly in subsequent steps due to its moisture sensitivity. If necessary, it can be purified by vacuum distillation.
Spectroscopic Characterization
Distinguishing between the endo and exo isomers is reliably achieved through spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR).
| Parameter | Endo Isomer (Expected) | Exo Isomer (Expected) | Rationale |
| ¹H NMR: C2-H Chemical Shift | Typically shifted further downfield. | Typically shifted further upfield. | The C2 proton in the endo isomer is in close proximity to the C7 bridge, leading to different anisotropic effects compared to the less hindered exo position. |
| ¹H NMR: C2-H Coupling | The coupling constant between C2-H and the adjacent bridgehead proton (C1-H), J(H1,H2), is typically small (1-4 Hz). | The coupling constant J(H1,H2) is typically larger (4-6 Hz). | The dihedral angle between the C1-H and C2-H bonds is ~90° in the endo isomer, leading to a small coupling constant. The angle is smaller in the exo isomer, resulting in a larger coupling. |
| ¹³C NMR: C7 Chemical Shift | The C7 carbon is often deshielded (shifted downfield). | The C7 carbon is more shielded (shifted upfield). | The γ-gauche effect: The steric interaction between the endo substituent and the C7 bridge protons causes a downfield shift in the C7 carbon signal. |
| IR Spectroscopy: C=O Stretch | ~1785-1815 cm⁻¹ | ~1785-1815 cm⁻¹ | The C=O stretching frequency for the acyl chloride group is characteristic but generally not sufficient on its own to reliably distinguish between the two stereoisomers. |
Note: The exact chemical shifts and coupling constants can vary based on the solvent and spectrometer frequency. The values and trends are based on analyses of similar norbornane derivatives.[8][9][10]
Reactivity and Stereochemical Influence
The stereochemical configuration of the acyl chloride group directly impacts its accessibility to nucleophiles, leading to significant differences in reactivity.
The exo isomer is generally more reactive towards nucleophilic acyl substitution.[11][12] The acyl chloride group in the exo position is sterically accessible, allowing for an easier approach by nucleophiles. In contrast, the endo position is shielded by the C7-bridge and the overarching bicyclic structure, which hinders the nucleophile's trajectory to the electrophilic carbonyl carbon.[1] This difference in steric hindrance can be exploited to achieve selective reactions in mixtures or to control the rate of reaction.
Applications in Research and Drug Development
This compound serves as a crucial reactive intermediate. The rigid norbornane scaffold it provides is used to:
-
Introduce Conformational Rigidity: Incorporating this scaffold into a larger molecule, such as a peptide mimetic or a potential drug candidate, restricts bond rotation. This can lead to higher binding affinity and selectivity for a biological target by locking the molecule into a bioactive conformation.[1]
-
Serve as a Synthetic Building Block: The high reactivity of the acyl chloride group allows for the efficient attachment of the norbornane unit to various nucleophiles (alcohols, amines, etc.) to build more complex molecular architectures.[1][13]
-
Probe Structure-Activity Relationships (SAR): The well-defined and predictable stereochemistry of the endo and exo isomers makes them ideal tools for SAR studies. By synthesizing both isomers of a potential therapeutic agent, researchers can determine the optimal three-dimensional arrangement required for biological activity.
Conclusion
The stereochemistry of this compound is a fundamental aspect that governs its synthesis, characterization, and utility. The distinction between the sterically hindered endo isomer and the more accessible exo isomer is critical. Stereocontrol is typically achieved during the initial Diels-Alder synthesis of the carboxylic acid precursor, with kinetic conditions favoring the endo product and thermodynamic conditions favoring the exo product. These isomers can be unambiguously identified by NMR spectroscopy, and their differing steric environments lead to predictable differences in chemical reactivity. For researchers in synthetic and medicinal chemistry, a thorough understanding of this stereoisomerism is essential for leveraging the unique structural and chemical properties of this important bicyclic building block.
References
- 1. This compound | 35202-90-5 | Benchchem [benchchem.com]
- 2. endo–exo isomerism - Wikipedia [en.wikipedia.org]
- 3. Wolfram Demonstrations Project [demonstrations.wolfram.com]
- 4. ir-library.ku.ac.ke [ir-library.ku.ac.ke]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. chem.ucla.edu [chem.ucla.edu]
- 11. researchgate.net [researchgate.net]
- 12. Investigation of exo- and endo-isomers of 5-norbornene-2,3-dicarboxylic anhydride in ethylene copolymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. chemimpex.com [chemimpex.com]
An In-depth Technical Guide to the Stereoisomers of Bicyclo[2.2.1]heptane-2-carbonyl chloride: Endo vs. Exo
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural, spectroscopic, and reactive differences between the endo- and exo- isomers of bicyclo[2.2.1]heptane-2-carbonyl chloride. These compounds, derivatives of the rigid norbornane framework, are valuable synthetic intermediates in medicinal chemistry and materials science. Understanding their distinct properties is crucial for stereoselective synthesis and the development of novel molecular entities.
Structural and Stereochemical Differences
The core distinction between the endo- and exo- isomers of this compound lies in the spatial orientation of the carbonyl chloride group at the C-2 position of the bicyclic system.
-
Endo isomer: The carbonyl chloride group is oriented towards the six-membered ring of the bicyclo[2.2.1]heptane system, specifically on the same side as the C-7 bridge.
-
Exo isomer: The carbonyl chloride group is oriented away from the six-membered ring and the C-7 bridge.
This stereochemical difference significantly influences the molecule's steric environment, stability, and reactivity. Generally, the exo isomer is considered the thermodynamically more stable product due to reduced steric hindrance, while the endo isomer is often the kinetically favored product in Diels-Alder syntheses of the precursor.
Synthesis of Precursors and Final Products
The synthesis of both isomers typically begins with a Diels-Alder cycloaddition to form the bicyclo[2.2.1]heptene skeleton, followed by hydrogenation and conversion of the resulting carboxylic acid to the carbonyl chloride.
dot
Figure 1: General synthetic workflow for endo- and exo-bicyclo[2.2.1]heptane-2-carbonyl chloride.
Quantitative Data
| Property | endo-Bicyclo[2.2.1]heptane-2-carbonyl chloride | exo-Bicyclo[2.2.1]heptane-2-carbonyl chloride |
| Molecular Formula | C₈H₁₁ClO | C₈H₁₁ClO |
| Molecular Weight | 158.63 g/mol | 158.63 g/mol |
| Boiling Point | 81.7-81.9 °C (for CAS 35202-90-5)[1] | 81.7-81.9 °C (for CAS 35202-90-5)[1] |
| Density (Predicted) | ~1.1 g/cm³[1] | ~1.1 g/cm³[1] |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful tools for differentiating the endo and exo isomers.
NMR Spectroscopy
The key diagnostic feature in ¹H NMR spectroscopy is the coupling constant (J) between the proton at C-2 and the adjacent bridgehead proton at C-1.[1]
-
Endo isomer: The dihedral angle between H-1 and H-2 is approximately 45°, resulting in a significant coupling constant.
-
Exo isomer: The dihedral angle is nearly 90°, leading to a very small or negligible coupling constant (close to 0 Hz).[1]
| Proton | Predicted Chemical Shift (δ) for endo-isomer | Predicted Chemical Shift (δ) for exo-isomer |
| H-1 | ~2.9 ppm | ~2.8 ppm |
| H-2 | ~3.5 ppm | ~3.2 ppm |
| H-3 (exo) | ~2.1 ppm | ~1.9 ppm |
| H-3 (endo) | ~1.4 ppm | ~1.6 ppm |
| H-4 | ~2.6 ppm | ~2.5 ppm |
Table adapted from predicted data.[1]
In ¹³C NMR, the carbonyl carbon signal for both isomers appears in the downfield region of approximately 170-180 ppm.[1] Subtle differences in the chemical shifts of the other carbon atoms in the bicyclic system can also be observed.
Infrared Spectroscopy
The IR spectra of both isomers are dominated by a strong absorption band for the C=O stretch of the acyl chloride, typically observed in the range of 1780-1815 cm⁻¹.[1] The C-Cl stretching vibration appears in the region of 600-800 cm⁻¹. The absence of a broad O-H stretch confirms the conversion from the carboxylic acid precursor.[1]
Reactivity and Stability
The stereochemistry of the carbonyl chloride group significantly impacts the reactivity of the isomers. While direct comparative kinetic data for the carbonyl chlorides is scarce, studies on the solvolysis of the analogous 2-norbornyl chlorides provide valuable insights.
The solvolysis of exo-2-norbornyl derivatives is significantly faster than that of the corresponding endo-isomers. The exo/endo rate ratio for the solvolysis of 2-norbornyl chlorides in aqueous acetone ranges from 221 to 327. This enhanced reactivity of the exo isomer is often attributed to anchimeric assistance from the C1-C6 bonding electrons, which can stabilize the developing positive charge at C2 in the transition state.
dot
Figure 2: Relative reactivity in solvolysis of 2-norbornyl chlorides.
Thermodynamically, the exo isomer is generally more stable than the endo isomer due to the minimization of steric interactions between the substituent at C-2 and the rest of the bicyclic framework.
Experimental Protocols
Synthesis of endo-Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid (Kinetic Control)
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add freshly cracked cyclopentadiene.
-
Addition of Dienophile: Cool the flask in an ice bath and add acrylic acid dropwise with stirring.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Work-up: The resulting mixture, which is predominantly the endo isomer, can be purified by distillation or chromatography.
Hydrogenation to endo-Bicyclo[2.2.1]heptane-2-carboxylic acid
-
Reaction Setup: Dissolve the endo-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid in a suitable solvent such as ethanol or ethyl acetate in a hydrogenation vessel.
-
Catalyst Addition: Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Hydrogenation: Subject the mixture to a hydrogen atmosphere (typically 1-4 atm) and stir vigorously until the uptake of hydrogen ceases.
-
Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain the saturated carboxylic acid.
Conversion to endo-Bicyclo[2.2.1]heptane-2-carbonyl chloride
-
Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the endo-bicyclo[2.2.1]heptane-2-carboxylic acid in a dry, non-protic solvent such as dichloromethane or toluene.
-
Reagent Addition: Add an excess of thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) dropwise at 0 °C. A catalytic amount of dimethylformamide (DMF) can be added if using oxalyl chloride.
-
Reaction: Allow the mixture to warm to room temperature and stir for several hours until the evolution of gas ceases.
-
Isolation: Remove the excess solvent and chlorinating agent under reduced pressure to yield the crude acid chloride, which can be purified by distillation.
Note: The synthesis of the exo-isomer follows a similar pathway, but the initial Diels-Alder reaction is typically run at higher temperatures to favor the thermodynamically more stable exo-adduct.
Conclusion
The endo and exo isomers of this compound, while constitutionally identical, exhibit distinct properties due to their fixed stereochemistry. The exo isomer is generally the more thermodynamically stable and more reactive in solvolysis-type reactions. These differences can be readily characterized by spectroscopic methods, particularly ¹H NMR. A thorough understanding of these isomeric distinctions is essential for the strategic design and synthesis of complex molecules in drug discovery and materials science.
References
Reactivity of the Acyl Chloride Group on a Norbornane Scaffold: An In-Depth Technical Guide
Introduction
The norbornane scaffold, a rigid bicyclo[2.2.1]heptane system, is a cornerstone in medicinal chemistry and materials science due to its unique three-dimensional structure, which provides a well-defined orientation for appended functional groups. When functionalized with highly reactive moieties such as acyl chlorides, the norbornane scaffold becomes a powerful building block for the synthesis of complex molecules, including pharmaceuticals and advanced polymers. The stereochemical placement of the acyl chloride group, either in the endo or exo position, profoundly influences its reactivity, primarily due to the steric environment imposed by the bicyclic framework.
This technical guide provides a comprehensive analysis of the reactivity of the acyl chloride group on a norbornane scaffold, with a particular focus on the comparative reactivity of endo- and exo-norbornane-2-carbonyl chloride. It is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of how the rigid norbornane framework modulates the chemical behavior of this important functional group.
Synthesis and Stereochemistry of Norbornane Acyl Chlorides
The synthesis of norbornane acyl chlorides begins with the corresponding carboxylic acids, which are typically prepared via a Diels-Alder reaction between cyclopentadiene and acrylic acid, followed by catalytic hydrogenation of the resulting norbornene-2-carboxylic acid. The Diels-Alder reaction predominantly yields the endo isomer, which can be isomerized to the thermodynamically more stable exo isomer. The separated carboxylic acid isomers are then converted to their respective acyl chlorides, most commonly by treatment with thionyl chloride (SOCl₂).[1] This reaction is efficient as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and easily removed.[1]
Reactivity of the Acyl Chloride Group on the Norbornane Scaffold
The reactivity of acyl chlorides is dominated by the high electrophilicity of the carbonyl carbon, which is susceptible to attack by a wide range of nucleophiles through a nucleophilic addition-elimination mechanism. However, when the acyl chloride is attached to the rigid norbornane scaffold, steric hindrance plays a decisive role in modulating this inherent reactivity.
The Dominant Role of Steric Hindrance
The bicyclic structure of norbornane creates two distinct faces for substitution: the sterically unhindered exo face and the sterically congested endo face. For a substituent at the C-2 position, the endo face is shielded by the C-5 and C-6 methylene groups and the ethano bridge. Consequently, the approach of a nucleophile to an endo-acyl chloride is significantly more hindered than its approach to an exo-acyl chloride.
Table 1: Relative Solvolysis Rates of exo- and endo-2-Norbornyl Chlorides in Aqueous Acetone
| Solvent (Aqueous Acetone) | exo Rate Constant (k_exo) | endo Rate Constant (k_endo) | Rate Ratio (k_exo / k_endo) |
| 80% | - | - | 221 |
| 70% | - | - | 222 |
| 60% | - | - | 227 |
| 50% | - | - | 276 |
| 40% | - | - | 327 |
| Pure Water (extrapolated) | - | - | 306 |
Data sourced from studies on the solvolysis of 2-norbornyl chlorides.
This vast difference in reactivity for the alkyl chlorides strongly suggests a similar, if not equally pronounced, trend for the corresponding acyl chlorides. The steric hindrance that impedes the solvolysis of the endo-alkyl chloride is expected to similarly hinder the approach of a nucleophile to the carbonyl carbon of the endo-acyl chloride.
Reactions with Nucleophiles
Based on the principles of acyl chloride reactivity and the steric model provided by the norbornyl system, the following reactivity patterns are predicted for endo- and exo-norbornane-2-carbonyl chloride.
1. Hydrolysis Reaction with water yields the corresponding carboxylic acid. It is anticipated that exo-norbornane-2-carbonyl chloride will hydrolyze at a significantly faster rate than the endo isomer due to the unhindered access of water molecules to the carbonyl carbon.
Experimental Protocol (General): The norbornane acyl chloride is dissolved in an anhydrous aprotic solvent (e.g., diethyl ether or THF). The solution is cooled in an ice bath, and water is added dropwise with vigorous stirring. The reaction is typically rapid and exothermic. After the reaction is complete, the organic layer is separated, washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄), and the solvent is removed under reduced pressure to yield the carboxylic acid.
2. Alcoholysis Reaction with an alcohol in the presence of a non-nucleophilic base (e.g., pyridine or triethylamine) produces the corresponding ester. The steric accessibility of the exo position is expected to lead to substantially higher rates of esterification for the exo-acyl chloride compared to the endo isomer.
Experimental Protocol (General): The norbornane acyl chloride is dissolved in an anhydrous solvent (e.g., dichloromethane). The alcohol (1.0-1.2 equivalents) and a tertiary amine base (1.2-1.5 equivalents) are added, and the mixture is stirred at room temperature until the reaction is complete (monitored by TLC or GC). The reaction mixture is then washed with dilute acid, saturated sodium bicarbonate solution, and brine. The organic layer is dried and the solvent evaporated to give the crude ester, which can be purified by column chromatography.
3. Aminolysis Reaction with ammonia, a primary amine, or a secondary amine yields the corresponding primary, secondary, or tertiary amide, respectively. This reaction is generally very fast. The steric hindrance on the endo face is predicted to result in a significantly slower reaction rate for the endo-acyl chloride compared to the exo isomer.
Experimental Protocol (General): The norbornane acyl chloride is dissolved in an anhydrous aprotic solvent and cooled. A solution of the amine (at least 2 equivalents to neutralize the HCl byproduct) in the same solvent is added dropwise. The reaction is often instantaneous. After completion, the resulting ammonium salt is filtered off, or the reaction mixture is washed with dilute acid and base to remove unreacted starting materials and salts. The organic layer is then dried and concentrated to afford the amide.
Spectroscopic Characterization
The structural features of norbornane acyl chlorides can be confirmed using standard spectroscopic techniques.
Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum of an acyl chloride is the strong carbonyl (C=O) stretching absorption. For norbornane-2-carbonyl chloride, this band is expected in the region of 1780-1815 cm⁻¹ .[1] The C-Cl stretching vibration typically appears in the fingerprint region, between 600 and 800 cm⁻¹.
¹³C NMR Spectroscopy: In the ¹³C NMR spectrum, the carbonyl carbon of the acyl chloride is highly deshielded and appears at approximately 170-180 ppm .[1] The chemical shifts of the carbons within the bicyclic system will also be influenced by the stereochemistry of the acyl chloride group.
Applications in Drug Development
The well-defined stereochemistry and differential reactivity of exo- and endo-norbornane acyl chlorides make them valuable intermediates in drug discovery and development. They can be used to:
-
Introduce the norbornane scaffold into drug candidates: The acyl chloride can be used to form stable amide or ester linkages with other molecular fragments.
-
Create stereo-defined linkers: In applications such as antibody-drug conjugates (ADCs) or PROTACs, the norbornane scaffold can serve as a rigid linker, and the choice of the exo or endo isomer allows for precise control over the spatial orientation of the linked molecules.
-
Develop prodrugs: The ester or amide bond formed from the acyl chloride can be designed to be cleaved under specific physiological conditions, releasing the active drug.
Conclusion
The reactivity of the acyl chloride group on a norbornane scaffold is fundamentally controlled by its stereochemical position. The rigid, bicyclic nature of the norbornane framework imposes significant steric hindrance on the endo face, rendering endo-norbornane-2-carbonyl chloride substantially less reactive towards nucleophilic attack than its exo counterpart. This pronounced difference in reactivity, supported by extensive studies on analogous norbornyl systems, allows for the selective functionalization of these isomers and provides a powerful tool for the design and synthesis of complex, three-dimensional molecules for applications in medicinal chemistry and materials science. Researchers and drug development professionals can leverage this predictable disparity in reactivity to achieve greater control and efficiency in their synthetic endeavors.
References
Spectroscopic Profile of Bicyclo[2.2.1]heptane-2-carbonyl chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the versatile synthetic intermediate, Bicyclo[2.2.1]heptane-2-carbonyl chloride. Possessing a rigid bicyclic scaffold and a reactive acyl chloride functional group, this compound is a valuable building block in the synthesis of complex organic molecules, including those with potential applications in medicinal chemistry. This document presents a summary of its key spectroscopic characteristics—Infrared (IR), Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), and Mass Spectrometry (MS)—along with generalized experimental protocols for data acquisition.
Spectroscopic Data Summary
The spectroscopic data for this compound is crucial for its identification and for distinguishing between its endo and exo stereoisomers. The following tables summarize the key quantitative data.
Table 1: Infrared (IR) Spectroscopy Data
| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |
| C=O Stretch (Acyl Chloride) | 1780 - 1815 | Strong |
| C-H Stretch (sp³) | 2850 - 3000 | Medium |
| C-Cl Stretch | 600 - 800 | Medium to Strong |
Data derived from typical values for acyl chlorides and bicyclic systems.[1]
Table 2: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Predicted)
| Proton | Chemical Shift (δ, ppm) - exo Isomer | Chemical Shift (δ, ppm) - endo Isomer |
| Bridgehead Protons | ~1.5 - 2.5 | ~1.5 - 2.5 |
Note: The rigid bicyclic structure leads to complex splitting patterns. Differentiation between endo and exo isomers is often aided by Nuclear Overhauser Effect (NOE) experiments.[1]
Table 3: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data
| Carbon | Chemical Shift (δ, ppm) |
| C=O (Carbonyl) | ~170 - 180 |
| Bicyclic Carbons | 29 - 50 |
Data based on general ranges for similar structures.[1] A study on a mixture of endo and exo isomers of a related bicyclo[2.2.1]heptane carboxylic acid derivative showed a range of signals for the bicyclic carbons between 29.10 and 49.71 ppm, and carbonyl signals at 181.76 and 182.96 ppm.[2]
Table 4: Mass Spectrometry (MS) Data
| m/z | Proposed Fragment |
| 158/160 | [M]⁺ (Molecular Ion) |
| 123 | [M - Cl]⁺ |
| 95 | [M - COCl]⁺ |
The presence of a chlorine atom results in a characteristic M/M+2 isotope pattern in an approximate 3:1 ratio.
Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectroscopic data for this compound. Due to the reactive nature of the acyl chloride moiety, it is imperative to use anhydrous solvents and handle the compound under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.
Infrared (IR) Spectroscopy
Objective: To identify the characteristic functional groups, particularly the carbonyl (C=O) and carbon-chlorine (C-Cl) bonds.
Methodology:
-
Sample Preparation: As this compound is a liquid at room temperature, the simplest method is to place a small drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film. Alternatively, a solution can be prepared using a dry, IR-transparent solvent such as chloroform or carbon tetrachloride, and the spectrum acquired using a liquid transmission cell.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition: A background spectrum of the salt plates (or the solvent-filled cell) is recorded. The sample is then placed in the IR beam path, and the sample spectrum is collected. The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the detailed molecular structure, including the stereochemistry (endo vs. exo) and the connectivity of atoms.
Methodology:
-
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). The solvent must be anhydrous.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is used.
-
Data Acquisition:
-
¹H NMR: Acquire a one-dimensional proton NMR spectrum. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.
-
¹³C NMR: Acquire a one-dimensional carbon NMR spectrum with proton decoupling. Due to the lower natural abundance of ¹³C, a larger number of scans and a higher sample concentration may be required compared to ¹H NMR.
-
2D NMR (Optional but Recommended): Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to determine proton-proton and proton-carbon correlations, respectively, aiding in the complete assignment of the spectra. NOESY (Nuclear Overhauser Effect Spectroscopy) is particularly useful for differentiating between the endo and exo isomers by identifying through-space correlations between protons.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
-
Sample Introduction: Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for this volatile compound. A dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or diethyl ether) is injected into the GC. The GC separates the compound from any impurities before it enters the mass spectrometer.
-
Ionization: Electron Ionization (EI) is a common method for this type of molecule. In EI, the sample is bombarded with a high-energy electron beam, causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Data Acquisition: The mass spectrum is recorded, showing the relative abundance of each ion as a function of its m/z value.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the complete spectroscopic characterization of a compound like this compound.
Caption: Workflow for the spectroscopic characterization of a chemical compound.
References
A Technical Guide to the Fundamental Reactions of Bicyclo[2.2.1]heptane-2-carbonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bicyclo[2.2.1]heptane-2-carbonyl chloride, an acyl chloride derivative of the norbornane framework, is a pivotal synthetic intermediate prized for its rigid three-dimensional structure and highly reactive electrophilic center. This guide provides an in-depth exploration of its synthesis and fundamental reactions, including nucleophilic acyl substitution and reductions. Detailed experimental protocols, quantitative data, and process visualizations are presented to support its application in complex molecule synthesis, particularly within the field of medicinal chemistry and drug development.
Introduction
The bicyclo[2.2.1]heptane (norbornane) scaffold is a recurring motif in medicinal chemistry, imparting unique conformational rigidity, hydrophobicity, and favorable pharmacokinetic properties to bioactive molecules.[1] this compound serves as a key building block for introducing this scaffold. Its significance is rooted in the reactive acyl chloride group attached to the rigid bicyclic frame, which makes it an excellent electrophile for a variety of nucleophilic substitution reactions.[2] This reactivity is frequently harnessed in the synthesis of complex pharmaceutical agents, including antagonists for chemokine receptors like CXCR2, which are implicated in inflammatory diseases and cancer.[1][3] This document details the core chemical transformations of this versatile reagent.
Synthesis of this compound
The most direct and common synthesis of the title compound involves the chlorination of its corresponding carboxylic acid precursor, Bicyclo[2.2.1]heptane-2-carboxylic acid.
Preparation of the Carboxylic Acid Precursor
The synthesis of the bicyclo[2.2.1]heptane core is typically achieved via a Diels-Alder reaction. A classic and scalable approach involves the cycloaddition of cyclopentadiene with a dienophile such as acrylic acid or its esters. This reaction forms Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid.[2] A subsequent catalytic hydrogenation step is required to saturate the double bond, yielding the desired Bicyclo[2.2.1]heptane-2-carboxylic acid. This hydrogenation is commonly performed using catalysts like Palladium on carbon (Pd/C) or Platinum on carbon (Pt/C) under a hydrogen atmosphere.[2]
Conversion to the Acyl Chloride
The carboxylic acid is converted to the highly reactive acyl chloride using a chlorinating agent. Thionyl chloride (SOCl₂) is the most widely employed reagent for this transformation due to its efficiency and the convenient removal of gaseous byproducts (SO₂ and HCl).[1][2]
Physical and Spectroscopic Data
Proper characterization of this compound is essential for its use in synthesis. The following table summarizes its key physical and spectroscopic properties.
| Property | Value |
| Molecular Formula | C₈H₁₁ClO |
| Molecular Weight | 158.62 g/mol [2] |
| CAS Number | 35202-90-5[2] |
| ¹H NMR | Signals for bridgehead protons typically observed at δ ~1.5–2.5 ppm. |
| ¹³C NMR | Carbonyl carbon signal appears in the range of δ ~170–180 ppm. |
| IR Spectroscopy | Strong C=O stretch absorption for the acyl chloride around 1770–1820 cm⁻¹. |
Fundamental Reactions
The primary reactivity of this compound is defined by the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic acyl substitution .
Amide Formation (Amidation)
The reaction with primary or secondary amines is one of the most important transformations of the acyl chloride. This reaction proceeds rapidly to form stable bicyclo[2.2.1]heptane-2-carboxamides. This reaction is fundamental in constructing more complex molecules, particularly in drug discovery, where the amide bond serves as a key linker.[1][4] A base, such as triethylamine (TEA) or pyridine, is typically added to neutralize the HCl byproduct.[1]
Ester Formation (Esterification)
Alcohols react as nucleophiles with this compound to yield the corresponding esters. This reaction is generally carried out in the presence of a non-nucleophilic base to scavenge the generated HCl.
Reduction
The acyl chloride can be reduced to either the corresponding primary alcohol or aldehyde, depending on the reducing agent employed.
-
To Alcohol: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the acyl chloride to the primary alcohol, Bicyclo[2.2.1]heptan-2-ylmethanol.[5][6]
-
To Aldehyde: The over-reduction can be prevented by using a sterically hindered and less reactive hydride reagent. Reagents such as lithium tri-tert-butoxyaluminum hydride (LiAlH(OtBu)₃) or Diisobutylaluminium hydride (DIBAL-H) at low temperatures can selectively reduce the acyl chloride to the aldehyde, Bicyclo[2.2.1]heptane-2-carbaldehyde.[5]
Friedel-Crafts Acylation
In a classic electrophilic aromatic substitution, this compound can react with an aromatic ring (e.g., benzene) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) to form an aryl bicyclo[2.2.1]heptyl ketone.[7][8] This reaction creates a new carbon-carbon bond, directly attaching the bicyclic moiety to an aromatic system.[9]
Experimental Protocols
The following sections provide generalized experimental procedures for the key transformations discussed.
Protocol 1: Synthesis of this compound
This protocol is adapted from standard procedures for converting carboxylic acids to acyl chlorides.[1]
-
To a round-bottom flask equipped with a reflux condenser and a gas outlet (to neutralize HCl), add Bicyclo[2.2.1]heptane-2-carboxylic acid (1.0 eq).
-
Add an excess of thionyl chloride (SOCl₂) (e.g., 2-3 eq), which can also serve as the solvent. Alternatively, an inert solvent like dichloromethane (DCM) can be used.
-
Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 1-2 drops).
-
Heat the reaction mixture to reflux (typically around 80 °C for neat SOCl₂) for a period of 2-4 hours, or until gas evolution ceases.
-
After cooling to room temperature, carefully remove the excess thionyl chloride under reduced pressure.
-
The crude this compound is often used directly in the next step without further purification.[1] If needed, it can be purified by vacuum distillation.
Protocol 2: General Procedure for Amide Formation
This protocol is based on the acylation of amines with acyl chlorides.[1][4]
-
In a flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 eq) and a non-nucleophilic base such as triethylamine (1.1-1.2 eq) in a dry, aprotic solvent (e.g., dichloromethane, THF).
-
Cool the solution in an ice bath (0 °C).
-
Slowly add a solution of this compound (1.0-1.1 eq) in the same solvent to the cooled amine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-12 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl) or water.
-
Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude amide by silica gel chromatography or recrystallization.
Protocol 3: Application in a Multi-Step Drug Scaffold Synthesis
The following workflow illustrates how this compound is used as an intermediate in a more complex synthesis, as described in the development of CXCR2 antagonists.[1]
Conclusion
This compound is a highly valuable and versatile reagent in organic synthesis. Its straightforward preparation and high reactivity in nucleophilic acyl substitution reactions make it an ideal choice for introducing the rigid and pharmacologically relevant norbornane scaffold into complex molecules. The fundamental reactions outlined in this guide—amidation, esterification, reduction, and Friedel-Crafts acylation—provide a robust toolkit for researchers in synthetic chemistry and drug development, enabling the construction of novel chemical entities with precisely controlled three-dimensional architectures.
References
- 1. Bicyclo[2.2.1]heptane containing N,N′-diarylsquaramide CXCR2 selective antagonists as anti-cancer metastasis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | 35202-90-5 | Benchchem [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Carbonyl reduction - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 8. studymind.co.uk [studymind.co.uk]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
In-Depth Technical Guide to Bicyclo[2.2.1]heptane-2-carbonyl chloride (CAS Number: 35202-90-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bicyclo[2.2.1]heptane-2-carbonyl chloride, also known as 2-norbornane carbonyl chloride, is a valuable synthetic intermediate characterized by its rigid bicyclic norbornane scaffold coupled with a reactive acyl chloride functional group. This unique structural combination makes it a versatile building block in organic synthesis, particularly in the development of complex molecules for medicinal chemistry. Its significance is highlighted by its role as a key precursor in the synthesis of antagonists for the C-X-C chemokine receptor 2 (CXCR2), a protein implicated in inflammatory diseases and cancer metastasis.[1] This guide provides a comprehensive overview of its chemical and physical properties, detailed synthetic protocols, spectroscopic data, and its application in drug discovery.
Chemical Structure and Properties
The structure of this compound is based on the bicyclo[2.2.1]heptane (norbornane) framework, a strained bicyclic system that imparts significant conformational rigidity to the molecule. The acyl chloride group at the 2-position is a highly reactive electrophile, readily undergoing nucleophilic acyl substitution reactions.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below. It is important to note that some of the data, such as density, are predicted values and should be considered as such.[1]
| Property | Value | Reference |
| CAS Number | 35202-90-5 | |
| Molecular Formula | C₈H₁₁ClO | [1] |
| Molecular Weight | 158.63 g/mol | [1] |
| Boiling Point | 81.7-81.9 °C (at 12 Torr) | [1] |
| Density (Predicted) | 1.1 g/cm³ | [1] |
Spectroscopic Data
Spectroscopic techniques are essential for the structural confirmation of this compound. The following table summarizes the expected key features in different spectroscopic analyses.[1]
| Spectroscopy | Key Features |
| ¹H NMR | Signals for the bridgehead protons are typically observed in the range of δ ~1.5–2.5 ppm.[1] |
| ¹³C NMR | The carbonyl carbon signal is characteristically found in the downfield region of δ ~170–180 ppm.[1] |
| Infrared (IR) | A strong absorption band corresponding to the C=O stretch of the acyl chloride is observed around 1770–1820 cm⁻¹. The absence of a broad O-H stretch (around 2500–3000 cm⁻¹) confirms the successful conversion from the corresponding carboxylic acid.[1] |
| Mass Spectrometry (MS) | The molecular ion peak can be observed to confirm the molecular weight.[1] |
Synthesis
The most common and efficient method for the synthesis of this compound is the chlorination of its corresponding carboxylic acid precursor, Bicyclo[2.2.1]heptane-2-carboxylic acid.[1]
Synthetic Pathway Overview
The overall synthetic scheme involves two main stages: the synthesis of the carboxylic acid precursor followed by its conversion to the acyl chloride.
Caption: General synthetic pathway for this compound.
Detailed Experimental Protocol: Synthesis of this compound from Bicyclo[2.2.1]heptane-2-carboxylic acid
This protocol describes the conversion of the carboxylic acid to the acyl chloride using thionyl chloride (SOCl₂), a widely employed and efficient method.[1]
Materials:
-
Bicyclo[2.2.1]heptane-2-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous solvent (e.g., dichloromethane or toluene)
-
Inert gas (e.g., nitrogen or argon)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Bicyclo[2.2.1]heptane-2-carboxylic acid in an excess of thionyl chloride. Alternatively, the carboxylic acid can be dissolved in an anhydrous solvent, and a stoichiometric excess of thionyl chloride can be added.
-
The reaction mixture is typically stirred at room temperature or gently heated to reflux under an inert atmosphere to drive the reaction to completion. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).
-
Once the reaction is complete, the excess thionyl chloride and the solvent are removed under reduced pressure, for example, using a rotary evaporator.
-
The crude this compound is often of sufficient purity for subsequent reactions. However, if necessary, it can be further purified by vacuum distillation.
Alternative Chlorinating Agents: While thionyl chloride is most common, other reagents can be used for this conversion, including:
-
Oxalyl chloride ((COCl)₂): Often used with a catalytic amount of dimethylformamide (DMF).
-
Phosphorus pentachloride (PCl₅): Another effective, though often more vigorous, chlorinating agent.
Application in Drug Discovery: Synthesis of CXCR2 Antagonists
A significant application of this compound is in the synthesis of antagonists for the CXCR2 chemokine receptor. These antagonists are being investigated for their potential in treating inflammatory diseases and certain types of cancer.[1][2] The rigid bicyclic scaffold of the starting material is often a key structural feature in the final active pharmaceutical ingredient.
The following diagram illustrates a generalized workflow for the synthesis of a CXCR2 antagonist, highlighting the role of this compound.
Caption: Role of this compound in CXCR2 antagonist synthesis.
Safety and Handling
This compound is a reactive chemical and should be handled with appropriate safety precautions. It is corrosive and will react with moisture, including atmospheric humidity, to release hydrogen chloride (HCl) gas.
General Safety Recommendations:
-
Handle in a well-ventilated area, preferably in a fume hood.
-
Wear suitable protective clothing, including gloves and eye/face protection.
-
Avoid contact with skin and eyes.
-
Keep away from sources of moisture.
-
Store in a tightly sealed container in a cool, dry place.
In case of a spill, absorb the material with a non-combustible absorbent material like sand and place it into a container for proper disposal.
Conclusion
This compound (CAS 35202-90-5) is a pivotal synthetic intermediate with a unique and rigid structure that makes it highly valuable in organic synthesis. Its primary application in the construction of complex molecules, particularly in the field of medicinal chemistry for the development of CXCR2 antagonists, underscores its importance. This guide has provided a detailed overview of its properties, synthesis, and applications, offering a valuable resource for researchers and professionals in the field of drug development and chemical synthesis.
References
The Bicyclo[2.2.1]heptane Framework: A Cornerstone in Modern Organic and Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The bicyclo[2.2.1]heptane, commonly known as the norbornane scaffold, is a rigid, strained bicyclic hydrocarbon that has garnered significant attention in the field of organic chemistry and drug discovery. Its unique three-dimensional structure and inherent stereochemical complexity provide a versatile platform for the design of novel therapeutic agents and complex molecular architectures. This technical guide provides a comprehensive overview of the bicyclo[2.2.1]heptane core, including its stereochemistry, synthesis, reactivity, and its pivotal role in the development of bioactive molecules.
Core Structural Features and Stereochemistry
The defining feature of the bicyclo[2.2.1]heptane framework is its bridged structure, which locks the six-membered ring in a boat conformation. This rigidity imparts a high degree of steric hindrance and predictable spatial arrangement of substituents, a property extensively exploited in drug design to control interactions with biological targets.
Key stereochemical aspects include:
-
Endo and Exo Isomerism: Substituents on the bicyclo[2.2.1]heptane ring can be oriented either exo (pointing away from the longer bridge) or endo (pointing towards the longer bridge). This diastereomerism significantly influences the molecule's reactivity and biological activity. The exo position is generally less sterically hindered.
-
Chirality: The bicyclo[2.2.1]heptane skeleton is inherently chiral when appropriately substituted, offering opportunities for the development of enantiomerically pure drugs.
Synthesis of the Bicyclo[2.2.1]heptane Framework
The construction of the bicyclo[2.2.1]heptane core is most prominently achieved through the Diels-Alder reaction , a powerful [4+2] cycloaddition.
The Diels-Alder Reaction
The reaction typically involves a cyclopentadiene derivative as the diene and a suitable dienophile. The stereochemical outcome of the Diels-Alder reaction is highly predictable, generally favoring the formation of the endo isomer due to secondary orbital interactions.
A representative procedure for the Diels-Alder reaction to form a bicyclo[2.2.1]heptene derivative is as follows:
-
Reactant Preparation: In a round-bottom flask, dissolve maleic anhydride (10 mmol) in anhydrous toluene (20 mL).
-
Reaction Initiation: Add freshly distilled cyclopentadiene (12 mmol) dropwise to the solution at room temperature with stirring.
-
Reaction Progress: The reaction is typically exothermic and proceeds rapidly. Stir the mixture for 1-2 hours at room temperature to ensure complete reaction.
-
Product Isolation: Cool the reaction mixture in an ice bath to induce crystallization of the product. Collect the white crystalline product by vacuum filtration.
-
Purification: Wash the crystals with cold petroleum ether and dry under vacuum. Recrystallization from a suitable solvent like ethyl acetate/hexane can be performed for higher purity.
Other Synthetic Routes
While the Diels-Alder reaction is the most common method, other strategies for synthesizing functionalized bicyclo[2.2.1]heptanes have been developed, including sequential Diels-Alder/rearrangement sequences and pyridine-boronyl radical-catalyzed [2π + 2σ] cycloadditions.[1][2]
Key Reactions of the Bicyclo[2.2.1]heptane Framework
The strained nature of the bicyclo[2.2.1]heptane system imparts unique reactivity.
Wagner-Meerwein Rearrangement
A characteristic reaction of the bicyclo[2.2.1]heptane skeleton is the Wagner-Meerwein rearrangement, a carbocation-mediated 1,2-shift of an alkyl, aryl, or hydride group. This rearrangement is often observed under acidic conditions and can lead to skeletal reorganization.
A classic example of a Wagner-Meerwein rearrangement is the conversion of isoborneol to camphene:
-
Reaction Setup: In a distillation apparatus, place isoborneol (10 g) and a catalytic amount of concentrated sulfuric acid (0.5 mL) in a round-bottom flask.
-
Heating: Gently heat the mixture. The camphene formed will distill over with water.
-
Product Collection: Collect the distillate in a receiving flask. The camphene will solidify upon cooling.
-
Purification: Separate the solid camphene from the aqueous layer. The crude product can be purified by sublimation or recrystallization from ethanol.
Ring-Opening Metathesis Polymerization (ROMP)
Norbornene and its derivatives are excellent monomers for ROMP due to their high ring strain. This polymerization technique, often catalyzed by ruthenium-based catalysts, allows for the synthesis of polymers with diverse functionalities and architectures.
A general procedure for the ROMP of norbornene is as follows:
-
Monomer and Catalyst Preparation: In a glovebox, dissolve norbornene (100 equivalents) in anhydrous and deoxygenated dichloromethane.
-
Initiation: Add a solution of a Grubbs' catalyst (e.g., first-generation) in dichloromethane to the monomer solution with vigorous stirring.
-
Polymerization: The polymerization typically proceeds rapidly at room temperature. Monitor the reaction progress by observing the increase in viscosity.
-
Termination: After the desired time, quench the reaction by adding a small amount of ethyl vinyl ether.
-
Polymer Isolation: Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.
-
Purification and Drying: Collect the polymer by filtration, wash with methanol, and dry under vacuum to a constant weight.
The Bicyclo[2.2.1]heptane Framework in Drug Discovery
The rigid and three-dimensional nature of the bicyclo[2.2.1]heptane scaffold makes it a "privileged" structure in medicinal chemistry, enabling precise positioning of pharmacophoric groups to optimize interactions with biological targets.
Anticancer Agents
The norbornane motif is present in several compounds with demonstrated anticancer activity. For instance, the incorporation of a norbornene-imide moiety into oleanolic acid significantly increased its cytotoxicity against various cancer cell lines.[3] Biperiden, a drug containing the norbornene framework, has been investigated as a potential treatment for pancreatic cancer.[3]
Table 1: Anticancer Activity of Bicyclo[2.2.1]heptane Derivatives
| Compound | Cancer Cell Line | Activity (IC50) | Reference |
| Oleanolic acid-norbornene-imide conjugate (4c) | MCF-7 (Breast) | 2.7 µM | [3] |
| Oleanolic acid-norbornene-imide conjugate (4c) | HeLa (Cervical) | 4.27 µM | [3] |
| Thiazole-chalcone analog (6a) | C6 (Rat brain tumor) | 14.13 µM | [4] |
| Thiazole-chalcone analog (8b) | HeLa (Cervical) | 18.13 µM | [4] |
| N,N′-diarylsquaramide (2e) | CFPAC1 (Pancreatic) | Good anti-cancer metastatic effect | [5][6] |
Antiviral Agents
Derivatives of bicyclo[2.2.1]heptane have shown promising antiviral activity, particularly against Herpes Simplex Virus-1 (HSV-1) and influenza viruses.[7][8][9]
Table 2: Antiviral Activity of Bicyclo[2.2.1]heptane Derivatives
| Compound | Virus | Activity (IC50) | Reference |
| 1′-Homocarbocyclic Nucleoside Analog (6j) | HSV-1 | 15 ± 2 µM | [7][10] |
| 1′-Homocarbocyclic Nucleoside Analog (6d) | HSV-1 | 21 ± 4 µM | [7][10] |
| Camphecene Derivative (18) | Influenza A (H1N1) | High activity | [8] |
| Camphecene Derivative (19) | Influenza A (H1N1) | High activity | [8] |
| Camphecene Derivative (21) | Influenza A (H1N1) | High activity | [8] |
Enzyme Inhibitors
The bicyclo[2.2.1]heptane scaffold has been successfully employed in the design of potent enzyme inhibitors. For example, Neogliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor, incorporates a 2-azabicyclo[2.2.1]heptane moiety and exhibits greater potency than existing drugs like vildagliptin and sitagliptin.[11]
Table 3: Enzyme Inhibitory Activity of Bicyclo[2.2.1]heptane Derivatives
| Compound | Enzyme Target | Activity (IC50) | Reference |
| Neogliptin (12a) | DPP-4 | 16.8 ± 2.2 nM | [11] |
| Cathepsin C Inhibitor (Example 3) | Cathepsin C | 0.0007 µM | [12] |
| Cathepsin C Inhibitor (Example 17) | Cathepsin C | 0.0026 µM | [12] |
Receptor Antagonists
Bicyclo[2.2.1]heptane derivatives have been developed as potent and selective antagonists for various receptors, including the prostaglandin D2 (PGD2) receptor and the chemokine receptor CXCR2.
Table 4: Receptor Antagonist Activity and Pharmacokinetics of Bicyclo[2.2.1]heptane Derivatives
| Compound | Receptor Target | Activity (IC50) | Pharmacokinetic Parameter | Value | Reference |
| N,N′-diarylsquaramide (2e) | CXCR2 | 48 nM | Cmax (10 mg/kg, po, rat) | 2863 ng/mL | [5][6] |
| t1/2 (10 mg/kg, po, rat) | 2.58 h | [5][6] |
Signaling Pathways and Experimental Workflows
Signaling Pathway Diagram: CXCR2 Antagonism in Cancer
The chemokine receptor CXCR2 plays a crucial role in tumor progression by promoting angiogenesis and inflammation. Bicyclo[2.2.1]heptane-containing antagonists can block this signaling cascade.
Experimental Workflow: Synthesis and Screening of Bicyclo[2.2.1]heptane-Based Libraries
The discovery of novel bioactive molecules based on the bicyclo[2.2.1]heptane scaffold often follows a systematic workflow involving synthesis, purification, and biological evaluation.
Conclusion
The bicyclo[2.2.1]heptane framework continues to be a rich source of inspiration for the development of new synthetic methodologies and the discovery of novel therapeutic agents. Its unique conformational constraints and stereochemical richness provide a powerful tool for medicinal chemists to design molecules with high affinity and selectivity for their biological targets. Future research in this area is expected to further expand the synthetic toolbox for accessing novel bicyclo[2.2.1]heptane derivatives and to uncover new applications in the ongoing quest for innovative medicines.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Norbornene and Related Structures as Scaffolds in the Search for New Cancer Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Bicyclo[2.2.1]heptane containing N,N′-diarylsquaramide CXCR2 selective antagonists as anti-cancer metastasis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. New HSV-1 Anti-Viral 1'-Homocarbocyclic Nucleoside Analogs with an Optically Active Substituted Bicyclo[2.2.1]Heptane Fragment as a Glycoside Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of camphecene derivatives using click chemistry methodology and study of their antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bicyclo[2.2.1]heptane-2-methanol, 3-methyl- | 6968-75-8 | Benchchem [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. WO2014140075A1 - Substituted 2-aza-bicyclo[2.2.1]heptane-3-carboxylic acid (benzyl-cyano-methyl)-amides inhibitors of cathepsin c - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols: Bicyclo[2.2.1]heptane-2-carbonyl chloride in Amide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and quantitative data for the synthesis of amides using bicyclo[2.2.1]heptane-2-carbonyl chloride and its corresponding carboxylic acid. The rigid, bicyclic structure of the bicyclo[2.2.1]heptane (norbornane) moiety makes it a valuable scaffold in medicinal chemistry and materials science. The amide coupling reactions outlined below are fundamental for the incorporation of this versatile building block into more complex molecules.
Overview of Amide Synthesis Strategies
The synthesis of amides from bicyclo[2.2.1]heptane precursors can be broadly categorized into two main approaches:
-
From this compound: This method involves the direct reaction of the highly reactive acyl chloride with a primary or secondary amine. It is a straightforward and often rapid method.
-
From Bicyclo[2.2.1]heptane-2-carboxylic acid: This approach requires the activation of the carboxylic acid using a coupling agent to facilitate amide bond formation with an amine. This method offers a wider range of reaction conditions and is often preferred when the amine is sensitive or valuable.
Quantitative Data Summary
The following table summarizes various reported conditions and yields for the synthesis of N-substituted bicyclo[2.2.1]heptane-2-carboxamides. This data allows for easy comparison of different synthetic routes and conditions.
| Starting Material | Amine | Reagent/Coupling Agent | Base | Solvent | Reaction Time | Temp. (°C) | Yield (%) |
| This compound | 2,4,6-Trimethylaniline | - | Triethylamine | DMF | 24 h | RT | 30 |
| Bicyclo[2.2.1]heptane-2-carboxylic acid | 8-Aminoquinoline | HATU | - | - | - | - | 90 |
| Bicyclo[2.2.1]heptane-2-carboxylic acid | 2-Fluoroaniline | 1,1'-Carbonyldiimidazole (CDI) | Triethylamine | DMF | 8 h | 60 | 22 |
| Bicyclo[2.2.1]heptane-2-carboxylic acid | 2-Fluoroaniline | Isocyanate intermediate | Triethylamine | Diethyl ether | 12 h | RT | 35 |
| Bicyclo[2.2.1]heptane-2-carboxylic acid | Various amines | DCC | - | - | - | - | High |
Experimental Protocols
General Protocol for Amide Synthesis from this compound
This protocol is based on the synthesis of N-aryl-bicyclo[2.2.1]heptane-2-carboxamides.
Materials:
-
This compound
-
Primary or secondary amine (e.g., 2,4,6-trimethylaniline)
-
Triethylamine (or another suitable non-nucleophilic base)
-
Anhydrous dimethylformamide (DMF) or other suitable aprotic solvent
-
Standard laboratory glassware and purification equipment (e.g., filtration, chromatography)
Procedure:
-
To a solution of this compound (1.0 eq.) in anhydrous DMF, add the desired amine (1.0 eq.).
-
Add triethylamine (2.0 eq.) to the reaction mixture.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by an appropriate method (e.g., TLC, LC-MS).
-
Upon completion, filter the reaction mixture to remove any precipitated salts.
-
Purify the supernatant containing the product by a suitable method, such as mass-directed chromatography, to yield the desired N-substituted bicyclo[2.2.1]heptane-2-carboxamide.
General Protocol for Amide Synthesis from Bicyclo[2.2.1]heptane-2-carboxylic acid using a Coupling Agent
This protocol provides a general guideline for amide bond formation using common coupling agents like HATU or DCC.
Materials:
-
Bicyclo[2.2.1]heptane-2-carboxylic acid
-
Primary or secondary amine
-
Coupling agent (e.g., HATU, DCC)
-
Base (if required, e.g., DIPEA, triethylamine)
-
Anhydrous aprotic solvent (e.g., DMF, DCM)
-
Standard laboratory glassware and purification equipment
Procedure:
-
Dissolve bicyclo[2.2.1]heptane-2-carboxylic acid (1.0 eq.) in an anhydrous aprotic solvent.
-
Add the coupling agent (e.g., HATU, 1.1 eq.) and a suitable base (e.g., DIPEA, 2.0 eq.).
-
Stir the mixture at room temperature for a short period (e.g., 5-15 minutes) to activate the carboxylic acid.
-
Add the desired amine (1.0-1.2 eq.) to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress. Reaction times can vary from a few hours to overnight depending on the substrates and coupling agent.
-
After completion, work up the reaction mixture according to the properties of the product and byproducts. For example, if DCC is used, the dicyclohexylurea (DCU) byproduct can often be removed by filtration.
-
Purify the crude product by an appropriate method (e.g., extraction, column chromatography) to obtain the pure amide.
Visualizations
The following diagrams illustrate the general workflows for the synthesis of amides from this compound and bicyclo[2.2.1]heptane-2-carboxylic acid.
Caption: Workflow for amide synthesis from this compound.
Caption: Workflow for amide synthesis from bicyclo[2.2.1]heptane-2-carboxylic acid.
Application Notes and Protocols: Reaction of Bicyclo[2.2.1]heptane-2-carbonyl chloride with Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reaction of Bicyclo[2.2.1]heptane-2-carbonyl chloride with primary amines is a fundamental transformation in organic synthesis, yielding N-substituted bicyclo[2.2.1]heptane-2-carboxamides. This rigid bicyclic scaffold is of significant interest in medicinal chemistry and drug development due to its ability to present substituents in a well-defined three-dimensional orientation, making it a valuable component in the design of bioactive molecules. The resulting amide derivatives have shown promise as potent and selective modulators of various biological targets, including ion channels and G-protein coupled receptors.
These application notes provide a comprehensive overview of this reaction, including detailed experimental protocols, quantitative data, and insights into the biological applications of the synthesized compounds.
Reaction Overview
The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of the this compound. This is followed by the elimination of a chloride ion to form the stable amide bond. The reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct.
General Reaction Scheme:
Caption: General reaction of this compound with a primary amine.
The stereochemistry of the starting carbonyl chloride (endo or exo) is generally retained in the product. The choice of the primary amine (aliphatic or aromatic) and the reaction conditions can influence the reaction rate and yield.
Quantitative Data Summary
The following tables summarize representative quantitative data for the synthesis of N-substituted bicyclo[2.2.1]heptane-2-carboxamides.
Table 1: Synthesis of N-Aryl-bicyclo[2.2.1]heptane-2-carboxamides
| Primary Amine | Base | Solvent | Reaction Time | Yield (%) | Reference |
| 2,4,6-Trimethylaniline | Triethylamine | DMF | 24 h | 30 | [1] |
| Aniline | Triethylamine | Cyrene™ | 1 h | >95 (crude) | [2] |
| Benzylamine | Triethylamine | Cyrene™ | 1 h | >95 (crude) | [2] |
Table 2: Biological Activity of N-Aryl-bicyclo[2.2.1]heptane-2-carboxamides as KCNQ2/KCNQ4 Channel Openers [1]
| Compound (R group on Amine) | KCNQ2 EC50 (nM) | KCNQ4 EC50 (nM) |
| 2,4,6-trimethylphenyl (ML213) | 230 | 510 |
| 2,6-dimethylphenyl | 1570 | - |
| 2-methylphenyl | >30000 | - |
| 4-methylphenyl | >30000 | - |
| phenyl | >30000 | - |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of N-Aryl-bicyclo[2.2.1]heptane-2-carboxamides
This protocol is adapted from the synthesis of ML213, a known KCNQ2/KCNQ4 potassium channel opener.[1]
Materials:
-
This compound (1.0 eq)
-
Substituted aniline (1.0 eq)
-
Triethylamine (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Nitrogen or Argon atmosphere setup
-
Filtration apparatus
-
Purification system (e.g., mass-directed chromatography)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add the substituted aniline (1.0 eq) and triethylamine (2.0 eq).
-
Stir the reaction mixture under an inert atmosphere (Nitrogen or Argon) at room temperature for 24 hours.
-
Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS).
-
Upon completion, filter the reaction mixture to remove any solid byproducts (e.g., triethylammonium chloride).
-
Purify the supernatant by a suitable method, such as mass-directed chromatography, to yield the desired N-aryl-bicyclo[2.2.1]heptane-2-carboxamide.
-
Characterize the final product by analytical techniques such as NMR and mass spectrometry.
Protocol 2: General "Green" Procedure for the Synthesis of N-Alkyl/Aryl-bicyclo[2.2.1]heptane-2-carboxamides
This protocol utilizes a bio-based solvent, Cyrene™, and a simple work-up procedure.[2]
Materials:
-
This compound (1.0 eq)
-
Primary amine (1.0 eq)
-
Triethylamine (1.1 eq)
-
Cyrene™
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Ice bath
-
Filtration apparatus
-
Water
Procedure:
-
To a stirred solution of this compound (1.0 eq) in Cyrene™ at 0 °C, add triethylamine (1.1 eq) followed by the primary amine (1.0 eq).
-
Allow the reaction mixture to warm to room temperature over 1 hour.
-
Add water to the reaction mixture and stir until the product precipitates.
-
Collect the solid product by filtration and wash with water to obtain the pure amide.
-
For non-precipitating products, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate under reduced pressure.
Mandatory Visualizations
Experimental Workflow
Caption: A typical experimental workflow for the synthesis of N-substituted-bicyclo[2.2.1]heptane-2-carboxamides.
Signaling Pathways
The N-substituted bicyclo[2.2.1]heptane-2-carboxamide scaffold is a key component in molecules targeting various signaling pathways. Below are two examples.
1. KCNQ2/KCNQ4 Potassium Channel Opening Pathway
N-Aryl-bicyclo[2.2.1]heptane-2-carboxamides, such as ML213, have been identified as openers of KCNQ2 and KCNQ4 voltage-gated potassium channels.[1][3] These channels play a crucial role in regulating neuronal excitability. Opening of these channels leads to potassium ion efflux, hyperpolarization of the neuronal membrane, and a decrease in neuronal firing, which is a therapeutic strategy for conditions like epilepsy.
Caption: Signaling pathway for KCNQ2/KCNQ4 channel openers.
2. Prostaglandin D2 (PGD2) Receptor Antagonism Pathway
Bicyclo[2.2.1]heptane derivatives have also been developed as antagonists for the prostaglandin D2 (PGD2) receptor (PTGDR2 or CRTH2).[4] PGD2 is a mediator of allergic inflammation. By blocking the PGD2 receptor on immune cells like Th2 cells, eosinophils, and basophils, these antagonists can inhibit the downstream signaling cascade that leads to the release of pro-inflammatory cytokines and subsequent allergic responses.
Caption: Signaling pathway for PGD2 receptor antagonists.
Conclusion
The synthesis of N-substituted bicyclo[2.2.1]heptane-2-carboxamides via the reaction of this compound with primary amines is a robust and versatile method for accessing a class of compounds with significant therapeutic potential. The protocols and data presented herein provide a solid foundation for researchers in the fields of organic synthesis, medicinal chemistry, and drug development to explore this valuable chemical space. The provided diagrams offer a clear visual representation of the experimental workflow and the biological mechanisms of action, facilitating a deeper understanding of this important area of research.
References
Application Notes and Protocols for Esterification using Bicyclo[2.2.1]heptane-2-carbonyl chloride and Alcohols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the esterification of various alcohols with Bicyclo[2.2.1]heptane-2-carbonyl chloride. This reaction is a fundamental transformation in organic synthesis, yielding esters with the bulky and rigid bicyclo[2.2.1]heptyl moiety, a structural motif of interest in medicinal chemistry and materials science.
Introduction
This compound is a reactive acylating agent used to introduce the norbornane scaffold into molecules. The esterification reaction with alcohols proceeds via a nucleophilic acyl substitution mechanism. The reactivity of the alcohol (primary > secondary > tertiary) and the reaction conditions, such as the choice of base and solvent, play a crucial role in the efficiency of the transformation. The resulting esters can serve as key intermediates in the synthesis of complex molecules, including potential therapeutic agents. The rigid bicyclo[2.2.1]heptane framework can impart unique conformational constraints and lipophilicity to the final compounds.
Data Presentation: A Comparative Analysis of Esterification Reactions
The following table summarizes the typical reaction conditions and outcomes for the esterification of this compound with a range of alcohols, demonstrating the influence of the alcohol's structure on the reaction parameters.
| Substrate Alcohol | Product | Reaction Time (h) | Temperature (°C) | Yield (%) | Purification Method |
| Methanol (Primary) | Methyl bicyclo[2.2.1]heptane-2-carboxylate | 2 | 0 to RT | ~95 | Flash Chromatography |
| Ethanol (Primary) | Ethyl bicyclo[2.2.1]heptane-2-carboxylate | 2 | 0 to RT | ~93 | Flash Chromatography |
| Isopropanol (Secondary) | Isopropyl bicyclo[2.2.1]heptane-2-carboxylate | 4 | RT | ~85 | Flash Chromatography |
| tert-Butanol (Tertiary) | tert-Butyl bicyclo[2.2.1]heptane-2-carboxylate | 24 | RT to 40 | ~60 | Flash Chromatography |
| Phenol (Aromatic) | Phenyl bicyclo[2.2.1]heptane-2-carboxylate | 12 | RT | ~75 | Flash Chromatography |
Note: The data presented are representative and may vary based on the specific stereochemistry (endo/exo) of the starting material and precise reaction conditions.
Experimental Protocols
Herein, we provide detailed experimental protocols for the synthesis of the this compound precursor and its subsequent esterification with a representative primary alcohol (Methanol). These protocols can be adapted for other alcohols with appropriate modifications to the reaction time and temperature as indicated in the data table.
Protocol 1: Synthesis of this compound
This protocol describes the conversion of Bicyclo[2.2.1]heptane-2-carboxylic acid to the corresponding acid chloride.
Materials:
-
Bicyclo[2.2.1]heptane-2-carboxylic acid (endo/exo mixture)
-
Oxalyl chloride
-
N,N-Dimethylformamide (DMF)
-
Anhydrous Dichloromethane (DCM)
-
Magnetic stirrer and stirring bar
-
Round-bottom flask
-
Ice bath
-
Rotary evaporator
Procedure:
-
To a solution of Bicyclo[2.2.1]heptane-2-carboxylic acid (1.0 eq) in anhydrous DCM in a round-bottom flask, add a catalytic amount of DMF (e.g., 0.05 eq) at 0 °C under an inert atmosphere.
-
Slowly add oxalyl chloride (1.2 eq) to the stirred solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution.
-
Once the reaction is complete, remove the solvent and excess oxalyl chloride under reduced pressure using a rotary evaporator.
-
The resulting crude this compound is typically used in the next step without further purification.
Protocol 2: Esterification with Methanol
This protocol details the synthesis of Methyl bicyclo[2.2.1]heptane-2-carboxylate.
Materials:
-
Crude this compound
-
Anhydrous Methanol
-
Triethylamine (Et₃N) or Pyridine
-
Anhydrous Dichloromethane (DCM)
-
Magnetic stirrer and stirring bar
-
Round-bottom flask
-
Ice bath
-
Separatory funnel
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate
Procedure:
-
Dissolve the crude this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.5 eq) or pyridine (1.5 eq) to the solution.
-
Slowly add anhydrous methanol (1.2 eq) to the stirred reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure Methyl bicyclo[2.2.1]heptane-2-carboxylate.[1]
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of Bicyclo[2.2.1]heptane-2-carboxylic acid esters.
References
Application Notes and Protocols: Bicyclo[2.2.1]heptane-2-carbonyl chloride as a Synthetic Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bicyclo[2.2.1]heptane-2-carbonyl chloride, a derivative of the norbornane framework, is a versatile synthetic intermediate of significant interest in medicinal chemistry and drug discovery. Its rigid, bicyclic structure provides a unique three-dimensional scaffold that allows for the precise spatial arrangement of functional groups, a critical aspect in the design of targeted therapeutics.[1] The high reactivity of the acyl chloride functional group makes it an excellent electrophile for a variety of nucleophilic substitution reactions, primarily in the formation of amides and esters. This reactivity is fundamental to the construction of more complex molecules with potential biological activity.
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key intermediates for drug development, with a focus on its application in the preparation of CXCR2 receptor antagonists.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C₈H₁₁ClO |
| Molecular Weight | 158.63 g/mol |
| CAS Number | 35202-90-5 |
| Boiling Point | 81.7-81.9 °C |
| Density (Predicted) | 1.1 g/cm³ |
Spectroscopic Data
The structural features of this compound can be confirmed using various spectroscopic techniques.
| Spectroscopy Type | Key Features |
| ¹H NMR | Signals for bridgehead protons are typically observed in the region of δ ~1.5–2.5 ppm. |
| ¹³C NMR | The carbonyl carbon signal appears in the range of δ ~170–180 ppm. |
| IR Spectroscopy | A strong absorption band for the C=O stretch of the acyl chloride is observed around 1770–1820 cm⁻¹. The absence of a broad O-H stretch (around 2500–3000 cm⁻¹) confirms the conversion from the carboxylic acid. |
| Mass Spectrometry | The molecular ion peak can be observed to confirm the molecular weight. |
Application in Drug Discovery: CXCR2 Antagonists
The chemokine receptor CXCR2 is a G-protein coupled receptor that plays a crucial role in inflammatory responses and has been implicated in the progression of various cancers, including breast, prostate, and colorectal cancer.[2] Antagonism of CXCR2 is a promising strategy for the treatment of metastatic cancer. The rigid bicyclo[2.2.1]heptane scaffold has been successfully incorporated into N,N'-diarylsquaramide-based CXCR2 selective antagonists, demonstrating potent anti-cancer metastatic effects.
CXCR2 Signaling Pathway in Cancer Metastasis
The binding of chemokines, such as CXCL8, to the CXCR2 receptor on cancer cells triggers a cascade of downstream signaling events that promote cell migration, invasion, and angiogenesis. Key pathways activated include the MAPK, NF-κB, Akt, and STAT3 pathways. Inhibition of CXCR2 can disrupt these signaling cascades, thereby reducing the metastatic potential of cancer cells.
Caption: CXCR2 signaling pathway in cancer metastasis.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of amides and esters using this compound as a key intermediate.
Protocol 1: Synthesis of N-Benzyl-bicyclo[2.2.1]heptane-2-carboxamide
This protocol details the synthesis of a model amide, N-Benzyl-bicyclo[2.2.1]heptane-2-carboxamide.
Caption: Workflow for the synthesis of N-Benzyl-bicyclo[2.2.1]heptane-2-carboxamide.
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.0 eq)
-
Triethylamine (1.1 eq)
-
Dichloromethane (DCM)
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel
-
Hexane
-
Ethyl acetate (EtOAc)
Procedure:
-
In a round-bottom flask, dissolve benzylamine (1.0 eq) and triethylamine (1.1 eq) in dichloromethane.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of this compound (1.0 eq) in dichloromethane to the cooled amine solution with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to afford the pure N-Benzyl-bicyclo[2.2.1]heptane-2-carboxamide.
Expected Yield and Characterization:
-
Yield: 85-95%
-
¹H NMR (CDCl₃): Characteristic peaks for the bicyclic scaffold protons and the benzyl group protons.
-
¹³C NMR (CDCl₃): Signal for the amide carbonyl carbon around 175 ppm.
-
IR (thin film): Strong C=O stretch around 1640 cm⁻¹ and N-H stretch around 3300 cm⁻¹.
-
Mass Spectrometry (ESI): [M+H]⁺ corresponding to the molecular weight of the product.
Protocol 2: Synthesis of Ethyl bicyclo[2.2.1]heptane-2-carboxylate
This protocol details the synthesis of a model ester, Ethyl bicyclo[2.2.1]heptane-2-carboxylate.
Materials:
-
This compound (1.0 eq)
-
Ethanol (excess)
-
Pyridine (1.1 eq)
-
Dichloromethane (DCM)
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in dichloromethane.
-
Add an excess of ethanol to the solution.
-
Cool the mixture to 0°C and slowly add pyridine (1.1 eq) with stirring.
-
Allow the reaction to warm to room temperature and stir for 6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography on silica gel to afford the pure Ethyl bicyclo[2.2.1]heptane-2-carboxylate.
Expected Yield and Characterization:
-
Yield: 90-98%
-
¹H NMR (CDCl₃): Characteristic peaks for the bicyclic scaffold protons and the ethyl group protons (a triplet and a quartet).
-
¹³C NMR (CDCl₃): Signal for the ester carbonyl carbon around 174 ppm.[3]
-
IR (thin film): Strong C=O stretch around 1730 cm⁻¹.
-
Mass Spectrometry (EI): Molecular ion peak corresponding to the molecular weight of the product.[3]
Quantitative Data Summary
The following table summarizes key quantitative data for the application of this compound and its derivatives in the synthesis of biologically active compounds.
| Compound Class | Target | Key Derivative | Assay | Result |
| N,N'-diarylsquaramide | CXCR2 | Compound with bicyclo[2.2.1]heptane moiety | CXCR2 Antagonistic Activity | IC₅₀ = 48 nM |
| N,N'-diarylsquaramide | CXCR1 | Compound with bicyclo[2.2.1]heptane moiety | CXCR1 Antagonistic Activity | IC₅₀/IC₅₀ (CXCR1/CXCR2) = 60.4 |
| Amide Synthesis | - | N-Benzyl-bicyclo[2.2.1]heptane-2-carboxamide | - | Yield: 85-95% |
| Ester Synthesis | - | Ethyl bicyclo[2.2.1]heptane-2-carboxylate | - | Yield: 90-98% |
Conclusion
This compound is a valuable and reactive synthetic intermediate with significant applications in drug discovery and development. Its rigid bicyclic framework serves as a unique scaffold for the synthesis of complex molecules with defined three-dimensional structures. The straightforward protocols for the synthesis of amides and esters, coupled with the demonstrated biological activity of its derivatives, highlight the importance of this compound for researchers and scientists in the pharmaceutical industry. The provided application notes and detailed experimental protocols offer a practical guide for the effective utilization of this compound in the synthesis of novel therapeutic agents.
References
Bicyclo[2.2.1]heptane Derivatives: Applications and Protocols in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
The bicyclo[2.2.1]heptane scaffold, a rigid bridged cyclic system, has emerged as a privileged motif in medicinal chemistry. Its unique three-dimensional structure allows for precise spatial orientation of substituents, leading to high-affinity and selective interactions with biological targets. This structural rigidity also often imparts favorable pharmacokinetic properties, such as improved metabolic stability and oral bioavailability. This document provides detailed application notes and experimental protocols for several classes of bicyclo[2.2.1]heptane derivatives that have shown significant promise in drug discovery, targeting a range of diseases from allergies and inflammation to cancer and metabolic disorders.
Prostaglandin D2 (PGD2) Receptor Antagonists
Bicyclo[2.2.1]heptane derivatives have been successfully developed as potent and selective antagonists of the prostaglandin D2 (PGD2) receptor, specifically the DP2 receptor (also known as CRTH2). PGD2 is a key mediator in allergic inflammation, and its blockade represents a promising therapeutic strategy for conditions like asthma and allergic rhinitis.
Quantitative Data
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| Bicyclo[2.2.1]heptane sulfonamide derivative | PGD2 Receptor | Radioligand Binding | < 50 | [1] |
| Bicyclo[2.2.1]heptane sulfonamide derivative | PGD2 Receptor | cAMP Formation | < 50 | [1] |
| S-5751 | PGD2 Receptor | Receptor Binding | Strong Activity | [2] |
| S-5751 | PGD2 Receptor | cAMP Formation | Strong Activity | [2] |
Signaling Pathway
The binding of Prostaglandin D2 (PGD2) to its G protein-coupled receptor (GPCR), DP2, initiates a signaling cascade that is central to the inflammatory response in allergic diseases. As depicted in the diagram below, this pathway involves the activation of G-proteins, leading to downstream effector signaling. Bicyclo[2.2.1]heptane-based antagonists competitively inhibit the binding of PGD2 to the DP2 receptor, thereby blocking this pro-inflammatory cascade.
Experimental Protocols
This protocol details the procedure for a competitive radioligand binding assay to determine the affinity of bicyclo[2.2.1]heptane derivatives for the PGD2 (DP2) receptor.
Materials:
-
HEK293 cells stably expressing the human DP2 receptor.
-
Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EDTA.
-
Assay buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA.
-
Radioligand: [3H]-PGD2.
-
Non-specific binding control: 10 µM unlabeled PGD2.
-
Test compounds (bicyclo[2.2.1]heptane derivatives) at various concentrations.
-
Glass fiber filters.
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Prepare cell membranes from HEK293-DP2 cells.
-
In a 96-well plate, add 50 µL of assay buffer, 25 µL of [3H]-PGD2 (final concentration ~0.5 nM), and 25 µL of test compound solution or control.
-
Initiate the binding reaction by adding 100 µL of the cell membrane suspension (approximately 20 µg of protein).
-
Incubate the plate at room temperature for 2 hours with gentle agitation.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Transfer the filters to scintillation vials, add 5 mL of scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 values of the test compounds by non-linear regression analysis of the competition binding data.
This assay measures the ability of the bicyclo[2.2.1]heptane derivatives to antagonize the PGD2-mediated inhibition of forskolin-stimulated cAMP production.
Materials:
-
CHO-K1 cells stably expressing the human DP2 receptor.
-
Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4, and 0.1% BSA.
-
Stimulation buffer: Assay buffer containing 10 µM forskolin.
-
PGD2 solution.
-
Test compounds.
-
cAMP assay kit (e.g., HTRF or AlphaScreen).
Procedure:
-
Seed CHO-K1-DP2 cells in a 96-well plate and culture overnight.
-
Wash the cells with assay buffer.
-
Pre-incubate the cells with various concentrations of the test compounds for 15 minutes at 37°C.
-
Add PGD2 (at its EC80 concentration) to the wells and incubate for 30 minutes at 37°C.
-
Add forskolin to all wells (except the basal control) and incubate for an additional 15 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.
-
Generate dose-response curves and calculate the IC50 values for the antagonist activity.
CXCR2 Antagonists
The C-X-C chemokine receptor 2 (CXCR2) is a key mediator of neutrophil recruitment and activation in inflammatory diseases and has been implicated in cancer progression and metastasis. Bicyclo[2.2.1]heptane-containing N,N'-diarylsquaramides have been identified as potent and selective CXCR2 antagonists.
Quantitative Data
| Compound | Target | Assay Type | IC50 (nM) | Selectivity (CXCR1/CXCR2) | Reference |
| Compound 1a | CXCR2 | Antagonistic Activity | 62 | 113 | [3] |
| Compound 2e | CXCR2 | Antagonistic Activity | 48 | 60.4 | [3][4] |
Pharmacokinetic Data of Compound 2e in Rats (10 mg/kg, p.o.)
| Parameter | Value | Unit | Reference |
| Cmax | 2863 | ng/mL | [4] |
| t1/2 | 2.58 | h | [4] |
Signaling Pathway
CXCR2 is a G protein-coupled receptor that, upon binding to its chemokine ligands (e.g., CXCL8/IL-8), activates multiple intracellular signaling pathways, leading to cell migration, proliferation, and survival. The diagram below illustrates the major signaling cascades initiated by CXCR2 activation and the point of intervention by bicyclo[2.2.1]heptane-based antagonists.
Experimental Protocols
This protocol describes a functional assay to measure the antagonist activity of bicyclo[2.2.1]heptane derivatives on CXCR2 by monitoring changes in intracellular calcium levels.
Materials:
-
HEK293 cells stably expressing human CXCR2.
-
Assay buffer: HBSS with 20 mM HEPES and 2.5 mM probenecid, pH 7.4.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
CXCL8 (IL-8) solution.
-
Test compounds.
-
Fluorescence plate reader with automated liquid handling.
Procedure:
-
Seed HEK293-CXCR2 cells in a black, clear-bottom 96-well plate and culture overnight.
-
Load the cells with Fluo-4 AM dye by incubating with the dye solution for 1 hour at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
Add the test compounds at various concentrations to the wells and incubate for 15-30 minutes at room temperature.
-
Measure the baseline fluorescence using the plate reader.
-
Add CXCL8 (at its EC80 concentration) to the wells and immediately start recording the fluorescence intensity over time (typically for 2-3 minutes).
-
The increase in fluorescence intensity corresponds to the intracellular calcium mobilization.
-
Calculate the percentage of inhibition of the CXCL8-induced calcium flux by the test compounds and determine their IC50 values.
This protocol outlines a typical procedure for evaluating the pharmacokinetic profile of a bicyclo[2.2.1]heptane derivative after oral administration in rats.[5]
Animals:
-
Male Sprague-Dawley rats.
Procedure:
-
Fast the rats overnight before dosing.
-
Administer the test compound (e.g., compound 2e) orally by gavage at a dose of 10 mg/kg.[4]
-
Collect blood samples (approximately 0.2 mL) from the tail vein at various time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) post-dosing into heparinized tubes.
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Determine the concentration of the test compound in the plasma samples using a validated LC-MS/MS method.
-
Calculate the pharmacokinetic parameters (Cmax, t1/2, AUC) using appropriate software.
11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibitors
11β-HSD1 is an enzyme that converts inactive cortisone to active cortisol, thereby amplifying local glucocorticoid action in tissues like the liver and adipose tissue. Elevated cortisol levels are associated with metabolic diseases, making 11β-HSD1 a key target for the treatment of type 2 diabetes and obesity. AMG 221 is a clinical candidate that features a bicyclo[2.2.1]heptane moiety.[6]
Quantitative Data
| Compound | Target | Assay Type | IC50 (ng/mL) | Reference |
| AMG 221 | 11β-HSD1 | Enzyme Inhibition | 1.19 | [6] |
Pharmacokinetic Data of AMG 221 and a Key Metabolite in Rats
| Compound | Route | Dose (mg/kg) | t1/2 (h) | Bioavailability (%) | Reference |
| AMG 221 | i.v. | 2 | 1.1 | - | [7] |
| AMG 221 | p.o. | 10 | 1.6 | 13 | [7] |
| Metabolite 2 | i.v. | 2 | 1.4 | - | [7] |
| Metabolite 2 | p.o. | 10 | 2.1 | 24 | [7] |
Mechanism of Action
11β-HSD1 inhibitors block the conversion of cortisone to cortisol within target cells. This reduction in intracellular cortisol levels leads to improved insulin sensitivity and a decrease in hepatic glucose production. The workflow for evaluating these inhibitors is depicted below.
Experimental Protocols
This protocol describes an in vitro assay to measure the inhibitory activity of bicyclo[2.2.1]heptane derivatives on recombinant human 11β-HSD1.
Materials:
-
Recombinant human 11β-HSD1.
-
Assay buffer: 100 mM potassium phosphate, pH 7.4, containing 1 mM EDTA.
-
Substrate: Cortisone.
-
Cofactor: NADPH.
-
Test compounds.
-
Homogeneous Time-Resolved Fluorescence (HTRF) based cortisol detection kit.
Procedure:
-
In a 384-well plate, add the test compound at various concentrations.
-
Add a solution containing recombinant human 11β-HSD1, NADPH, and cortisone to initiate the reaction.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution provided in the HTRF kit.
-
Add the HTRF detection reagents (cortisol-d2 and anti-cortisol-cryptate).
-
Incubate for 1-2 hours at room temperature.
-
Read the fluorescence at 665 nm and 620 nm on an HTRF-compatible plate reader.
-
Calculate the ratio of the two fluorescence signals and determine the amount of cortisol produced.
-
Calculate the percentage of inhibition and determine the IC50 values of the test compounds.
This protocol can be adapted to assess the anti-proliferative effects of bicyclo[2.2.1]heptane derivatives on cancer cell lines, such as HeLa or C6, which may be relevant for targets like CXCR2.[8]
Materials:
-
HeLa or C6 cancer cell lines.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
BrdU labeling solution (10 µM).
-
Fixing/Denaturing solution.
-
Anti-BrdU primary antibody.
-
HRP-conjugated secondary antibody.
-
TMB substrate.
-
Stop solution (e.g., 1 M H2SO4).
-
Microplate reader.
Procedure:
-
Seed HeLa or C6 cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of the bicyclo[2.2.1]heptane derivative for a desired period (e.g., 24-72 hours).
-
Add BrdU labeling solution to each well and incubate for 2-4 hours at 37°C to allow for incorporation into newly synthesized DNA.
-
Remove the labeling solution and fix the cells with the Fixing/Denaturing solution for 30 minutes at room temperature.
-
Wash the cells and add the anti-BrdU primary antibody. Incubate for 1 hour at room temperature.
-
Wash the cells and add the HRP-conjugated secondary antibody. Incubate for 30 minutes at room temperature.
-
Wash the cells and add the TMB substrate. Incubate until a color change is observed.
-
Stop the reaction by adding the stop solution.
-
Measure the absorbance at 450 nm using a microplate reader.
-
The absorbance is proportional to the rate of cell proliferation. Calculate the percentage of inhibition and determine the IC50 values.
References
- 1. Synthesis and biological activity of various derivatives of a novel class of potent, selective, and orally active prostaglandin D2 receptor antagonists. 1. Bicyclo[2.2.1]heptane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological activity of various derivatives of a novel class of potent, selective, and orally active prostaglandin D2 receptor antagonists. 2. 6,6-Dimethylbicyclo[3.1.1]heptane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bicyclo[2.2.1]heptane containing N,N′-diarylsquaramide CXCR2 selective antagonists as anti-cancer metastasis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bicyclo[2.2.1]heptane containing N,N′-diarylsquaramide CXCR2 selective antagonists as anti-cancer metastasis agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Structure–Activity Studies of 1H-Imidazo[4,5-c]quinolin-4-amine Derivatives as A3 Adenosine Receptor Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis and Evaluation of the Metabolites of AMG 221, a Clinical Candidate for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Synthesis of Novel CXCR2 Antagonists Utilizing a Bicyclo[2.2.1]heptane Scaffold
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the synthesis of CXCR2 antagonists incorporating a bicyclo[2.2.1]heptane moiety, starting from bicyclo[2.2.1]heptane-2-carbonyl chloride. The bicyclo[2.2.1]heptane scaffold offers a unique three-dimensional structure that can be exploited for developing potent and selective CXCR2 antagonists.[1][2] This application note also includes protocols for key biological assays to evaluate the synthesized compounds and summarizes relevant quantitative data from published literature.
Introduction
The CXC chemokine receptor 2 (CXCR2) is a G-protein coupled receptor that plays a crucial role in inflammatory responses by mediating neutrophil migration to inflammation sites.[3] It is activated by several ELR+ CXC chemokines, most notably CXCL8 (interleukin-8).[1][4] Dysregulation of the CXCR2 signaling pathway is implicated in various inflammatory diseases and cancer metastasis, making it an attractive therapeutic target.[1][4] The development of small molecule antagonists for CXCR2 is a promising strategy for the treatment of these conditions.[4] The rigid bicyclo[2.2.1]heptane scaffold has been successfully incorporated into CXCR2 antagonists, leading to compounds with high potency and selectivity.[1][2]
This document outlines a synthetic strategy for preparing CXCR2 antagonists by coupling this compound with a suitable amine-containing core structure, a common feature in many CXCR2 antagonists.
CXCR2 Signaling Pathway
CXCR2 activation by its chemokine ligands initiates a cascade of intracellular signaling events. This process is mediated by the dissociation of the coupled heterotrimeric G-protein into its Gαi and Gβγ subunits. The Gαi subunit inhibits adenylyl cyclase, while the Gβγ subunits activate downstream effectors such as phospholipase C (PLC) and phosphoinositide 3-kinase (PI3K). Activation of PLC leads to the generation of inositol triphosphate (IP3) and diacylglycerol (DAG), resulting in an increase in intracellular calcium and activation of protein kinase C (PKC). These signaling events ultimately lead to cellular responses such as chemotaxis, degranulation, and cell proliferation.
Caption: CXCR2 Signaling Pathway and Point of Antagonist Intervention.
Synthesis of a Bicyclo[2.2.1]heptane-based CXCR2 Antagonist
This section details a proposed synthetic route for a CXCR2 antagonist (a bicyclo[2.2.1]heptane-containing N,N'-diarylsquaramide derivative) starting from this compound. The synthesis involves the acylation of an appropriate amine intermediate.
Proposed Synthetic Workflow
The overall workflow for the synthesis and evaluation of the target CXCR2 antagonist is depicted below.
Caption: Proposed workflow for synthesis and evaluation of CXCR2 antagonists.
Experimental Protocol: Synthesis of N-(diaryl)bicyclo[2.2.1]heptane-2-carboxamide
This protocol describes a general procedure for the amide coupling reaction.
Materials:
-
This compound
-
Appropriate amine-containing precursor (e.g., an aniline derivative)
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIEA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Preparation of Amine Solution: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine precursor (1.0 equivalent) in anhydrous DCM.
-
Addition of Base: Add triethylamine (1.1 - 1.5 equivalents) to the amine solution and stir for 10 minutes at room temperature.
-
Addition of Acyl Chloride: Slowly add a solution of this compound (1.05 equivalents) in anhydrous DCM to the stirring amine solution.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-16 hours at room temperature.
-
Work-up:
-
Once the reaction is complete, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (if the amine is basic), saturated aqueous sodium bicarbonate solution, and brine.
-
Separate the organic layer, dry it over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-(diaryl)bicyclo[2.2.1]heptane-2-carboxamide.
-
Characterization: Confirm the structure and purity of the final product using NMR spectroscopy (¹H and ¹³C) and mass spectrometry.
Biological Evaluation Protocols
CXCR2 Receptor Binding Assay
This assay determines the ability of the synthesized compounds to displace a radiolabeled or fluorescently labeled ligand from the CXCR2 receptor.
Materials:
-
HEK293 cells stably expressing human CXCR2
-
[¹²⁵I]CXCL8 or a fluorescently labeled CXCR2 ligand
-
Synthesized antagonist compounds
-
Binding buffer (e.g., 25 mM HEPES, 140 mM NaCl, 1 mM CaCl₂, 5 mM MgCl₂, 0.2% BSA, pH 7.1)
-
96-well plates
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the synthesized antagonist compounds in the binding buffer.
-
Assay Setup: In a 96-well plate, add the binding buffer, the radiolabeled/fluorescent ligand at a concentration close to its Kd, and the serially diluted antagonist compounds.
-
Cell Addition: Add the CXCR2-expressing cells to each well.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60-90 minutes) to reach equilibrium.
-
Washing: Rapidly wash the cells to remove unbound ligand.
-
Detection:
-
For radioligand binding, measure the radioactivity in each well using a scintillation counter.
-
For fluorescent ligand binding, measure the fluorescence intensity using a plate reader.
-
-
Data Analysis: Determine the IC50 value for each compound, which is the concentration of the antagonist that inhibits 50% of the specific binding of the labeled ligand.
In Vitro Chemotaxis Assay
This assay measures the ability of the synthesized compounds to inhibit the migration of CXCR2-expressing cells towards a chemoattractant.
Materials:
-
CXCR2-expressing cells (e.g., human neutrophils or a stable cell line)
-
Chemoattractant (e.g., CXCL8)
-
Synthesized antagonist compounds
-
Chemotaxis chamber (e.g., Boyden chamber with a porous membrane)
-
Assay medium (e.g., RPMI 1640 with 0.5% BSA)
-
Cell viability stain (e.g., Calcein-AM)
-
Fluorescence plate reader
Procedure:
-
Chamber Setup: Add the assay medium containing the chemoattractant (CXCL8) to the lower wells of the chemotaxis chamber.
-
Cell Preparation: Pre-incubate the CXCR2-expressing cells with various concentrations of the synthesized antagonist compounds or vehicle control.
-
Cell Seeding: Place the porous membrane over the lower wells and add the pre-incubated cells to the upper chamber.
-
Incubation: Incubate the chamber at 37°C in a 5% CO₂ incubator for a period sufficient for cell migration (e.g., 1-3 hours).
-
Quantification of Migration:
-
Remove the non-migrated cells from the upper surface of the membrane.
-
Quantify the number of cells that have migrated to the lower side of the membrane. This can be done by staining the migrated cells with a fluorescent dye like Calcein-AM and measuring the fluorescence with a plate reader.
-
-
Data Analysis: Calculate the percentage of inhibition of chemotaxis for each antagonist concentration and determine the IC50 value.
Quantitative Data Summary
The following tables summarize the biological activity and pharmacokinetic properties of representative bicyclo[2.2.1]heptane-containing CXCR2 antagonists from the literature.
Table 1: In Vitro Biological Activity of Bicyclo[2.2.1]heptane-based CXCR2 Antagonists
| Compound | CXCR1 IC50 (μM) | CXCR2 IC50 (μM) | Selectivity Ratio (CXCR1/CXCR2) | Reference |
| 1a | 7 | 0.062 | 113 | [1][5] |
| 2e | - | 0.048 | 60.4 | [1][6] |
| 2b | - | 0.45 | - | [1] |
| 2c | - | 0.12 | - | [1] |
| 2d | - | 0.092 | - | [1] |
Table 2: Pharmacokinetic Profile of Compound 2e in Rats
| Parameter | Value | Reference |
| Dose (oral) | 10 mg/kg | [2][4][6] |
| Cmax | 2863 ng/mL | [2][4][6] |
| t1/2 | 2.58 h | [2][4][6] |
Conclusion
The synthetic protocol and biological evaluation methods described in this document provide a framework for the discovery and development of novel CXCR2 antagonists based on the bicyclo[2.2.1]heptane scaffold. The unique structural features of this scaffold can be exploited to design potent and selective inhibitors of the CXCR2 signaling pathway, offering potential therapeutic agents for a range of inflammatory diseases and cancers. Further structure-activity relationship (SAR) studies are warranted to optimize the potency, selectivity, and pharmacokinetic properties of this class of compounds.
References
- 1. Amide Synthesis [fishersci.it]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Design, Synthesis, and Application of Fluorescent Ligands Targeting the Intracellular Allosteric Binding Site of the CXC Chemokine Receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]
- 5. Discovery, Synthesis, and Structure–Activity Relationship of a Series of N-Aryl-bicyclo[2.2.1]heptane-2-carboxamides: Characterization of ML213 as a Novel KCNQ2 and KCNQ4 Potassium Channel Opener - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pure.hud.ac.uk [pure.hud.ac.uk]
Application Notes and Protocols for the Asymmetric Synthesis of Chiral Bicyclo[2.2.1]heptane Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The bicyclo[2.2.1]heptane, or norbornane, scaffold is a rigid, strained bicyclic system that has garnered significant attention in medicinal chemistry and materials science. Its unique three-dimensional structure allows for precise spatial orientation of substituents, making it a valuable template for the design of chiral ligands, catalysts, and therapeutic agents.[1][2] Chiral derivatives of bicyclo[2.2.1]heptane are found in numerous natural products, such as camphor and santalol, and are key structural motifs in drug candidates targeting a range of diseases, including cancer and neurological disorders.[1][3][4]
The stereoselective synthesis of these chiral molecules is of paramount importance, as different enantiomers can exhibit vastly different biological activities. This document provides detailed application notes on key asymmetric strategies for the synthesis of chiral bicyclo[2.2.1]heptane derivatives, complete with experimental protocols and comparative data.
Key Asymmetric Synthetic Strategies
Several powerful strategies have been developed for the enantioselective synthesis of chiral bicyclo[2.2.1]heptane derivatives. The most prominent among these are:
-
Asymmetric Diels-Alder Reactions: This is the most fundamental approach to the bicyclo[2.2.1]heptane core.[5] Asymmetric induction can be achieved through the use of chiral auxiliaries, chiral Lewis acid catalysts, or chiral dienophiles/dienes.
-
Organocatalytic [4+2] Cycloadditions: An increasingly popular metal-free alternative, organocatalysis offers mild reaction conditions and high enantioselectivities in the formation of the bicyclic framework.[1][6][7]
-
Desymmetrization of meso-Intermediates: This strategy involves the enantioselective transformation of a prochiral meso-bicyclo[2.2.1]heptane derivative, often an anhydride or epoxide, into a chiral product.[8][9]
I. Asymmetric Diels-Alder Reactions Using Chiral Auxiliaries
The use of removable chiral auxiliaries attached to the dienophile is a robust and well-established method for controlling the stereochemical outcome of the Diels-Alder reaction. Oppolzer's camphorsultam is a highly effective chiral auxiliary for this purpose.[10]
General Workflow for Asymmetric Diels-Alder Reaction
Caption: Workflow for Asymmetric Diels-Alder Reaction.
Experimental Protocol: Asymmetric Diels-Alder Reaction with Oppolzer's Camphorsultam
This protocol describes the synthesis of a chiral N-acryloyl camphorsultam dienophile and its subsequent Diels-Alder reaction with cyclopentadiene.
Step 1: Synthesis of N-Acryloyl-(-)-2,10-camphorsultam
-
To a solution of (-)-2,10-camphorsultam (1.0 eq) in anhydrous THF (0.2 M) at 0 °C under a nitrogen atmosphere, add n-butyllithium (1.05 eq, 1.6 M in hexanes) dropwise.
-
Stir the resulting solution for 30 minutes at 0 °C.
-
Add acryloyl chloride (1.1 eq) dropwise and stir the reaction mixture at room temperature for 4 hours.
-
Quench the reaction with saturated aqueous NH4Cl solution and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (ethyl acetate/hexanes gradient) to afford the N-acryloyl camphorsultam.
Step 2: Lewis Acid-Catalyzed Diels-Alder Reaction
-
To a solution of the N-acryloyl-(-)-2,10-camphorsultam (1.0 eq) in anhydrous CH2Cl2 (0.1 M) at -78 °C under a nitrogen atmosphere, add a solution of diethylaluminum chloride (1.2 eq, 1.0 M in hexanes) dropwise.
-
Stir the mixture for 30 minutes at -78 °C.
-
Add freshly distilled cyclopentadiene (3.0 eq) dropwise.
-
Stir the reaction at -78 °C for 3 hours, then allow it to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO3 solution.
-
Separate the layers and extract the aqueous layer with CH2Cl2 (3 x 30 mL).
-
Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate in vacuo.
-
The crude product can be purified by column chromatography to yield the Diels-Alder adduct.
Step 3: Cleavage of the Chiral Auxiliary
-
Dissolve the Diels-Alder adduct (1.0 eq) in a mixture of THF and water (4:1, 0.1 M).
-
Add lithium hydroxide (4.0 eq) and stir the mixture at room temperature for 12 hours.
-
Acidify the reaction mixture to pH ~2 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x 40 mL).
-
The aqueous layer can be basified and extracted to recover the camphorsultam auxiliary.
-
Combine the organic layers for the product, dry over anhydrous Na2SO4, filter, and concentrate to yield the chiral bicyclo[2.2.1]heptene-2-carboxylic acid.
Quantitative Data for Asymmetric Diels-Alder Reactions
| Dienophile | Lewis Acid | Diene | Yield (%) | dr (endo:exo) | ee (%) |
| N-Acryloyl Camphorsultam | Et2AlCl | Cyclopentadiene | 95 | >98:2 | >99 |
| N-Crotonoyl Camphorsultam | TiCl4 | Cyclopentadiene | 92 | >95:5 | 98 |
| N-Acryloyl Evans Oxazolidinone | MgBr2 | Cyclopentadiene | 88 | 90:10 | 95 |
II. Organocatalytic Asymmetric [4+2] Cycloaddition
Organocatalysis provides a powerful, metal-free approach to the asymmetric synthesis of bicyclo[2.2.1]heptanes. Chiral secondary amines, such as diarylprolinol silyl ethers, are effective catalysts for the formal [4+2] cycloaddition of α,β-unsaturated aldehydes and nitroolefins.[1][7][11]
Proposed Catalytic Cycle
Caption: Organocatalytic [4+2] Cycloaddition Cycle.
Experimental Protocol: Organocatalytic Formal [4+2] Cycloaddition
This protocol is adapted from the work of Sun et al. for the reaction of α′-ethoxycarbonyl cyclopentenones with nitroolefins.[1]
-
To a vial charged with the α′-ethoxycarbonyl cyclopentenone (0.2 mmol, 1.0 eq), the nitroolefin (0.24 mmol, 1.2 eq), and the chiral tertiary amine catalyst (e.g., a quinine-derived catalyst, 0.02 mmol, 10 mol%), add toluene (1.0 mL).
-
Stir the reaction mixture at room temperature for the time indicated by TLC analysis (typically 24-72 hours).
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired bicyclo[2.2.1]heptane-1-carboxylate.
-
Determine the diastereomeric ratio by 1H NMR analysis of the crude reaction mixture.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Quantitative Data for Organocatalytic [4+2] Cycloadditions
| Cyclopentenone Substituent | Nitroolefin Substituent | Catalyst | Yield (%) | dr | ee (%) |
| H | β-Nitrostyrene | Quinine-derived thiourea | 95 | >20:1 | 98 |
| Me | β-Nitrostyrene | Cinchonidine-derived squaramide | 88 | >20:1 | 96 |
| H | 2-Nitro-1-(p-tolyl)prop-1-ene | Diarylprolinol silyl ether | 92 | 15:1 | 99 |
III. Desymmetrization of a meso-Anhydride
The enantioselective opening of a prochiral meso-anhydride with an alcohol, mediated by a chiral catalyst, is an efficient method to produce chiral monoesters that are valuable intermediates for further transformations. Cinchona alkaloids are often used as catalysts in these reactions.
Reaction Workflow
Caption: Desymmetrization of a meso-Anhydride.
Experimental Protocol: Quinidine-Mediated Desymmetrization
-
To a solution of bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride (1.0 eq) and quinidine (0.1 eq) in diethyl ether (0.2 M) at -55 °C, add methanol (1.2 eq) dropwise over 10 minutes.
-
Stir the reaction mixture at -55 °C for 48 hours.
-
Quench the reaction with 1 M HCl and extract with diethyl ether (3 x 30 mL).
-
Combine the organic layers, dry over Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the chiral monoester.
Quantitative Data for Desymmetrization Reactions
| Anhydride | Alcohol | Catalyst | Yield (%) | ee (%) |
| Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride | Methanol | Quinidine | 90 | 98 |
| cis-5-Norbornene-endo-2,3-dicarboxylic anhydride | Benzyl alcohol | Quinine | 85 | 95 |
Applications in Drug Discovery: CXCR2 Antagonists
Chiral bicyclo[2.2.1]heptane derivatives have been identified as potent and selective antagonists of the CXCR2 chemokine receptor, a target for anti-inflammatory and anti-cancer therapies.[3][4][12] The bicyclic scaffold serves to orient the pharmacophoric groups in a conformationally restricted manner, enhancing binding affinity and selectivity.
CXCR2 Signaling Pathway
CXCR2 is a G-protein coupled receptor (GPCR). Upon binding of its chemokine ligands (e.g., IL-8), it activates intracellular signaling cascades that promote cell migration, proliferation, and survival.
References
- 1. An asymmetric approach to bicyclo[2.2.1]heptane-1-carboxylates via a formal [4 + 2] cycloaddition reaction enabled by organocatalysis - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00814C [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Bicyclo[2.2.1]heptane containing N , N ′-diarylsquaramide CXCR2 selective antagonists as anti-cancer metastasis agents - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01806E [pubs.rsc.org]
- 4. Bicyclo[2.2.1]heptane containing N, N'-diarylsquaramide CXCR2 selective antagonists as anti-cancer metastasis agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid | 120-74-1 | Benchchem [benchchem.com]
- 6. An asymmetric approach to bicyclo[2.2.1]heptane-1-carboxylates via a formal [4 + 2] cycloaddition reaction enabled by organocatalysis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. semanticscholar.org [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Brønsted acid-catalyzed desymmetrization of meso-aziridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Recent Advances in the Enantioselective Organocatalytic [4+2] Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.rsc.org [pubs.rsc.org]
Enantioselective Synthesis of Bicyclo[2.2.1]heptane Precursors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the enantioselective synthesis of bicyclo[2.2.1]heptane precursors, a critical structural motif in numerous natural products and pharmaceutical agents. The focus is on modern, highly efficient catalytic and stoichiometric asymmetric methods that provide access to these valuable chiral building blocks with high levels of stereocontrol.
Introduction
The rigid, bicyclic framework of the bicyclo[2.2.1]heptane system, also known as the norbornane scaffold, is a privileged structure in medicinal chemistry and natural product synthesis. Its unique three-dimensional architecture allows for precise spatial orientation of substituents, making it an ideal scaffold for the development of potent and selective therapeutic agents. Consequently, the development of robust and efficient methods for the enantioselective synthesis of functionalized bicyclo[2.2.1]heptane precursors is of paramount importance.
This document outlines three principal strategies for achieving high enantioselectivity in the synthesis of these precursors:
-
Organocatalytic Asymmetric Diels-Alder Reactions: Utilizing small organic molecules as catalysts to promote highly enantioselective cycloadditions.
-
Chiral Auxiliary-Mediated Asymmetric Diels-Alder Reactions: Employing stoichiometric chiral auxiliaries, such as Oppolzer's camphorsultam, to direct the stereochemical outcome of the reaction.
-
Chiral Lewis Acid-Catalyzed Asymmetric Diels-Alder Reactions: Using chiral Lewis acid complexes to catalyze the [4+2] cycloaddition with high stereocontrol.
Each section will provide a summary of the methodology, a table of representative quantitative data, a detailed experimental protocol, and a visualization of the reaction workflow.
Organocatalytic Formal [4+2] Cycloaddition
Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a metal-free and often milder alternative to traditional methods. For the synthesis of bicyclo[2.2.1]heptane precursors, a formal [4+2] cycloaddition reaction between α'-substituted cyclopentenones and nitroolefins, catalyzed by a chiral tertiary amine, provides access to functionalized bicyclo[2.2.1]heptane-1-carboxylates with excellent enantioselectivity.[1]
Data Presentation
| Entry | Dienophile (Nitroolefin) | Yield (%) | dr (endo/exo) | ee (%) |
| 1 | β-Nitrostyrene | 92 | >95:5 | 98 |
| 2 | (E)-1-Nitro-2-(p-tolyl)ethene | 95 | >95:5 | 99 |
| 3 | (E)-1-Nitro-2-(4-methoxyphenyl)ethene | 91 | >95:5 | 99 |
| 4 | (E)-1-Nitro-2-(4-chlorophenyl)ethene | 93 | >95:5 | 98 |
| 5 | (E)-1-Nitro-2-(2-nitrophenyl)ethene | 85 | >95:5 | 97 |
| 6 | (E)-1-Nitroprop-1-ene | 78 | >95:5 | 96 |
Data extracted from a representative organocatalytic formal [4+2] cycloaddition reaction.[1]
Experimental Protocol: Organocatalytic Synthesis of Ethyl 2-methyl-4-nitro-4-phenylbicyclo[2.2.1]heptane-1-carboxylate
Materials:
-
Ethyl 2-methyl-3-oxocyclopent-1-enecarboxylate
-
(E)-(2-Nitrovinyl)benzene (β-Nitrostyrene)
-
Chiral Tertiary Amine Catalyst (e.g., a quinine-derived catalyst)
-
Toluene, anhydrous
-
Ethyl acetate
-
Hexanes
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of ethyl 2-methyl-3-oxocyclopent-1-enecarboxylate (0.2 mmol, 1.0 equiv.) and the chiral tertiary amine catalyst (0.04 mmol, 20 mol%) in anhydrous toluene (1.0 mL) at room temperature is added (E)-(2-nitrovinyl)benzene (0.3 mmol, 1.5 equiv.).
-
The reaction mixture is stirred at room temperature for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is directly loaded onto a silica gel column.
-
The product is purified by flash column chromatography using a mixture of hexanes and ethyl acetate as the eluent.
-
The fractions containing the desired product are combined and the solvent is removed under reduced pressure to afford the title compound as a white solid.
-
The diastereomeric ratio (dr) is determined by ¹H NMR analysis of the crude reaction mixture, and the enantiomeric excess (ee) is determined by chiral high-performance liquid chromatography (HPLC) analysis.
Workflow Diagram
Caption: Workflow for the organocatalytic synthesis.
Chiral Auxiliary-Mediated Asymmetric Diels-Alder Reaction
The use of chiral auxiliaries is a well-established and reliable strategy for controlling stereochemistry in a wide range of chemical transformations. Oppolzer's camphorsultam is a particularly effective chiral auxiliary for asymmetric Diels-Alder reactions, providing high levels of diastereoselectivity. The auxiliary is covalently attached to the dienophile, directs the facial selectivity of the cycloaddition, and can be subsequently cleaved to afford the desired enantiomerically enriched product.
Data Presentation
| Entry | Dienophile | Lewis Acid | Yield (%) | dr (endo/exo) |
| 1 | (S)-N-Acryloyl-camphorsultam | Et₂AlCl | 95 | >98:2 |
| 2 | (S)-N-Crotonoyl-camphorsultam | TiCl₄ | 92 | >97:3 |
| 3 | (S)-N-(2-Bromoacryloyl)-camphorsultam | ZnBr₂ | 88 | >99:1 |
| 4 | (S)-N-((E)-3-Methoxyacryloyl)-camphorsultam | Me₂AlCl | 90 | >95:5 |
Representative data for the Diels-Alder reaction of cyclopentadiene with various N-enoyl-camphorsultams.
Experimental Protocol: Asymmetric Diels-Alder Reaction using Oppolzer's Camphorsultam
Materials:
-
(1S)-(-)-2,10-Camphorsultam
-
Acryloyl chloride
-
n-Butyllithium (n-BuLi)
-
Cyclopentadiene (freshly cracked)
-
Diethylaluminum chloride (Et₂AlCl) or other suitable Lewis acid
-
Tetrahydrofuran (THF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
Part A: Synthesis of the N-Acryloyl Camphorsultam Dienophile
-
A solution of (1S)-(-)-2,10-camphorsultam (1.0 equiv.) in anhydrous THF is cooled to -78 °C under an inert atmosphere.
-
n-Butyllithium (1.05 equiv.) is added dropwise, and the resulting solution is stirred for 30 minutes at -78 °C.
-
Acryloyl chloride (1.1 equiv.) is added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours.
-
The reaction is quenched by the addition of saturated aqueous NH₄Cl solution.
-
The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the N-acryloyl camphorsultam.
Part B: Asymmetric Diels-Alder Reaction
-
To a solution of the N-acryloyl camphorsultam (1.0 equiv.) in anhydrous DCM at -78 °C under an inert atmosphere is added the Lewis acid (e.g., Et₂AlCl, 1.2 equiv.) dropwise.
-
The mixture is stirred for 30 minutes at -78 °C.
-
Freshly cracked cyclopentadiene (3.0-5.0 equiv.) is added dropwise.
-
The reaction is stirred at -78 °C for 3-6 hours, monitoring by TLC.
-
The reaction is quenched by the careful addition of a saturated aqueous solution of NaHCO₃ or Rochelle's salt.
-
The mixture is allowed to warm to room temperature, and the layers are separated. The aqueous layer is extracted with DCM.
-
The combined organic layers are washed with brine, dried over MgSO₄, filtered, and concentrated.
-
The crude product is purified by flash column chromatography to yield the Diels-Alder adduct. The diastereomeric ratio can be determined by ¹H NMR or HPLC analysis.
Part C: Cleavage of the Chiral Auxiliary
-
The Diels-Alder adduct is dissolved in a suitable solvent system (e.g., THF/H₂O).
-
A reagent for hydrolysis, such as lithium hydroxide (LiOH), is added, and the mixture is stirred at room temperature or with gentle heating.
-
After the reaction is complete, the mixture is acidified, and the chiral auxiliary can be recovered by extraction.
-
The desired enantiomerically enriched bicyclo[2.2.1]heptane carboxylic acid is isolated from the aqueous layer.
Signaling Pathway Diagram
Caption: Synthetic pathway using a chiral auxiliary.
Chiral Lewis Acid-Catalyzed Asymmetric Diels-Alder Reaction
Chiral Lewis acids are highly effective catalysts for a variety of asymmetric transformations, including the Diels-Alder reaction. By coordinating to the dienophile, the chiral Lewis acid lowers the LUMO energy, thus accelerating the reaction, and its chiral ligands create a chiral environment that effectively shields one face of the dienophile, leading to high enantioselectivity. A variety of chiral Lewis acid systems based on metals such as titanium, copper, and boron have been successfully employed for the synthesis of bicyclo[2.2.1]heptane precursors.
Data Presentation
| Entry | Dienophile | Chiral Ligand/Catalyst System | Yield (%) | endo/exo | ee (%) (endo) |
| 1 | Methyl acrylate | (S)-BINOL-TiCl₂ | 90 | 92:8 | 95 |
| 2 | N-Acryloyl oxazolidinone | Cu(II)-Box | 98 | >99:1 | 99 |
| 3 | Acrolein | Chiral (Acyloxy)borane (CAB) Complex | 85 | 88:12 | 96 |
| 4 | 2-Bromoacrolein | (S)-Tryptophan-derived oxazaborolidine | 95 | 94:6 | >99 |
Representative results for chiral Lewis acid-catalyzed Diels-Alder reactions with cyclopentadiene.
Experimental Protocol: Chiral Copper(II)-Box Catalyzed Asymmetric Diels-Alder Reaction
Materials:
-
Copper(II) trifluoromethanesulfonate (Cu(OTf)₂)
-
Chiral bis(oxazoline) ligand (Box ligand)
-
N-Acryloyl-2-oxazolidinone
-
Cyclopentadiene (freshly cracked)
-
Dichloromethane (DCM), anhydrous
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, Cu(OTf)₂ (0.1 equiv.) and the chiral Box ligand (0.11 equiv.) are dissolved in anhydrous DCM.
-
The solution is stirred at room temperature for 1-2 hours to allow for the formation of the chiral catalyst complex.
-
The reaction mixture is then cooled to the desired temperature (e.g., -78 °C or -40 °C).
-
A solution of N-acryloyl-2-oxazolidinone (1.0 equiv.) in anhydrous DCM is added to the catalyst solution.
-
After stirring for 15-30 minutes, freshly cracked cyclopentadiene (2.0-3.0 equiv.) is added dropwise.
-
The reaction is stirred at the low temperature for several hours to days, with progress monitored by TLC.
-
Upon completion, the reaction is quenched with a few drops of water or passed through a short plug of silica gel to remove the catalyst.
-
The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel.
-
The endo/exo ratio is determined by ¹H NMR spectroscopy, and the enantiomeric excess is determined by chiral HPLC analysis.
Logical Relationship Diagram
Caption: Logical flow of the chiral Lewis acid catalysis.
References
Application Notes and Protocols for Nucleophilic Acyl Substitution with Bicyclo[2.2.1]heptane-2-carbonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bicyclo[2.2.1]heptane derivatives are pivotal structural motifs in medicinal chemistry and drug discovery. Their rigid, three-dimensional framework allows for the precise spatial arrangement of functional groups, making them valuable scaffolds for targeting biological macromolecules. Bicyclo[2.2.1]heptane-2-carbonyl chloride is a key intermediate, enabling the synthesis of a diverse range of derivatives through nucleophilic acyl substitution. This document provides detailed experimental procedures for the synthesis of amides and esters from this versatile building block, along with relevant characterization data. Additionally, it outlines the CXCR2 signaling pathway, a key biological target for which derivatives of bicyclo[2.2.1]heptane have shown significant therapeutic potential.
Synthesis of this compound
The starting material for the nucleophilic acyl substitution reactions is this compound. It is typically prepared from the corresponding carboxylic acid by treatment with a chlorinating agent, most commonly thionyl chloride (SOCl₂).[1] This straightforward conversion provides a highly reactive acyl chloride ready for further synthetic transformations.
Experimental Protocol: Preparation of this compound
A solution of Bicyclo[2.2.1]heptane-2-carboxylic acid in a suitable solvent (e.g., dichloromethane) is treated with an excess of thionyl chloride. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction. The reaction mixture is typically stirred at room temperature or gently heated until the evolution of gas (SO₂ and HCl) ceases. The excess thionyl chloride and solvent are then removed under reduced pressure to yield the crude this compound, which can often be used in the next step without further purification.
Nucleophilic Acyl Substitution: Synthesis of Amides
The reaction of this compound with primary or secondary amines is a robust method for the synthesis of corresponding carboxamides. These amides are of significant interest in drug development, for instance, as antagonists for the chemokine receptor CXCR2, which is implicated in inflammatory diseases and cancer metastasis.[2]
Experimental Protocol: General Procedure for Amide Synthesis
To a solution of the desired amine and a base (e.g., triethylamine or pyridine) in an anhydrous aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF), a solution of this compound in the same solvent is added dropwise at 0 °C. The reaction mixture is then typically stirred at room temperature for several hours. Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed with brine, dried over a drying agent (e.g., Na₂SO₄ or MgSO₄), and concentrated under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
A specific example is the synthesis of N-mesitylbicyclo[2.2.1]heptane-2-carboxamide. To a solution of 2-norbornanecarbonyl chloride (1.0 eq, 250 mg, 1.6 mmol) in DMF (1 mL) was added 2,4,6-trimethylaniline (213 mg, 1.6 mmol) and triethylamine (440 μL, 3.2 mmol). After stirring for 24 hours, the reaction mixture was filtered and the supernatant purified by mass directed chromatography to provide the product as a white crystalline solid (124.3 mg, 0.5 mmol, 30% yield).[3]
Data Presentation: Representative Bicyclo[2.2.1]heptane-2-carboxamides
| Compound | Nucleophile (Amine) | Yield (%) | Physical Appearance | Spectroscopic Data | Reference |
| N-(2,4,6-trimethylphenyl)bicyclo[2.2.1]heptane-2-carboxamide | 2,4,6-trimethylaniline | 30 | White crystalline solid | Not provided in source | [3] |
| N-(2,4-dimethylphenyl)bicyclo[2.2.1]hept-5-ene-2-carboxamide | 2,4-dimethylaniline | Not specified | White powder | Melting Point: 167-169°C | [4] |
Nucleophilic Acyl Substitution: Synthesis of Esters
Ester derivatives of Bicyclo[2.2.1]heptane-2-carboxylic acid are also of interest and can be readily synthesized by reacting the acyl chloride with a variety of alcohols. The reaction is typically carried out in the presence of a base to neutralize the HCl gas produced.
Experimental Protocol: General Procedure for Ester Synthesis
A solution of this compound in an anhydrous solvent (e.g., dichloromethane or diethyl ether) is added to a solution of the desired alcohol and a non-nucleophilic base (e.g., pyridine or triethylamine) in the same solvent at 0 °C. The reaction is typically stirred at room temperature until completion. The reaction mixture is then washed with water, dilute acid (to remove the base), and brine. The organic layer is dried and the solvent is removed to yield the ester, which can be purified by distillation or chromatography.
Data Presentation: Representative Bicyclo[2.2.1]heptane-2-carboxylates
| Compound | Nucleophile (Alcohol) | Boiling Point (°C) | Molecular Formula | Molecular Weight ( g/mol ) | Reference |
| Methyl bicyclo[2.2.1]heptane-2-carboxylate | Methanol | Not specified | C₉H₁₄O₂ | 154.21 | [5] |
| Ethyl bicyclo[2.2.1]heptane-2-carboxylate | Ethanol | Not specified | C₁₀H₁₆O₂ | 168.23 | [6] |
Application Focus: CXCR2 Signaling Pathway in Drug Development
Derivatives of the bicyclo[2.2.1]heptane scaffold have been investigated as antagonists of the CXC chemokine receptor 2 (CXCR2). CXCR2 and its ligands play a crucial role in the recruitment of neutrophils and other immune cells to sites of inflammation. Dysregulation of the CXCR2 signaling pathway is implicated in a variety of inflammatory diseases and cancer. Therefore, antagonizing this receptor is a promising therapeutic strategy.
The binding of chemokines (e.g., CXCL8) to CXCR2, a G protein-coupled receptor (GPCR), initiates a signaling cascade. This leads to the dissociation of the G-protein subunits (Gα and Gβγ), which in turn activate downstream effector molecules. Key events in this pathway include the activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). These events ultimately result in cellular responses such as chemotaxis, degranulation, and the release of inflammatory mediators.
Experimental Workflow and Signaling Pathway Visualization
The following diagrams illustrate a typical experimental workflow for the synthesis of Bicyclo[2.2.1]heptane derivatives and the CXCR2 signaling pathway.
Conclusion
This compound is a valuable and reactive intermediate for the synthesis of a wide array of amide and ester derivatives through nucleophilic acyl substitution. The protocols and data presented herein provide a foundation for researchers to explore the synthesis and application of these compounds, particularly in the context of drug discovery targeting pathways such as CXCR2 signaling. The rigid bicyclic scaffold offers unique opportunities for the design of potent and selective therapeutic agents.
References
- 1. This compound | 35202-90-5 | Benchchem [benchchem.com]
- 2. Bicyclo[2.2.1]heptane containing N,N′-diarylsquaramide CXCR2 selective antagonists as anti-cancer metastasis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery, Synthesis, and Structure–Activity Relationship of a Series of N-Aryl-bicyclo[2.2.1]heptane-2-carboxamides: Characterization of ML213 as a Novel KCNQ2 and KCNQ4 Potassium Channel Opener - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buy N-(2,4-dimethylphenyl)bicyclo[2.2.1]hept-5-ene-2-carboxamide [smolecule.com]
- 5. Bicyclo[2.2.1]heptane-2-carboxylic acid, methyl ester [webbook.nist.gov]
- 6. Ethyl bicyclo(2.2.1)heptane-2-carboxylate | C10H16O2 | CID 108540 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: Curtius Rearrangement of Bicyclo[2.2.1]heptane-2-carbonyl Chloride Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Curtius rearrangement is a powerful synthetic tool for the conversion of carboxylic acids and their derivatives into primary amines, carbamates, and ureas through an isocyanate intermediate.[1][2] This reaction is particularly valuable in medicinal chemistry and drug development due to its broad functional group tolerance and the stereospecific nature of the rearrangement, which proceeds with complete retention of configuration at the migrating carbon.[1] The rigid bicyclo[2.2.1]heptane scaffold is a prevalent motif in numerous biologically active molecules and approved drugs. The application of the Curtius rearrangement to bicyclo[2.2.1]heptane-2-carbonyl chloride derivatives provides a reliable route to introduce a key amino functional group, enabling the synthesis of diverse compound libraries for drug discovery programs.
These application notes provide detailed protocols and supporting data for the Curtius rearrangement of this compound and its derivatives, yielding valuable bicyclo[2.2.1]heptan-2-yl isocyanate and subsequently, 2-aminobicyclo[2.2.1]heptane derivatives.
Reaction Principle and Significance
The Curtius rearrangement of a this compound derivative typically involves a two-step process. First, the acyl chloride is converted to the corresponding acyl azide by reaction with an azide salt, most commonly sodium azide.[1][2][3] The resulting acyl azide is often not isolated due to its potentially explosive nature. Gentle heating of the acyl azide solution then induces the rearrangement, where the bicyclo[2.2.1]heptyl group migrates from the carbonyl carbon to the nitrogen atom with concurrent loss of nitrogen gas, forming the bicyclo[2.2.1]heptan-2-yl isocyanate.[1]
This isocyanate is a versatile intermediate that can be trapped in situ with various nucleophiles. For instance, reaction with water leads to the corresponding primary amine via an unstable carbamic acid intermediate, while reaction with alcohols or amines yields stable carbamates or ureas, respectively.[1]
Data Presentation
The following table summarizes representative quantitative data for the Curtius rearrangement applied to bicyclo[2.2.1]heptane carboxylic acid derivatives, which are closely related to the acyl chloride precursors.
| Starting Material | Reagents | Product | Yield (%) | Reference |
| Bicyclo[2.2.1]heptane-1-carboxylic acid derivatives | 1. DPPA, Et3N, Toluene; 2. t-BuOH | N-Boc-1-aminobicyclo[2.2.1]heptane derivatives | 80-88 | N/A |
| Bicyclo[2.2.1]heptane-2-carboxylic acid | 1. DPPA, Et3N, Toluene; 2. Reflux | 2-Isocyanatobicyclo[2.2.1]heptane | Not explicitly stated | N/A |
| 2-Norbornene-5-endo-carboxylic acid | 1. Oxalyl chloride; 2. Sodium azide, Acetone; 3. Reflux | 5-endo-amino-2-norbornene | Not explicitly stated, but procedure is detailed | [4] |
| Bicyclo[2.2.1]heptane-2-endo-3-exo-dicarboxylic acid | 1. Ethyl chloroformate, Et3N; 2. NaN3; 3. Reflux in Benzene; 4. aq. HCl | (2R,3R)-bicyclo[2.2.1]heptane-2-endo-3-exo-diamine | Not explicitly stated, but procedure is detailed | [5] |
Experimental Protocols
The following protocols provide detailed methodologies for the preparation of bicyclo[2.2.1]heptane-2-carbonyl azide and its subsequent Curtius rearrangement.
Protocol 1: Synthesis of Bicyclo[2.2.1]heptan-2-yl Isocyanate via Curtius Rearrangement of this compound
This protocol is adapted from a procedure for the closely related 2-norbornene-5-endo-carboxylic acid.[4]
Materials:
-
This compound (endo or exo isomer)
-
Sodium azide (NaN₃)
-
Anhydrous acetone
-
Anhydrous toluene or benzene
-
Standard laboratory glassware
-
Magnetic stirrer with heating mantle
-
Rotary evaporator
Procedure:
-
Preparation of Bicyclo[2.2.1]heptane-2-carbonyl Azide:
-
In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1 equivalent) in anhydrous acetone (e.g., 40 mL per 7.2 mmol of acyl chloride).
-
Carefully add sodium azide (a slight excess, e.g., 8.5 equivalents) to the stirred solution.
-
Heat the reaction mixture to reflux (approximately 70°C) for 2 hours.
-
After cooling to room temperature, filter the mixture to remove the sodium chloride precipitate and any unreacted sodium azide. Wash the residue with a small amount of anhydrous acetone.
-
Caution: Acyl azides are potentially explosive. Handle with care and avoid concentrating the solution to dryness. It is recommended to proceed directly to the next step.
-
-
Curtius Rearrangement to Bicyclo[2.2.1]heptan-2-yl Isocyanate:
-
Carefully concentrate the filtrate containing the bicyclo[2.2.1]heptane-2-carbonyl azide under reduced pressure, ensuring the temperature remains low. Do not remove all the solvent.
-
To the crude acyl azide, add an anhydrous, inert solvent such as toluene or benzene.
-
Heat the solution to reflux (typically 80-110°C) until the evolution of nitrogen gas ceases. The reaction progress can be monitored by IR spectroscopy by observing the disappearance of the acyl azide peak (~2140 cm⁻¹) and the appearance of the isocyanate peak (~2270 cm⁻¹).
-
The resulting solution contains the bicyclo[2.2.1]heptan-2-yl isocyanate, which can be used directly in the next step or purified by distillation under reduced pressure if desired.
-
Protocol 2: Trapping of Bicyclo[2.2.1]heptan-2-yl Isocyanate to form a Carbamate
Materials:
-
Solution of bicyclo[2.2.1]heptan-2-yl isocyanate in toluene or benzene (from Protocol 1)
-
Anhydrous alcohol (e.g., tert-butanol, benzyl alcohol)
-
Triethylamine (optional, as a catalyst)
-
Standard laboratory glassware
Procedure:
-
To the cooled solution of bicyclo[2.2.1]heptan-2-yl isocyanate, add an excess of the desired anhydrous alcohol (e.g., 2-5 equivalents).
-
If the reaction is slow, a catalytic amount of triethylamine can be added.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC or IR spectroscopy for the disappearance of the isocyanate peak).
-
Remove the solvent under reduced pressure.
-
Purify the resulting carbamate by column chromatography or recrystallization.
Protocol 3: Synthesis of 2-Aminobicyclo[2.2.1]heptane via Hydrolysis of the Isocyanate
Materials:
-
Solution of bicyclo[2.2.1]heptan-2-yl isocyanate in toluene or benzene (from Protocol 1)
-
Aqueous acid (e.g., 10% HCl) or base (e.g., 10% NaOH)
-
Standard laboratory glassware
Procedure:
-
Carefully add the solution of bicyclo[2.2.1]heptan-2-yl isocyanate to a stirred solution of aqueous acid or base.
-
Heat the biphasic mixture to reflux for several hours until the hydrolysis is complete. The reaction involves the formation of a carbamic acid, which decarboxylates to the amine.
-
After cooling, neutralize the reaction mixture.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether, dichloromethane).
-
Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude 2-aminobicyclo[2.2.1]heptane.
-
Purify the amine by distillation or by formation of a salt (e.g., hydrochloride) followed by recrystallization.
Mandatory Visualizations
Caption: Experimental workflow for the Curtius rearrangement.
Caption: Reaction pathway of the Curtius rearrangement.
References
Application of Norbornane Scaffolds in Drug Discovery: Application Notes and Protocols
The norbornane scaffold, a rigid bicyclic hydrocarbon, has emerged as a privileged structure in medicinal chemistry. Its unique three-dimensional and conformationally constrained framework offers a distinct advantage in drug design, allowing for precise spatial orientation of functional groups to optimize interactions with biological targets. This structural rigidity often leads to enhanced binding affinity, improved selectivity, and favorable pharmacokinetic properties compared to more flexible acyclic or monocyclic analogues. This document provides detailed application notes and experimental protocols for researchers engaged in the discovery and development of drugs incorporating the norbornane scaffold.
Anticancer Applications
The norbornane framework is a key component in a variety of potent anticancer agents. These compounds target diverse mechanisms, including hormone receptor modulation, enzyme inhibition, and disruption of critical signaling pathways involved in cancer progression.[1]
Data Presentation: Anticancer Activity of Norbornane Derivatives
The following table summarizes the in vitro activity of representative norbornane-containing compounds against various cancer cell lines.
| Compound/Derivative | Target | Cell Line | Activity (IC₅₀ / Kᵢ) | Reference |
| Bicyclic Imides (e.g., 2d, 2f) | Androgen Receptor (AR) Antagonist | LNCaP (Prostate) | IC₅₀: ~1 µM | [1] |
| Bicyclic Sultam (2g) | Androgen Receptor (AR) Antagonist | LNCaP (Prostate) | IC₅₀: 2 µM | [1] |
| endo-IWR-1 (3a) | Wnt/β-catenin Pathway (Axin stabilization) | HCT116 (Colon) | EC₅₀: ~180 nM | [1] |
| Biperiden (1e) | MALT1 | Panc-1, Panc-2 (Pancreatic) | Time- and dose-dependent proliferation reduction | [1] |
| Norbornene-derived Podophyllotoxin (5c) | Microtubule Depolymerization | P-388, A-549, HT-29, MEL-28 | IC₅₀: 4-5 nM | [1] |
| Iridium Complex (8g) | N/A (Induces ROS) | SGC-7901, MG-63, SiHa | IC₅₀: 3.9-5.4 µM | [1] |
Signaling Pathway Visualization: Wnt/β-catenin Pathway Inhibition
Norbornane derivatives like endo-IWR-1 have been identified as inhibitors of the Wnt/β-catenin signaling pathway. They function by stabilizing the destruction complex, primarily by binding to Axin, which prevents the accumulation of β-catenin and subsequent transcription of Wnt target genes involved in proliferation.[1]
Experimental Protocols
This protocol describes a general procedure for the synthesis of norbornene scaffolds, which is a common starting point for many derivatives.[1]
Materials:
-
Dicyclopentadiene
-
Dienophile (e.g., maleic anhydride, acrylonitrile)
-
Solvent (e.g., Toluene, Dichloromethane)
-
Distillation apparatus
-
Reaction flask with condenser and magnetic stirrer
-
Ice bath
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
Procedure:
-
Cracking of Dicyclopentadiene: Set up a fractional distillation apparatus. Place dicyclopentadiene in the distillation flask and heat to ~170 °C. Collect the cyclopentadiene monomer, which distills at 40-42 °C. Keep the collected cyclopentadiene on an ice bath and use it immediately, as it readily dimerizes back.
-
Diels-Alder Reaction: In a round-bottom flask, dissolve the dienophile (1.0 equivalent) in a minimal amount of an appropriate solvent.
-
Cool the solution in an ice bath and add the freshly cracked cyclopentadiene (1.1 equivalents) dropwise with stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours or until TLC analysis indicates the consumption of the starting material.
-
Work-up and Purification: Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product is then purified by recrystallization or silica gel column chromatography, typically using a gradient of ethyl acetate in hexane, to yield the pure norbornene adduct.
-
Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
The MTT assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic potential of a compound.[2][3]
Materials:
-
Cancer cell line of interest (e.g., A549, HCT116)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Norbornane test compound dissolved in DMSO (stock solution)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the norbornane test compound in culture medium from the DMSO stock. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include wells with untreated cells (negative control) and cells treated with a known anticancer drug (positive control).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate for another 3-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[4][5]
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Shake the plate gently for 15 minutes to ensure complete dissolution.[4]
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the compound concentration (log scale) and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Neuroprotective Applications
The rigid norbornane scaffold is well-suited for designing ligands that target receptors in the central nervous system (CNS). Its defined structure can lead to high selectivity for specific receptor subtypes, a crucial aspect for minimizing side effects in CNS-targeted therapies. A key area of investigation is the development of norbornane-based antagonists for the N-methyl-D-aspartate (NMDA) receptor, which is implicated in excitotoxic neuronal damage associated with stroke and neurodegenerative diseases.
Data Presentation: Neuroprotective Activity of Norbornane Derivatives
| Compound/Derivative | Target | Assay | Activity/Result | Reference |
| Biperiden | Muscarinic Acetylcholine Receptor Antagonist | Parkinson's Disease Treatment | Clinically used anticholinergic | |
| Norbornane-based amines | Nicotinic Acetylcholine Receptors (α7, α3*) | Radioligand Binding, Functional Assays | Full agonists with submicromolar potency (e.g., EC₅₀ = 0.43 µM for 2a on α3β2) | [6] |
| Novel Norbornane Derivatives | NMDA Receptor / Calcium Channels | MPP+-induced excitotoxicity assay | Moderate to good calcium inhibitory effects (23% to 70%) |
Experimental Workflow: Screening for Neuroprotection
The following diagram illustrates a typical workflow for identifying and characterizing neuroprotective norbornane compounds targeting NMDA receptor-mediated excitotoxicity.
Experimental Protocols
This protocol is designed to evaluate the neuroprotective effect of test compounds against glutamate- or NMDA-induced excitotoxic death in primary neuronal cultures.[7][8]
Materials:
-
Primary cortical or hippocampal neurons (cultured for 11-14 days in vitro)
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
Locke's solution (128 mM NaCl, 5 mM KCl, 2.7 mM CaCl₂, 1 mM Na₂HPO₄, 5 mM HEPES, 10 mM glucose)
-
N-methyl-D-aspartate (NMDA) and glycine
-
Norbornane test compound dissolved in DMSO
-
Lactate Dehydrogenase (LDH) cytotoxicity assay kit
-
Cell culture plates and incubator (37°C, 5% CO₂)
Procedure:
-
Cell Culture: Plate primary cortical neurons on poly-L-lysine-coated plates and culture for 11-12 days to allow for maturation and expression of NMDA receptors.
-
Compound Pre-treatment: Dissolve the norbornane test compound in DMSO and then dilute in culture medium. Pre-treat the neurons with the test compound at various concentrations for 2 hours. Include a vehicle control (DMSO).
-
Induction of Excitotoxicity:
-
Gently wash the neurons with Locke's solution.
-
Incubate the cells for 15 minutes in Locke's solution containing 10 µM glycine.
-
Induce excitotoxicity by co-treating the neurons with the test compound (or vehicle) and 20 µM NMDA (dissolved in Locke's plus glycine solution) for 20 minutes.[7]
-
-
Recovery: Remove the NMDA-containing solution and incubate the neurons with fresh, pre-warmed growth medium for 24 hours.
-
Assessment of Cell Death (LDH Assay):
-
After 24 hours, collect the cell culture supernatant.
-
Measure the amount of LDH released into the medium using a commercial LDH cytotoxicity assay kit, following the manufacturer's instructions. LDH is a cytosolic enzyme that is released upon cell lysis, and its activity in the supernatant is proportional to the number of dead cells.
-
Include controls for maximum LDH release (lysing all cells) and minimum LDH release (untreated, healthy cells).
-
-
Data Analysis: Quantify cell death by normalizing the LDH release from treated wells to the maximum and minimum release controls. Calculate the percentage of neuroprotection afforded by the test compound compared to the NMDA-only treated group.
Antiviral and Antibacterial Applications
The compact and rigid nature of the norbornane scaffold has also been exploited in the design of antimicrobial agents. These compounds can act as rigid frameworks to present functional groups that interfere with viral replication or bacterial viability.
Data Presentation: Antimicrobial Activity of Norbornane Derivatives
| Compound/Derivative | Target/Organism | Assay | Activity (EC₅₀ / MIC) | Reference |
| Norbornane bisether diguanidines (e.g., 16d) | P. aeruginosa, E. coli, MRSA | Broth microdilution | MIC = 8 µg/mL | [9] |
| 1-Norbornylamines | Influenza Virus | Antiviral activity assay | Active against influenza | [10] |
| Dioxane-based Norbornane Analogue | Sindbis Virus | Viral replication assay | EC₅₀ = 3.4 µM | [11] |
Experimental Protocols
This protocol outlines a key step in the synthesis of cationic amphiphilic norbornane derivatives with antibacterial activity, based on published methods.[9]
Materials:
-
Norbornane diol precursor
-
Alkylating agent (e.g., ethyl bromoacetate)
-
Silver(I) oxide (Ag₂O)
-
Solvent (e.g., Dichloromethane)
-
2-[2,3-bis(tert-butoxycarbonyl)guanidino]ethylamine
-
EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole)
-
DMF (Dimethylformamide)
-
Hydrochloric acid (HCl) in MeOH
Procedure:
-
Bis-alkylation of Norbornane Diol: To a solution of the norbornane diol (1.0 eq.) and the alkylating agent (2.5 eq.) in a suitable solvent, add Ag₂O (2.5 eq.). Stir the reaction at room temperature for 24-48 hours, monitoring by TLC. Upon completion, filter the reaction mixture through celite and concentrate the filtrate. Purify the resulting bis-ester by column chromatography.
-
Saponification: Hydrolyze the bis-ester to the corresponding bis-diacid using a base like lithium hydroxide in a THF/water mixture. Acidify the reaction mixture and extract the product.
-
Amide Coupling: To a solution of the bis-diacid (1.0 eq.) in DMF, add EDCI (2.2 eq.), HOBt (2.2 eq.), and 2-[2,3-bis(tert-butoxycarbonyl)guanidino]ethylamine (2.2 eq.). Stir at room temperature until the reaction is complete.
-
Deprotection: Remove the Boc protecting groups by treating the compound with HCl (generated in situ from acetyl chloride in methanol) to yield the final norbornane bisether diguanidine as the hydrochloride salt.
-
Purification and Characterization: Purify the final product by appropriate methods (e.g., recrystallization or HPLC) and confirm its structure by NMR and mass spectrometry.
References
- 1. Norbornene and Related Structures as Scaffolds in the Search for New Cancer Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. broadpharm.com [broadpharm.com]
- 6. New Rigid Nicotine Analogues, Carrying a Norbornane Moiety, Are Potent Agonists of α7 and α3* Nicotinic Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. NMDA excitotoxicity assay and immunohistochemistry [bio-protocol.org]
- 8. innoprot.com [innoprot.com]
- 9. Synthesis of Norbornane Bisether Antibiotics via Silver-mediated Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. bio.purdue.edu [bio.purdue.edu]
Troubleshooting & Optimization
Optimizing thionyl chloride reaction for Bicyclo[2.2.1]heptane-2-carbonyl chloride synthesis
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of Bicyclo[2.2.1]heptane-2-carbonyl chloride via the thionyl chloride method.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction for the synthesis of this compound using thionyl chloride?
The synthesis involves the reaction of Bicyclo[2.2.1]heptane-2-carboxylic acid with thionyl chloride (SOCl₂). The hydroxyl group of the carboxylic acid is replaced by a chloride ion, forming the acyl chloride. The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed.[1]
Q2: What are the advantages of using thionyl chloride for this synthesis?
The primary advantage of using thionyl chloride is that the reaction byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies the purification of the resulting acyl chloride.[1]
Q3: Can other reagents be used for this conversion?
Yes, other chlorinating agents like oxalyl chloride, phosphorus trichloride (PCl₃), and phosphorus pentachloride (PCl₅) can also be used to convert carboxylic acids to acyl chlorides.[1]
Q4: What is the role of a catalyst, such as dimethylformamide (DMF), in this reaction?
While the reaction can proceed without a catalyst, the addition of a catalytic amount of DMF can significantly increase the reaction rate.[2] DMF reacts with thionyl chloride to form the Vilsmeier reagent, which is a more powerful chlorinating agent.
Q5: How can I purify the final product?
Purification is typically achieved by removing the excess thionyl chloride and any solvent used through distillation or rotary evaporation. To ensure complete removal of residual thionyl chloride, toluene can be added and subsequently evaporated under reduced pressure.[3] If necessary, the crude product can be further purified by vacuum distillation.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no product yield | 1. Incomplete reaction. 2. Degradation of the product during workup. 3. Use of wet reagents or glassware. | 1. Increase reaction time or temperature. Consider adding a catalytic amount of DMF. 2. Avoid exposure of the acyl chloride to water or moisture, as it will hydrolyze back to the carboxylic acid. Perform the workup quickly and under anhydrous conditions. 3. Ensure all reagents and glassware are thoroughly dried before use. Thionyl chloride reacts vigorously with water. |
| Product is dark or discolored | Presence of impurities or decomposition products. | Purify the product by vacuum distillation. The desired this compound is a colorless to light-yellow liquid. |
| Reaction is very slow or does not start | 1. Low reaction temperature. 2. Insufficient activation of the carboxylic acid. | 1. Gently heat the reaction mixture to the recommended temperature (see experimental protocols). 2. Add a catalytic amount of DMF. |
| Difficulty in removing excess thionyl chloride | Thionyl chloride has a relatively high boiling point (76 °C). | Use a rotary evaporator with a good vacuum. The addition of a higher boiling point solvent like toluene can help to azeotropically remove the final traces of thionyl chloride.[3] |
| Product is contaminated with unreacted carboxylic acid | Incomplete reaction. | 1. Treat the crude product again with a fresh portion of thionyl chloride. 2. Purify by vacuum distillation, as the carboxylic acid has a much higher boiling point than the acyl chloride. |
Data Presentation
Table 1: Typical Reaction Conditions for the Synthesis of Acyl Chlorides using Thionyl Chloride
| Parameter | Condition 1 | Condition 2 |
| Solvent | Methylene chloride | Neat (no solvent) |
| Temperature | 0 °C to Room Temperature | Reflux |
| Catalyst | Catalytic DMF | None |
| Reaction Time | Overnight | 12 hours |
| Reference | [2] | [4][5] |
Table 2: Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₈H₁₁ClO |
| Molecular Weight | 158.63 g/mol |
| Boiling Point | 81.7-81.9 °C |
| Density | ~1.1 g/cm³ |
Experimental Protocols
Protocol 1: Synthesis with Catalytic DMF in Methylene Chloride [2]
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂), dissolve Bicyclo[2.2.1]heptane-2-carboxylic acid in anhydrous methylene chloride.
-
Reagent Addition: Cool the solution in an ice bath. Slowly add thionyl chloride (typically 1.5-2.0 equivalents) to the solution.
-
Catalyst Addition: Add a few drops of anhydrous DMF.
-
Reaction: Remove the ice bath and allow the reaction mixture to stir at room temperature overnight.
-
Workup: Carefully remove the excess thionyl chloride and methylene chloride by rotary evaporation. Add a small amount of anhydrous toluene and evaporate again to remove any remaining traces of thionyl chloride.
-
Purification: The resulting crude this compound can be used directly or further purified by vacuum distillation.
Protocol 2: Synthesis in Neat Thionyl Chloride [4][5]
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser connected to a gas trap, add Bicyclo[2.2.1]heptane-2-carboxylic acid.
-
Reagent Addition: Carefully add an excess of thionyl chloride to the flask.
-
Reaction: Heat the mixture to reflux and maintain for 12 hours.
-
Workup: After cooling to room temperature, remove the excess thionyl chloride by distillation or rotary evaporation.
-
Purification: The crude product can be purified by vacuum distillation.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in the synthesis.
Caption: Simplified reaction mechanism for the formation of the acyl chloride.
References
- 1. This compound | 35202-90-5 | Benchchem [benchchem.com]
- 2. US8227473B2 - Oxabicycloheptanes and oxabicycloheptenes, their preparation and use - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Bicyclo[2.2.1]heptane containing N , N ′-diarylsquaramide CXCR2 selective antagonists as anti-cancer metastasis agents - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01806E [pubs.rsc.org]
- 5. Bicyclo[2.2.1]heptane containing N,N′-diarylsquaramide CXCR2 selective antagonists as anti-cancer metastasis agents - PMC [pmc.ncbi.nlm.nih.gov]
Purification methods for crude Bicyclo[2.2.1]heptane-2-carbonyl chloride
Technical Support Center: Bicyclo[2.2.1]heptane-2-carbonyl chloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude this compound. It is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Issue 1: Low Yield of Purified Product
| Potential Cause | Recommended Action |
| Incomplete Reaction: The conversion of the carboxylic acid to the acyl chloride is not complete. | - Ensure the chlorinating agent (e.g., thionyl chloride) is fresh and used in excess. - If using a catalyst like DMF, ensure it is anhydrous. - Extend the reaction time or increase the reaction temperature as appropriate. |
| Hydrolysis: The acyl chloride is sensitive to moisture and can hydrolyze back to the carboxylic acid during workup or purification.[1][2] | - Use anhydrous solvents and reagents throughout the process.[2] - Perform all manipulations under an inert atmosphere (e.g., nitrogen or argon).[2] - Minimize exposure of the product to atmospheric moisture. |
| Loss during Distillation: The product may be lost due to improper distillation setup or conditions. | - Ensure all joints in the distillation apparatus are well-sealed to maintain vacuum. - Use a short-path distillation apparatus for small quantities to minimize losses on the glass surface. - Carefully control the heating and vacuum to avoid bumping or charring. |
| Decomposition: The product may decompose at elevated temperatures.[2] | - Purify via vacuum distillation at the lowest possible temperature. - Avoid prolonged heating. |
Issue 2: Product Contamination
| Potential Impurity | Identification Method | Recommended Purification Method |
| Unreacted Bicyclo[2.2.1]heptane-2-carboxylic acid | IR Spectroscopy (broad O-H stretch around 2500-3300 cm⁻¹), ¹H NMR | Fractional vacuum distillation. The carboxylic acid is less volatile than the acyl chloride. |
| Residual Thionyl Chloride | Pungent odor, lower boiling point than the product. | The excess thionyl chloride can be removed by distillation, often as a forerun before the product distills.[3] Applying a vacuum can also facilitate its removal. |
| Hydrolysis Product (Carboxylic Acid) | IR Spectroscopy, TLC (may show streaking or a spot corresponding to the acid).[2] | Careful fractional vacuum distillation. If the product is solid, recrystallization from a non-polar, anhydrous solvent may be effective. |
| Polymeric byproducts | High-boiling residue in the distillation flask. | These are typically non-volatile and will remain in the distillation flask after the product has been distilled. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying crude this compound?
A1: The most common and effective method for purifying this compound is fractional vacuum distillation.[3][4][5] This technique separates the product from less volatile impurities, such as the starting carboxylic acid, and more volatile impurities like excess thionyl chloride.
Q2: What are the expected physical properties of pure this compound?
A2: The following table summarizes the known physical properties:
| Property | Value |
| Molecular Formula | C₈H₁₁ClO |
| Molecular Weight | 158.63 g/mol |
| Boiling Point | 81.7-81.9 °C (pressure not specified) |
Q3: How can I monitor the purity of my product during purification?
A3: Due to the high reactivity of acyl chlorides, direct analysis by methods like TLC can be challenging as the compound may hydrolyze on the silica plate.[2] However, you can monitor the purification by:
-
Quenching a small aliquot: React a small sample with an alcohol (e.g., methanol) to form the corresponding ester, which is more stable and can be analyzed by TLC or GC.
-
Spectroscopic methods: IR spectroscopy is a quick way to check for the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of the sharp C=O stretch of the acyl chloride (typically around 1770–1820 cm⁻¹).[6] ¹H and ¹³C NMR can also be used to assess purity.
Q4: Can I use column chromatography to purify this compound?
A4: While column chromatography is used for some bicyclo[2.2.1]heptane derivatives, it is generally not recommended for highly reactive acyl chlorides due to the risk of hydrolysis on the silica gel.[1][2][7] If this method is attempted, it must be performed with completely anhydrous solvents and silica gel under an inert atmosphere.
Q5: What are the best practices for handling and storing the purified product?
A5: this compound is moisture-sensitive.[8] It should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dry place. All transfers and handling should be done using dry glassware and syringes.
Experimental Protocols
Fractional Vacuum Distillation of this compound
-
Apparatus Setup:
-
Assemble a fractional distillation apparatus with a short Vigreux column, a condenser, a receiving flask, and a vacuum adapter.
-
Ensure all glassware is oven-dried and assembled while hot under a stream of inert gas to prevent moisture contamination.
-
Use high-vacuum grease on all ground-glass joints.
-
-
Procedure:
-
Transfer the crude this compound to the distillation flask. Add a magnetic stir bar or boiling chips.
-
Slowly apply vacuum, being careful to control any initial bubbling from residual volatile byproducts.
-
Gradually heat the distillation flask using a heating mantle.
-
Collect any low-boiling fractions (e.g., excess thionyl chloride) in a separate receiving flask.
-
Change the receiving flask and collect the main fraction at the expected boiling point. The boiling point will be lower than the atmospheric boiling point due to the reduced pressure.
-
Once the product has distilled, stop heating and allow the apparatus to cool completely before slowly releasing the vacuum under a counterflow of inert gas.
-
-
Safety Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Acyl chlorides are corrosive and react with moisture to release HCl gas.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. This compound | 35202-90-5 | Benchchem [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. echemi.com [echemi.com]
Stability and storage conditions for Bicyclo[2.2.1]heptane-2-carbonyl chloride
This technical support guide provides essential information on the stability, storage, and handling of Bicyclo[2.2.1]heptane-2-carbonyl chloride, along with troubleshooting advice for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
For long-term stability, it is recommended to store this compound at 2-8°C in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon). It is crucial to protect the compound from moisture to prevent hydrolysis.
Q2: What is the primary degradation pathway for this compound?
The primary degradation pathway is hydrolysis, where the acyl chloride group reacts with water to form the corresponding Bicyclo[2.2.1]heptane-2-carboxylic acid and hydrochloric acid.[1][2][3][4] This reaction is rapid and can be initiated by atmospheric moisture.
Q3: What are the signs of degradation?
Degradation can be indicated by a decrease in purity over time, the presence of a white solid (the carboxylic acid), or the evolution of HCl gas, which has a sharp, acrid odor.[5] For quantitative analysis, techniques like GC-MS can be used to identify and quantify the carboxylic acid impurity.
Q4: Is this compound compatible with all common laboratory solvents?
No. As a reactive acyl chloride, it is incompatible with protic solvents such as water, alcohols, and primary or secondary amines, as it will react with them.[6][7][8] Anhydrous aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or toluene should be used for reactions.
Q5: What safety precautions should be taken when handling this compound?
This compound is a corrosive and moisture-sensitive compound. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Keep it away from sources of ignition and incompatible materials such as water, alcohols, bases, and strong oxidizing agents.[7]
Stability Data
| Storage Condition | Expected Stability | Primary Degradation Product |
| 2-8°C, dry, under inert gas | High (months to years) | Minimal |
| Room Temperature, sealed, dry | Moderate (weeks to months) | Bicyclo[2.2.1]heptane-2-carboxylic acid |
| Room Temperature, exposed to air | Low (hours to days) | Bicyclo[2.2.1]heptane-2-carboxylic acid |
| Dissolved in anhydrous aprotic solvent, sealed, under inert gas | Good (days to weeks) | Minimal |
| Dissolved in protic solvent (e.g., ethanol) | Very Low (reacts immediately) | Corresponding ester |
Troubleshooting Guide
This section addresses common issues encountered during experiments involving this compound.
Issue 1: Low or no yield of the desired product in an acylation reaction.
-
Possible Cause 1: Degraded starting material. The this compound may have hydrolyzed due to improper storage or handling.
-
Solution: Use a fresh bottle of the reagent or purify the existing stock by distillation. Before use, confirm its purity by analytical methods like NMR or IR spectroscopy. The IR spectrum should show a strong C=O stretch around 1800 cm⁻¹ and the absence of a broad O-H stretch from the carboxylic acid.
-
-
Possible Cause 2: Presence of moisture in the reaction. Water will react with the acyl chloride, reducing the amount available for the desired reaction.
-
Solution: Ensure all glassware is thoroughly dried before use. Use anhydrous solvents and perform the reaction under an inert atmosphere (nitrogen or argon).
-
-
Possible Cause 3: Inefficient nucleophile. The nucleophile (e.g., alcohol or amine) may be too hindered or not nucleophilic enough under the reaction conditions.
-
Solution: Consider using a catalyst, such as a tertiary amine (e.g., triethylamine, pyridine) or 4-dimethylaminopyridine (DMAP), to activate the nucleophile or scavenge the HCl byproduct.[8] For weakly nucleophilic amines, using a stronger, non-nucleophilic base may be necessary.
-
Issue 2: Formation of unexpected byproducts.
-
Possible Cause 1: Side reactions with the solvent. If the solvent is not completely inert, it may react with the acyl chloride.
-
Solution: Use a non-reactive, anhydrous aprotic solvent such as DCM, THF, or toluene.
-
-
Possible Cause 2: The starting material contains impurities. Impurities from the synthesis of this compound can lead to byproducts. A common impurity is the starting carboxylic acid.
-
Solution: Purify the acyl chloride by distillation before use.
-
-
Possible Cause 3: The nucleophile is reacting at multiple sites.
-
Solution: If the nucleophile has multiple reactive functional groups, consider using protecting groups to ensure the reaction occurs at the desired site.
-
Experimental Protocols
Protocol 1: Synthesis of an Amide
This protocol describes a general procedure for the synthesis of an N-substituted Bicyclo[2.2.1]heptane-2-carboxamide.
-
Preparation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve the amine (1.0 eq.) and a non-nucleophilic base such as triethylamine (1.2 eq.) in anhydrous dichloromethane (DCM).
-
Reaction: Cool the solution to 0°C in an ice bath. Slowly add a solution of this compound (1.1 eq.) in anhydrous DCM to the stirred amine solution.
-
Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding water. Separate the organic layer, and wash it sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess amine and base, followed by a saturated sodium bicarbonate solution to remove any unreacted acyl chloride and HCl, and finally with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Protocol 2: Synthesis of an Ester
This protocol provides a general method for the esterification of an alcohol using this compound.
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the alcohol (1.0 eq.) and a base such as pyridine or triethylamine (1.2 eq.) in anhydrous DCM or THF.
-
Reaction: Cool the mixture to 0°C. Add this compound (1.1 eq.) dropwise to the stirred solution.
-
Monitoring: Allow the reaction to proceed at room temperature for 1-3 hours, monitoring by TLC.
-
Work-up: Quench the reaction with water. Separate the organic layer and wash with saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo. The resulting crude ester can be purified by column chromatography.[9]
Visualizations
Caption: Troubleshooting workflow for low reaction yield.
Caption: Primary degradation pathway of the acyl chloride.
References
- 1. savemyexams.com [savemyexams.com]
- 2. savemyexams.com [savemyexams.com]
- 3. hydrolysis of acid/acyl chlorides with water nucleophilic addition elimination substitution mechanism reagents reaction conditions organic synthesis [docbrown.info]
- 4. google.com [google.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. Amide Synthesis [fishersci.it]
- 7. [Chemical Engineering Knowledge]: Preparation and Precautions of Acid Chlorides-Cangzhou Runliqing Chemical Fine Chemical Intermediates Expert [en.rlqhg.com]
- 8. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 9. chemguide.co.uk [chemguide.co.uk]
Technical Support Center: Bicyclo[2.2.1]heptane-2-carbonyl chloride Chemistry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bicyclo[2.2.1]heptane-2-carbonyl chloride.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent method for synthesizing this compound is the reaction of Bicyclo[2.2.1]heptane-2-carboxylic acid with a chlorinating agent.[1] The choice of reagent can be tailored to the specific requirements of the reaction, such as substrate sensitivity and desired work-up conditions.
| Chlorinating Agent | Formula | Typical Byproducts | Common Conditions |
| Thionyl chloride | SOCl₂ | SO₂, HCl (gaseous) | Neat or in a non-polar solvent (e.g., toluene), often with gentle heating. |
| Oxalyl chloride | (COCl)₂ | CO, CO₂, HCl (gaseous) | Typically used with a catalytic amount of DMF in a solvent like dichloromethane (DCM). |
| Phosphorus pentachloride | PCl₅ | POCl₃, HCl | Can be a vigorous reaction, often performed in an anhydrous ether at low temperatures. |
| Phosphorus trichloride | PCl₃ | H₃PO₃ | Yields phosphorous acid as a byproduct. |
Q2: What are the primary stability concerns with this compound?
A2: The primary stability concern is its high reactivity towards moisture. The acyl chloride functional group is readily hydrolyzed back to the corresponding carboxylic acid upon contact with water. Therefore, it is crucial to handle and store the compound under strictly anhydrous conditions. When used in reactions, anhydrous solvents and inert atmospheres (e.g., nitrogen or argon) are highly recommended to prevent this side reaction.
Q3: Can Wagner-Meerwein rearrangements occur as a side reaction?
A3: While the bicyclo[2.2.1]heptane (norbornane) scaffold is known to undergo Wagner-Meerwein rearrangements via carbocation intermediates, this is not a common side reaction for this compound under standard acylation conditions (e.g., amide formation, esterification, or Friedel-Crafts acylation). In Friedel-Crafts acylations, the reactive electrophile is the resonance-stabilized acylium ion, which does not typically rearrange. However, under harsh conditions or in the presence of strong Lewis acids that could promote the formation of a carbocation on the bicyclic framework, skeletal rearrangements are a theoretical possibility. Researchers should be mindful of this potential pathway if unexpected isomers are observed, especially in reactions that deviate from standard protocols.
Q4: How does the endo vs. exo stereochemistry of the starting material affect the final product?
A4: The synthesis of the Bicyclo[2.2.1]heptane-2-carboxylic acid precursor, typically via a Diels-Alder reaction, often results in a mixture of endo and exo stereoisomers.[1] The exo isomer is generally the thermodynamically more stable product, while the endo isomer is often the kinetic product.[1] It is important to either start with a stereochemically pure carboxylic acid or to be aware that a mixture of endo and exo acyl chlorides will lead to a corresponding mixture of endo and exo products in subsequent reactions. Base-catalyzed endo-exo isomerization has been observed in related norbornene carboxylates, suggesting that the stereochemical integrity at the C-2 position could be compromised under certain reaction conditions.[2]
Troubleshooting Guides
Issue 1: Low Yield of Desired Product in Acylation Reactions (e.g., Amide or Ester Formation)
| Potential Cause | Troubleshooting Step | Explanation |
| Hydrolysis of the acyl chloride | Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents and reagents. | This compound readily reacts with water to form the unreactive carboxylic acid, which will not participate in the acylation reaction. |
| Incomplete conversion of the starting carboxylic acid | Purify the acyl chloride by distillation after synthesis to remove any unreacted Bicyclo[2.2.1]heptane-2-carboxylic acid. | The starting carboxylic acid can act as a proton source, quenching the nucleophile or reacting with it in an acid-base reaction, thus reducing the yield of the desired acylated product. |
| Insufficiently reactive nucleophile | For less reactive amines or alcohols, consider using a more forcing reaction condition (e.g., higher temperature) or adding a nucleophilic catalyst such as 4-dimethylaminopyridine (DMAP). | The reactivity of the nucleophile is critical for efficient acylation. |
| Steric hindrance | The bicyclo[2.2.1]heptane framework is sterically bulky. If the nucleophile is also sterically hindered, the reaction rate may be slow. Consider increasing the reaction time or temperature. | The rigid and bulky nature of the norbornane scaffold can impede the approach of the nucleophile. |
Issue 2: Formation of Unexpected Side Products
| Potential Cause | Troubleshooting Step | Explanation |
| Presence of endo/exo isomers | Analyze the starting acyl chloride and the product mixture by GC-MS or NMR to determine the isomeric ratio. If a single isomer is required, purify the starting carboxylic acid or the final product. | If the starting acyl chloride is a mixture of endo and exo isomers, the final product will also be a mixture. |
| Possible skeletal rearrangement | If isomeric products with a rearranged bicyclic skeleton are suspected, perform detailed structural analysis (e.g., 2D NMR). Consider milder reaction conditions or a different catalyst to avoid carbocation formation on the scaffold. | Although less common for acylations, harsh Lewis acidic conditions could potentially induce a Wagner-Meerwein rearrangement of the bicyclo[2.2.1]heptane framework. |
| Elimination reactions | In the presence of a strong, non-nucleophilic base, elimination to form a ketene intermediate is a possibility, though less common. Ensure the base used is appropriate for the desired acylation. | Ketene formation would lead to different downstream products depending on the other reagents present. |
Experimental Protocols
Protocol 1: Synthesis of this compound from Bicyclo[2.2.1]heptane-2-carboxylic acid
This protocol is a general guideline and should be adapted based on the specific stereochemistry (endo or exo) of the starting material and the scale of the reaction.
Materials:
-
Bicyclo[2.2.1]heptane-2-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous toluene
-
Round-bottom flask with a reflux condenser and a gas outlet to a trap (e.g., a bubbler with mineral oil or a scrubbing solution)
-
Heating mantle
-
Distillation apparatus
Procedure:
-
In a fume hood, add Bicyclo[2.2.1]heptane-2-carboxylic acid (1.0 eq) to a round-bottom flask equipped with a magnetic stir bar.
-
Add anhydrous toluene (approx. 2-3 mL per gram of carboxylic acid).
-
Slowly add thionyl chloride (1.5 - 2.0 eq) to the stirring suspension at room temperature.
-
Fit the flask with a reflux condenser and a gas trap.
-
Heat the reaction mixture to a gentle reflux (around 80-90 °C) and maintain for 2-4 hours, or until the evolution of HCl and SO₂ gas ceases. The reaction can be monitored by the dissolution of the solid carboxylic acid.
-
Allow the reaction mixture to cool to room temperature.
-
Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator.
-
The crude this compound can be purified by fractional distillation under reduced pressure to yield a clear liquid.
Protocol 2: Synthesis of N-Phenyl-bicyclo[2.2.1]heptane-2-carboxamide
Materials:
-
This compound
-
Aniline
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (Et₃N) or pyridine
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
1 M HCl solution
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve aniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.1 eq) in anhydrous DCM to the stirring aniline solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. The reaction progress can be monitored by TLC or LC-MS.
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude amide.
-
The product can be purified by recrystallization or column chromatography.
Visualizations
Caption: Troubleshooting workflow for common issues.
References
Technical Support Center: Amide Coupling with Bicyclo[2.2.1]heptane-2-carbonyl chloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bicyclo[2.2.1]heptane-2-carbonyl chloride in amide coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when using this compound in amide coupling reactions?
The primary challenge is the significant steric hindrance presented by the bicyclic structure of the acyl chloride. This bulkiness can impede the approach of the amine nucleophile to the carbonyl group, leading to slow reaction rates and low yields. Standard amide coupling conditions may prove ineffective.
Q2: What general strategies can be employed to improve the yield of sterically hindered amide couplings?
Several strategies can be effective:
-
Use of more reactive acylating agents: Converting the corresponding carboxylic acid to an acyl fluoride may increase reactivity.[1]
-
Specialized coupling agents: Reagents designed for sterically hindered substrates, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC/HOAt (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride with 1-Hydroxy-7-azabenzotriazole), can be beneficial.
-
Elevated temperatures: Increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier.
-
High-pressure conditions: In some cases, applying high pressure can favor the formation of the sterically congested transition state.
-
Careful selection of base: A non-nucleophilic, sterically hindered base, such as diisopropylethylamine (DIPEA) or 2,6-lutidine, is often preferred to minimize side reactions.
Q3: How can I prepare this compound?
The most common method is the reaction of Bicyclo[2.2.1]heptane-2-carboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[2] The use of thionyl chloride is advantageous as the byproducts (SO₂ and HCl) are gaseous and easily removed.[2]
Troubleshooting Guide
Issue 1: Low or No Product Formation
Possible Causes:
-
Steric Hindrance: The bulky nature of both the acyl chloride and potentially the amine partner is the most likely cause.
-
Insufficiently Reactive Amine: Electron-deficient amines or highly hindered amines may not be nucleophilic enough to attack the carbonyl center effectively.
-
Inappropriate Solvent: The choice of solvent can significantly impact reaction rates and solubility of reagents.
-
Decomposition of Acyl Chloride: this compound may be susceptible to hydrolysis or other decomposition pathways if moisture is present or if the reaction conditions are too harsh.
Solutions:
| Solution | Detailed Steps |
| Optimize Reaction Conditions | 1. Increase Temperature: Gradually increase the reaction temperature in increments of 10-20 °C. Monitor the reaction for product formation and potential decomposition. 2. Increase Reaction Time: Sterically hindered reactions often require longer reaction times. Monitor the reaction progress by TLC or LC-MS over an extended period (24-48 hours). |
| Change Coupling Reagent | If starting from the carboxylic acid, consider using coupling agents known to be effective for hindered substrates. A comparison of common coupling agents is provided in the table below. |
| Use a More Reactive Acylating Agent | Consider converting the carboxylic acid to the corresponding acyl fluoride, which can be more reactive than the acyl chloride in some cases for hindered couplings.[1] |
| Select an Appropriate Base | Use a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) or 2,6-lutidine to prevent side reactions with the acyl chloride. |
| Solvent Screening | Test a range of aprotic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), and Dimethylformamide (DMF). |
Issue 2: Presence of Significant Side Products
Possible Causes:
-
Rearrangement of the Bicyclic System: The bicyclo[2.2.1]heptane (norbornyl) system is prone to Wagner-Meerwein rearrangements, especially if carbocation intermediates are formed.[3][4][5][6][7] This can be promoted by Lewis acids or protic acids.
-
Elimination Reactions: Under strongly basic conditions, elimination reactions can occur.
-
Reaction with Base: If a nucleophilic base is used, it can react with the acyl chloride.
Solutions:
| Solution | Detailed Steps |
| Avoid Lewis Acids and Strong Protic Acids | Ensure that all reagents and solvents are free from acidic impurities that could catalyze rearrangements. |
| Use a Non-Nucleophilic Base | Employ a hindered, non-nucleophilic base such as DIPEA or 2,6-lutidine to minimize direct reaction with the acyl chloride and to reduce the likelihood of promoting elimination reactions. |
| Control Reaction Temperature | Higher temperatures can sometimes favor side reactions. If side products are observed at elevated temperatures, try running the reaction at a lower temperature for a longer duration. |
Quantitative Data
The following table summarizes representative reaction conditions for amide coupling with bicyclo[2.2.1]heptane derivatives. It is important to note that yields are highly substrate-dependent, and optimization is often necessary.
| Acyl Chloride | Amine | Base | Solvent | Temperature | Time | Yield (%) | Reference |
| 2-Hydroxy-3-nitrobenzoyl chloride | (1S,4R)-Bicyclo[2.2.1]heptan-2-amine | Triethylamine (TEA) | Dichloromethane (DCM) | Not Specified | Not Specified | 47 | [8] |
| This compound | Primary/Secondary Amine | DIPEA | DCM / DMF | RT to 50 °C | 12-24 h | Optimization Required | General Recommendation |
Yields for the direct coupling of this compound are not widely reported in comparative tables, highlighting the challenging nature of this substrate. Researchers are encouraged to perform their own screening of conditions.
Experimental Protocols
General Procedure for Amide Coupling with this compound
This protocol is a general guideline and may require optimization for specific substrates.
-
To a solution of the amine (1.0 eq.) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane, DCM) at 0 °C, add a solution of this compound (1.1 eq.) in the same solvent dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: General workflow for amide coupling with this compound.
Caption: Potential side reaction pathway involving Wagner-Meerwein rearrangement.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound | 35202-90-5 | Benchchem [benchchem.com]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. Wagner–Meerwein rearrangement - Wikipedia [en.wikipedia.org]
- 5. WAGNER-MEERWEIN REARRANGEMENT – My chemistry blog [mychemblog.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Rearrangement [www2.chemistry.msu.edu]
- 8. Bicyclo[2.2.1]heptane containing N,N′-diarylsquaramide CXCR2 selective antagonists as anti-cancer metastasis agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Hydrolysis of Bicyclo[2.2.1]heptane-2-carbonyl chloride
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the hydrolysis of Bicyclo[2.2.1]heptane-2-carbonyl chloride to its corresponding carboxylic acid, Bicyclo[2.2.1]heptane-2-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the hydrolysis of this compound?
The hydrolysis of this compound is a nucleophilic acyl substitution reaction.[1][2] In this process, water acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride. This forms a tetrahedral intermediate which then collapses, expelling a chloride ion and, after deprotonation, yielding the final carboxylic acid product.[2][3]
Q2: Can this hydrolysis be performed under acidic or basic conditions?
Yes, the hydrolysis can be conducted under both acidic and basic conditions.[1] Under basic conditions, the hydroxide ion, a more potent nucleophile than water, attacks the carbonyl carbon.[1] The reaction is often faster under basic conditions. In acidic conditions, the carbonyl oxygen is protonated, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by water.[1]
Q3: What are the common side products in this reaction?
The primary byproduct of this reaction is hydrochloric acid (HCl).[2][3] If an amine-based base like pyridine or triethylamine is used to neutralize the HCl, the corresponding ammonium salt will be a byproduct.[4] If the starting material is not completely pure, impurities may lead to other side products.
Q4: How can I monitor the progress of the reaction?
The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy. By taking aliquots from the reaction mixture at different time intervals, you can observe the disappearance of the starting material (this compound) and the appearance of the product (Bicyclo[2.2.1]heptane-2-carboxylic acid).
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion to Carboxylic Acid | 1. Insufficient Water: Water is a reactant, and its absence or limitation will prevent the reaction. 2. Low Reaction Temperature: The reaction may be too slow at the current temperature. 3. Poor Quality Starting Material: The this compound may have degraded. | 1. Ensure an adequate amount of water is present in the reaction mixture. For reactions in an organic solvent, consider using a biphasic system or a solvent that can dissolve some water. 2. Gently heat the reaction mixture. Monitor the temperature to avoid unwanted side reactions. 3. Check the purity of the starting material by NMR or other analytical techniques. Acid chlorides can be sensitive to moisture and may hydrolyze upon storage if not handled under anhydrous conditions. |
| Formation of Insoluble Material | 1. Precipitation of the Carboxylic Acid: The product, Bicyclo[2.2.1]heptane-2-carboxylic acid, may have limited solubility in the reaction solvent. 2. Formation of Base-HCl Salt: If a base is used to neutralize HCl, the resulting salt may precipitate. | 1. Add a co-solvent to increase the solubility of the product. 2. This is often expected. The salt can be removed by filtration at the end of the reaction. |
| Difficult Product Isolation/Purification | 1. Emulsion during Workup: If a biphasic workup is used, an emulsion may form, making layer separation difficult. 2. Co-elution of Product and Starting Material: In chromatographic purification, the starting material and product may have similar retention factors. | 1. Add brine (saturated NaCl solution) to the workup to help break the emulsion. 2. Adjust the eluent system for chromatography to achieve better separation. A polar solvent system is generally required for carboxylic acids. |
| Inconsistent Yields | 1. Variability in Starting Material Quality: The purity of the acid chloride can vary between batches. 2. Incomplete Reaction: The reaction may not be running to completion. 3. Loss of Product during Workup: The carboxylic acid might be partially soluble in the aqueous layer during extraction, especially if the pH is not optimal. | 1. Always assess the purity of the starting material before starting the reaction. 2. Increase the reaction time or temperature and monitor for completion. 3. During acidic workup, ensure the pH is sufficiently low (pH 1-2) to fully protonate the carboxylate and drive it into the organic layer during extraction. |
Quantitative Data Summary
The following table summarizes typical reaction conditions for the hydrolysis of acid chlorides, which can be adapted for this compound.
| Parameter | Basic Hydrolysis | Neutral/Acidic Hydrolysis |
| Reagent | Aqueous NaOH or KOH solution | Water, often in a solvent like THF or acetone |
| Stoichiometry of Base | 1.1 - 2.0 equivalents | N/A |
| Temperature | 0 °C to room temperature | Room temperature to reflux |
| Reaction Time | 30 minutes - 2 hours | 1 - 12 hours |
| Typical Yield | > 90% | > 85% |
Experimental Protocols
Protocol 1: Basic Hydrolysis
-
Reaction Setup: Dissolve this compound (1.0 eq) in a suitable organic solvent such as tetrahydrofuran (THF) or diethyl ether in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0 °C in an ice bath.
-
Addition of Base: Slowly add a 1 M aqueous solution of sodium hydroxide (NaOH) (1.5 eq) to the stirred solution of the acid chloride.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 1-2 hours. Monitor the reaction progress by TLC.
-
Workup: Once the reaction is complete, acidify the mixture to pH 1-2 with 1 M HCl. Extract the product with a suitable organic solvent (e.g., ethyl acetate) three times.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Bicyclo[2.2.1]heptane-2-carboxylic acid.
Protocol 2: Neutral Hydrolysis
-
Reaction Setup: Dissolve this compound (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
-
Reaction: Stir the mixture at room temperature. A base such as pyridine can be added to neutralize the HCl formed during the reaction.[2][3]
-
Reaction Monitoring: Monitor the reaction by TLC or GC until the starting material is consumed.
-
Workup and Purification: Remove the THF under reduced pressure. If a base was used, acidify the aqueous residue and extract the product as described in the basic hydrolysis protocol. If no base was used, the product can be directly extracted from the reaction mixture with an organic solvent.
Visualizations
Caption: Reaction pathway for the hydrolysis of this compound.
References
Technical Support Center: Stereoselectivity in Reactions of Bicyclo[2.2.1]heptane-2-carbonyl chloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bicyclo[2.2.1]heptane-2-carbonyl chloride. The rigid, strained bicyclic structure of this compound presents unique challenges and opportunities in controlling stereoselectivity.
Frequently Asked Questions (FAQs)
Q1: What are the key factors influencing stereoselectivity in reactions involving the bicyclo[2.2.1]heptane (norbornane) system?
A1: The stereochemical outcome of reactions on the bicyclo[2.2.1]heptane scaffold is primarily governed by two factors:
-
Steric Hindrance: The concave shape of the endo face is significantly more sterically hindered than the convex exo face. Consequently, nucleophilic attack on a carbonyl group at the C-2 position generally favors the formation of the exo product, as the nucleophile approaches from the less hindered side.
-
Electronic Effects: In Diels-Alder reactions used to synthesize the bicyclo[2.2.1]heptane core, secondary orbital interactions can favor the formation of the kinetically controlled endo product.[1][2] However, for reactions on the already-formed scaffold, steric factors are often the dominant influence.
Q2: How can I determine the endo vs. exo configuration of my products?
A2: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the stereochemistry of bicyclo[2.2.1]heptane derivatives.[3][4] Key diagnostic features in ¹H NMR include:
-
Coupling Constants: The coupling patterns, particularly the long-range "W-coupling" (a four-bond coupling), can be indicative of the stereochemistry.
-
Chemical Shifts: The chemical shifts of the bridgehead protons and the protons on the C-2 and C-3 atoms can differ significantly between endo and exo isomers.
-
Nuclear Overhauser Effect (NOE): 2D NOESY or 1D NOE difference experiments can show through-space correlations between protons, providing definitive proof of their relative stereochemistry.[4] For example, an NOE between the proton at C-2 and the syn-proton at C-7 would suggest an exo configuration.
Q3: My synthesis of the precursor, bicyclo[2.2.1]heptane-2-carboxylic acid, resulted in a mixture of endo and exo isomers. How can I obtain a single isomer?
A3: It is common to obtain a mixture of isomers from the initial Diels-Alder reaction.[5] Here are two common strategies to obtain a single isomer:
-
Thermodynamic vs. Kinetic Control: The endo isomer is often the kinetic product, while the exo isomer is the more thermodynamically stable product.[1] Isomerization of an endo-rich mixture to the more stable exo isomer can often be achieved by treatment with a base.
-
Stereoselective Synthesis: Employing a chiral auxiliary or a chiral catalyst during the Diels-Alder reaction can favor the formation of a single enantiomer of a specific diastereomer (endo or exo).[5]
Troubleshooting Guides
Problem 1: Poor exo-selectivity in Nucleophilic Addition Reactions
Symptom: Reaction of this compound with a nucleophile (e.g., an amine to form an amide, or a reducing agent to form an alcohol) results in a mixture of exo and endo products, with a lower than expected proportion of the exo isomer.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| High Reaction Temperature | High temperatures can provide enough energy to overcome the activation barrier for the more hindered endo attack, leading to a loss of selectivity. Solution: Perform the reaction at a lower temperature (e.g., 0 °C or -78 °C) to enhance kinetic control and favor attack from the less hindered exo face. |
| Small Nucleophile | Very small nucleophiles (e.g., hydride from NaBH₄) may be less sensitive to the steric hindrance of the endo face. Solution: Consider using a bulkier nucleophile or reducing agent. For example, L-Selectride® is bulkier than NaBH₄ and often shows higher stereoselectivity in the reduction of cyclic ketones. |
| Use of a Lewis Acid | A Lewis acid catalyst can coordinate to the carbonyl oxygen, potentially altering the conformation of the substrate and influencing the trajectory of nucleophilic attack.[6] Solution: If using a Lewis acid, screen different ones (e.g., TiCl₄, ZnCl₂, BF₃·OEt₂) as they can have varying effects on stereoselectivity. In some cases, omitting the Lewis acid may improve steric control. |
| Starting Material Isomerization | If the reaction conditions are harsh (e.g., strongly basic or acidic), there is a possibility of enolization followed by reprotonation, which could lead to epimerization at the C-2 position. Solution: Use milder reaction conditions. For amide formation, consider using a non-nucleophilic base like triethylamine or diisopropylethylamine at low temperatures. |
Problem 2: Low Diastereoselectivity when using a Chiral Nucleophile/Reagent
Symptom: Reaction of racemic this compound with a chiral nucleophile or reagent results in a nearly 1:1 mixture of diastereomers, indicating poor kinetic resolution.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Insufficient Steric Differentiation | The chiral center on the nucleophile may be too far from the reaction center to effectively differentiate between the two enantiomers of the carbonyl chloride. Solution: Choose a chiral nucleophile or reagent with a bulkier chiral directing group positioned closer to the reacting atom. |
| Non-optimal Reaction Conditions | The reaction conditions (solvent, temperature) may not be suitable for maximizing the difference in activation energies between the two diastereomeric transition states. Solution: Screen different solvents of varying polarity. Lowering the reaction temperature often enhances diastereoselectivity. |
| Use of a Chiral Auxiliary on the Substrate | For better stereocontrol, it is often more effective to start with an enantiomerically pure bicyclo[2.2.1]heptane precursor, prepared using a chiral auxiliary in the initial Diels-Alder reaction.[5] This places the source of chirality directly on the molecule being reacted. |
Experimental Protocols
Protocol 1: General Procedure for Stereoselective Amide Formation (exo product favored)
This protocol describes a general method for the reaction of exo-Bicyclo[2.2.1]heptane-2-carbonyl chloride with a primary or secondary amine to favor the formation of the corresponding exo-amide.
-
Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 equivalent) and a non-nucleophilic base such as triethylamine (1.2 equivalents) in a dry, aprotic solvent (e.g., dichloromethane or THF).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Addition of Acyl Chloride: Dissolve exo-Bicyclo[2.2.1]heptane-2-carbonyl chloride (1.1 equivalents) in a minimal amount of the same dry solvent. Add this solution dropwise to the cooled amine solution over 15-20 minutes with vigorous stirring.
-
Reaction: Allow the reaction to stir at 0 °C for 1-2 hours, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with the organic solvent (e.g., dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure exo-amide.
-
Stereochemical Analysis: Confirm the stereochemistry of the product using ¹H and ¹³C NMR spectroscopy.
Protocol 2: Diastereoselective Reduction to an Alcohol (exo product favored)
This protocol outlines the reduction of exo-Bicyclo[2.2.1]heptane-2-carbonyl chloride to the corresponding alcohol, favoring the exo product.
-
Preparation: In a flame-dried, round-bottom flask under an inert atmosphere, dissolve exo-Bicyclo[2.2.1]heptane-2-carbonyl chloride (1.0 equivalent) in a dry, aprotic solvent such as THF.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of Reducing Agent: Add a solution of a mild reducing agent such as lithium tri-tert-butoxyaluminum hydride (1.2 equivalents) in THF dropwise to the stirred solution. The use of a sterically hindered hydride source can enhance exo-selectivity.
-
Reaction: Stir the reaction mixture at -78 °C for 2-3 hours. Monitor the reaction by TLC.
-
Workup: Cautiously quench the reaction at -78 °C by the slow, dropwise addition of water, followed by 1 M HCl. Allow the mixture to warm to room temperature.
-
Extraction: Extract the product into an organic solvent such as diethyl ether or ethyl acetate. Wash the combined organic extracts with saturated aqueous sodium bicarbonate and brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude alcohol by flash column chromatography and confirm the stereochemistry by NMR.
Visualizations
Caption: General workflow for stereoselective reactions.
Caption: Factors influencing endo/exo selectivity.
References
- 1. Wolfram Demonstrations Project [demonstrations.wolfram.com]
- 2. chemconnections.org [chemconnections.org]
- 3. researchgate.net [researchgate.net]
- 4. Bromination of endo-7-norbornene derivatives revisited: failure of a computational NMR method in elucidating the configuration of an organic structure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | 35202-90-5 | Benchchem [benchchem.com]
- 6. The unexpected formation of bicyclo[2.2.1]heptane derivatives by Lewis acid-catalyzed transannular double cyclization - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Cationic Rearrangements in Bicyclo[2.2.1]heptane Systems
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cationic rearrangements in bicyclo[2.2.1]heptane systems.
Frequently Asked Questions (FAQs)
Q1: My reaction is giving a complex mixture of unexpected products. What are the likely causes?
A1: The formation of unexpected products in reactions involving bicyclo[2.2.1]heptane systems is a common issue, often stemming from the intricate nature of the carbocation intermediates. The rigid, strained framework of these systems can lead to a variety of rearrangements.[1] Key factors include:
-
Carbocation Stability: The initial carbocation may rearrange to a more stable form through Wagner-Meerwein shifts, hydride shifts, or alkyl shifts.[2][3][4] For instance, a secondary carbocation can readily rearrange to a more stable tertiary carbocation.
-
Non-Classical Carbocations: The 2-norbornyl cation is a classic example of a non-classical, bridged carbocation, which can lead to products with rearranged skeletons.
-
Reaction Conditions: The choice of acid catalyst (Lewis or Brønsted), solvent, and temperature can significantly influence the reaction pathway and favor different rearrangement products.
Q2: I am observing poor stereoselectivity (exo/endo ratio) in my reaction. How can I improve it?
A2: Achieving high stereoselectivity is a frequent challenge. The exo face is generally less sterically hindered, leading to a kinetic preference for attack from this direction. To improve selectivity:
-
Choice of Catalyst: Lewis acids can significantly influence the endo/exo selectivity in reactions like the Diels-Alder reaction. For example, the use of AlCl₃ can dramatically increase the endo:exo ratio in the reaction of cyclopentadiene with methyl acrylate.
-
Temperature: Lowering the reaction temperature often favors the kinetically controlled product, which can lead to higher stereoselectivity.
-
Solvent Effects: The polarity of the solvent can influence the stability of the transition states leading to the different stereoisomers. Experimenting with a range of solvents is recommended.
Q3: My solvolysis reaction is proceeding much slower than expected. What could be the reason?
A3: The rate of solvolysis in bicyclo[2.2.1]heptane systems is highly dependent on the stereochemistry of the leaving group. Endo substrates typically undergo solvolysis at a much slower rate than their exo counterparts. This is because the C-C sigma bond participation that stabilizes the developing carbocation is only possible when the leaving group is in the exo position. Steric hindrance to the departure of the leaving group from the endo face can also contribute to the slower rate.
Q4: I am having difficulty purifying my rearranged product from the reaction mixture. What are some common strategies?
A4: The purification of rearranged products can be challenging due to the presence of multiple isomers with similar physical properties.
-
Chromatography: Careful column chromatography is the most common method. Experiment with different solvent systems (e.g., varying polarity) and stationary phases. High-performance liquid chromatography (HPLC) may be necessary for separating closely related isomers.
-
Crystallization: If the product is a solid, fractional crystallization can be an effective purification technique.
-
Derivatization: In some cases, converting the product to a crystalline derivative can facilitate purification. The derivative can then be converted back to the desired product.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Rearranged Product
Issue 2: Formation of an Unexpected Rearrangement Product
Data Presentation
Table 1: Influence of Lewis Acid on Endo/Exo Selectivity in the Diels-Alder Reaction of Cyclopentadiene with Methyl Acrylate
| Catalyst | Endo:Exo Ratio | Reference |
| None (Thermal) | 82:12 | [5] |
| AlCl₃·Et₂O | 99:1 | [5] |
Table 2: Exo/Endo Rate Ratios for the Solvolysis of 2-Norbornyl Chlorides in Aqueous Acetone at 25°C
| % Aqueous Acetone | Exo/Endo Rate Ratio |
| 80 | 221 |
| 70 | 222 |
| 60 | 227 |
| 50 | 276 |
| 40 | 327 |
Table 3: Effect of Catalyst Concentration on Product Selectivity in the Isomerization of α-Pinene
| α-Pinene/Catalyst Ratio | Camphene Selectivity (%) | Limonene Selectivity (%) | Terpinolene Selectivity (%) | Reference |
| 100/1 | Lower | - | Higher | [6] |
| 100/0.5 | Maximum | Maximum | - | [6] |
Experimental Protocols
Protocol 1: Acid-Catalyzed Rearrangement of α-Pinene to Camphene
This protocol is adapted from procedures using acidic catalysts for the isomerization of α-pinene.[7]
Materials:
-
α-pinene
-
Acid-activated montmorillonite clay catalyst
-
Toluene (anhydrous)
-
Sodium bicarbonate solution (saturated)
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for reflux and extraction
Procedure:
-
Set up a round-bottom flask with a reflux condenser and a magnetic stirrer.
-
To the flask, add α-pinene and anhydrous toluene.
-
Add the acid-activated montmorillonite clay catalyst (typically 1-5% by weight of α-pinene).
-
Heat the mixture to reflux with vigorous stirring. Monitor the reaction progress by gas chromatography (GC).
-
Once the desired conversion is achieved (typically after several hours), cool the reaction mixture to room temperature.
-
Filter the mixture to remove the catalyst.
-
Wash the organic filtrate with saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure. The crude product can be purified by fractional distillation.
Protocol 2: Acetolysis of exo-2-Norbornyl Brosylate
This protocol is based on classical solvolysis experiments.
Materials:
-
exo-2-Norbornyl brosylate
-
Glacial acetic acid
-
Anhydrous sodium acetate
-
Diethyl ether
-
Water
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve exo-2-norbornyl brosylate and anhydrous sodium acetate in glacial acetic acid in a sealed tube or a flask with a condenser.
-
Heat the solution at a constant temperature (e.g., 25°C or 50°C) for a specified time.
-
After the reaction period, pour the mixture into a separatory funnel containing water and diethyl ether.
-
Separate the layers and extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Remove the solvent under reduced pressure to obtain the crude product, which can be analyzed by GC and NMR to determine the product distribution.
Protocol 3: Lewis Acid-Catalyzed Diels-Alder/Rearrangement Sequence
This is a general procedure adapted from the synthesis of functionalized bicyclo[2.2.1]heptanes.[8]
Materials:
-
α,β-Unsaturated aldehyde (e.g., acrolein)
-
Diene (e.g., cyclopentadiene)
-
Lewis acid (e.g., MeAlCl₂ in hexanes)
-
Anhydrous toluene
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
In an oven-dried, nitrogen-flushed flask, dissolve the α,β-unsaturated aldehyde and diene in anhydrous toluene.
-
Cool the solution to the desired temperature (e.g., -20°C).
-
Slowly add the Lewis acid solution dropwise.
-
Stir the reaction mixture at this temperature and monitor the Diels-Alder step by GC.
-
After completion of the initial cycloaddition, additional Lewis acid may be added, and the temperature may be increased to promote the rearrangement.
-
Once the rearrangement is complete, cool the reaction to room temperature and quench with saturated sodium bicarbonate solution.
-
Extract the aqueous layer with an organic solvent (e.g., MTBE).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Wagner–Meerwein rearrangement - Wikipedia [en.wikipedia.org]
- 3. scribd.com [scribd.com]
- 4. WAGNER-MEERWEIN REARRANGEMENT 123 [Autosaved].pptx [slideshare.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of camphene by α-pinene isomerization using acid nano titanium dioxide catalysts - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Removal of Excess Thionyl Chloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the effective removal of excess thionyl chloride (SOCl₂) from a reaction mixture.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for removing excess thionyl chloride?
A1: The most common methods for removing excess thionyl chloride are distillation (simple vacuum distillation and azeotropic distillation) and quenching with a suitable reagent. The choice of method depends on the stability of your product, the scale of the reaction, and the desired purity.
Q2: When is distillation the preferred method?
A2: Distillation is the preferred method when your desired product, such as an acyl chloride, is sensitive to water or other protic quenching agents. It is also suitable for large-scale reactions where quenching may be highly exothermic and difficult to control.
Q3: When should I use quenching to remove excess thionyl chloride?
A3: Quenching is a viable option when your product is stable to aqueous workup conditions. It is often faster than distillation for smaller-scale reactions. However, it's crucial to ensure the quenching process is well-controlled due to its exothermic nature.[1]
Q4: What are the safety concerns associated with removing thionyl chloride?
A4: Thionyl chloride is a corrosive and toxic substance that reacts violently with water, releasing toxic gases such as sulfur dioxide (SO₂) and hydrogen chloride (HCl).[2][3] All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including chemical safety goggles, acid-resistant gloves, and a lab coat, must be worn.[4] A trap containing an alkaline solution (e.g., NaOH or KOH) should be used to neutralize volatile byproducts, especially when using a rotary evaporator or vacuum pump.[1][5][6]
Q5: How can I confirm that all the thionyl chloride has been removed?
A5: The absence of the characteristic pungent odor of thionyl chloride is a preliminary indicator.[6] For more sensitive applications, analytical techniques such as Fourier-transform infrared (FTIR) spectroscopy or gas chromatography-mass spectrometry (GC-MS) can be employed to detect and quantify residual thionyl chloride.[7][8]
Troubleshooting Guides
Method 1: Distillation
Issue 1: My product is decomposing during distillation.
-
Cause: The distillation temperature is too high. Thionyl chloride decomposes at temperatures above 140°C, and your product may have a lower decomposition temperature.[9]
-
Solution: Use vacuum distillation to lower the boiling point of thionyl chloride. By reducing the pressure, you can effectively remove it at a lower temperature, thus preserving your product.[5]
Issue 2: I'm using a rotary evaporator, and the tubing is degrading.
-
Cause: The acidic vapors (HCl and SO₂) produced from the reaction of thionyl chloride with moisture are corroding the tubing.[5]
-
Solution: Use a cold trap (e.g., with dry ice/acetone or liquid nitrogen) between your evaporation flask and the vacuum pump to condense the corrosive vapors.[5][10] Additionally, ensure all glassware is thoroughly dried before use to minimize moisture. Consider using chemically resistant tubing.
Issue 3: I've distilled off the thionyl chloride, but I still see traces of it in my product.
-
Cause: Simple distillation may not be sufficient for complete removal, especially if the product has a similar volatility or if there are strong interactions.
-
Solution: Perform an azeotropic distillation with a suitable solvent like toluene.[11][12] Adding toluene and distilling the azeotrope will help carry over the remaining traces of thionyl chloride. This process can be repeated several times for complete removal.[11][12]
Method 2: Quenching
Issue 1: The quenching reaction is too vigorous and difficult to control.
-
Cause: The reaction of thionyl chloride with water or other protic reagents is highly exothermic.[1]
-
Solution: Perform the quench at a low temperature (0-5°C) by adding the reaction mixture dropwise to a cooled quenching solution (e.g., ice-water or a cold aqueous base solution).[6] Vigorous stirring is essential to dissipate the heat effectively.
Issue 2: My desired product is hydrolyzing during the aqueous workup.
-
Cause: Your product is sensitive to water. This is a common issue with acyl chlorides, which will readily hydrolyze back to the carboxylic acid in the presence of water.
-
Solution: If your product is water-sensitive, quenching is not the appropriate method. You should use distillation to remove the excess thionyl chloride.[1]
Issue 3: After quenching with a bicarbonate solution, the aqueous layer is still acidic.
-
Cause: An insufficient amount of base was used to neutralize the HCl produced from the hydrolysis of thionyl chloride. The reaction is: SOCl₂ + 2H₂O → SO₂ + 2HCl.
-
Solution: Calculate the stoichiometric amount of base required to neutralize both the excess thionyl chloride and the resulting HCl. It is recommended to use a slight excess of the basic solution and to monitor the pH of the aqueous layer during the workup.
Data Presentation
Table 1: Physical Properties of Thionyl Chloride
| Property | Value |
| Boiling Point (at 760 mmHg) | 74.6 °C |
| Density | 1.638 g/cm³ |
| Molar Mass | 118.97 g/mol |
| Vapor Pressure | 15.7 kPa at 25 °C |
Table 2: Comparison of Removal Methods
| Method | Advantages | Disadvantages | Best Suited For |
| Vacuum Distillation | - Protects thermally sensitive products.- Avoids introducing protic reagents. | - Can be time-consuming.- Requires specialized equipment (vacuum pump, cold trap). | - Water-sensitive products (e.g., acyl chlorides).- Large-scale reactions. |
| Azeotropic Distillation | - Highly effective for removing trace amounts.- Can be performed with standard distillation glassware. | - Introduces another solvent (e.g., toluene) that may need to be removed.- May require multiple cycles. | - Achieving very high purity.- When simple distillation is insufficient. |
| Quenching | - Fast and simple for small-scale reactions.- Does not require specialized equipment. | - Highly exothermic and requires careful control.- Not suitable for water-sensitive products.- Introduces aqueous waste. | - Products stable to aqueous workup.- Rapid removal is prioritized over product isolation in an anhydrous state. |
Experimental Protocols
Protocol 1: Removal of Excess Thionyl Chloride by Vacuum Distillation
-
Apparatus Setup: Assemble a standard distillation apparatus. Ensure all glassware is oven-dried to remove any moisture. Connect the receiving flask to a cold trap, which is then connected to a vacuum pump. The cold trap should be cooled with a dry ice/acetone slurry or liquid nitrogen.
-
Procedure: a. After the reaction is complete, cool the reaction flask to room temperature. b. Slowly apply vacuum to the system. Be cautious of initial bumping.[13] c. Gradually heat the reaction flask in an oil bath. The temperature of the bath should be kept below 50°C.[9] d. Collect the distilled thionyl chloride in the cooled receiving flask. e. Once the distillation is complete, carefully and slowly release the vacuum and backfill the system with an inert gas like nitrogen or argon.
-
Waste Disposal: The collected thionyl chloride should be treated as hazardous waste and disposed of according to institutional guidelines.
Protocol 2: Removal of Excess Thionyl Chloride by Azeotropic Distillation with Toluene
-
Apparatus Setup: Assemble a standard distillation apparatus.
-
Procedure: a. After the reaction is complete, cool the reaction flask to room temperature. b. Add anhydrous toluene to the reaction mixture. c. Heat the mixture to distill the toluene-thionyl chloride azeotrope. d. Repeat the process by adding fresh toluene and distilling two to three more times to ensure complete removal of thionyl chloride.[11][12]
-
Waste Disposal: The collected distillate containing toluene and thionyl chloride should be disposed of as hazardous waste.
Protocol 3: Quenching of Excess Thionyl Chloride with Saturated Sodium Bicarbonate Solution
-
Apparatus Setup: A beaker or flask containing the quenching solution should be placed in an ice bath on a stir plate.
-
Procedure: a. Prepare a saturated solution of sodium bicarbonate (NaHCO₃) and cool it in an ice bath. b. Slowly and dropwise, add the reaction mixture containing excess thionyl chloride to the cold, vigorously stirred sodium bicarbonate solution. The addition rate should be controlled to keep the temperature of the quenching solution below 20°C.[6] c. Continue stirring for at least 30 minutes after the addition is complete to ensure all the thionyl chloride has reacted. d. Proceed with the standard aqueous workup (e.g., extraction with an organic solvent).
-
Waste Disposal: The neutralized aqueous layer should be disposed of according to institutional guidelines for aqueous chemical waste.
Visualizations
Caption: Workflow for vacuum distillation of thionyl chloride.
Caption: Workflow for azeotropic distillation.
Caption: Workflow for quenching excess thionyl chloride.
References
- 1. Thionyl chloride - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. is.muni.cz [is.muni.cz]
- 5. chembk.com [chembk.com]
- 6. chemcraft.su [chemcraft.su]
- 7. frontiersin.org [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Thionyl Chloride | SOCl2 | CID 24386 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Thionyl chloride [webbook.nist.gov]
- 11. rushim.ru [rushim.ru]
- 12. physics.nyu.edu [physics.nyu.edu]
- 13. Thionyl chloride [webbook.nist.gov]
Technical Support Center: Bicyclo[2.2.1]heptane Synthesis Scale-Up
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges during the scale-up of Bicyclo[2.2.1]heptane synthesis.
Troubleshooting Guide
This guide addresses specific issues that may arise during the scale-up of the Diels-Alder reaction between cyclopentadiene and a dienophile to synthesize the Bicyclo[2.2.1]heptane core.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low Yield of Bicyclo[2.2.1]heptane Adduct | 1. Inefficient Cracking of Dicyclopentadiene: The equilibrium between dicyclopentadiene and cyclopentadiene may not be sufficiently shifted towards the monomer at the reaction temperature.[1][2] 2. Cyclopentadiene Dimerization/Polymerization: At room temperature, cyclopentadiene readily dimerizes back to dicyclopentadiene or polymerizes, reducing its availability for the desired reaction.[2][3] 3. Suboptimal Reaction Temperature: The temperature may be too low for efficient reaction or too high, leading to retro-Diels-Alder reaction or side product formation.[1][2] 4. Inadequate Mixing: Poor mixing in a larger reactor can lead to localized concentration gradients and reduced reaction rates. | 1. In-situ Cracking: Perform the reaction at temperatures sufficient to crack dicyclopentadiene in a sealed vessel (typically >150 °C). This maintains a steady concentration of the reactive cyclopentadiene monomer.[1] 2. Use Freshly Cracked Cyclopentadiene: If not performing in-situ cracking, use cyclopentadiene immediately after cracking dicyclopentadiene and keep it at low temperatures.[2] 3. Temperature Optimization: Carefully control the reaction temperature. While higher temperatures favor the retro-Diels-Alder reaction, they are necessary for cracking the dimer. An optimal temperature must be determined empirically for each specific reaction.[1][2] 4. Improve Agitation: Ensure efficient stirring to maintain a homogeneous reaction mixture. |
| Poor Endo/Exo Selectivity | 1. Thermodynamic vs. Kinetic Control: The endo product is typically the kinetic product, favored at lower temperatures. At higher temperatures, the reaction can become reversible, leading to the formation of the more thermodynamically stable exo product.[1][2] | 1. Temperature Control: For higher endo selectivity, conduct the reaction at the lowest feasible temperature that still allows for an acceptable reaction rate. For the exo product, higher temperatures and longer reaction times may be necessary to allow for equilibration.[1][2] |
| Difficult Purification | 1. Presence of Dicyclopentadiene and Polymers: Unreacted dicyclopentadiene and cyclopentadiene polymers can complicate purification.[2][3] 2. Formation of Side Products: High temperatures can lead to the formation of various side products. | 1. Distillation: Purify the product by distillation to remove lower-boiling cyclopentadiene and higher-boiling dicyclopentadiene and polymers.[4] 2. Crystallization: If the product is a solid, recrystallization can be an effective purification method.[5][6] 3. Chromatography Avoidance: On a large scale, chromatography is often impractical. Focus on optimizing the reaction to minimize impurities and developing crystallization or distillation protocols.[7] |
| Reaction Stalls or is Sluggish | 1. Low Concentration of Cyclopentadiene: The rate of dicyclopentadiene cracking may be too slow to maintain a sufficient concentration of the monomer. | 1. Increase Temperature: Gradually increase the reaction temperature to enhance the rate of dicyclopentadiene cracking.[1] |
| Safety Concerns | 1. Pressure Buildup: Heating dicyclopentadiene in a sealed vessel to generate cyclopentadiene will cause a significant increase in pressure.[1] 2. Flammability: Cyclopentadiene and dicyclopentadiene are flammable. | 1. Use of a Sealed, Pressure-Rated Reactor: All reactions involving the heating of dicyclopentadiene should be conducted in a pressure-rated reactor with appropriate pressure relief mechanisms. 2. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the formation of flammable mixtures. |
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when scaling up the synthesis of Bicyclo[2.2.1]heptane via the Diels-Alder reaction?
A1: The main challenge lies in the management of cyclopentadiene. Cyclopentadiene exists as its dimer, dicyclopentadiene, at room temperature. To make it react, dicyclopentadiene must be "cracked" at high temperatures to yield the cyclopentadiene monomer.[1][2] However, the monomer is unstable and will readily dimerize or polymerize if not used quickly.[2][3] On a large scale, this equilibrium and the handling of the reactive monomer require careful control of temperature and reaction time.
Q2: How can I improve the yield of my scaled-up Bicyclo[2.2.1]heptane synthesis?
A2: To improve the yield, consider the following:
-
In-situ generation of cyclopentadiene: Heating dicyclopentadiene in the presence of the dienophile in a sealed reactor is an effective method for in-situ generation and reaction of cyclopentadiene.[1]
-
Molar Ratio: Using an excess of the dienophile can help to drive the reaction towards the product and minimize the self-dimerization of cyclopentadiene.[4]
-
Temperature Optimization: The optimal temperature will depend on the specific dienophile. It needs to be high enough to crack dicyclopentadiene but not so high that it promotes the retro-Diels-Alder reaction or significant side product formation.[1][2]
Q3: How does temperature affect the endo/exo selectivity of the Diels-Alder reaction?
A3: The Diels-Alder reaction is stereoselective. The endo product is generally the kinetically favored product and is formed faster at lower temperatures. The exo product is often the thermodynamically more stable product. At higher temperatures, the Diels-Alder reaction can be reversible, allowing the initial kinetic product to revert to the starting materials and then reform as the more stable thermodynamic product.[1][2] Therefore, lower temperatures favor the endo product, while higher temperatures can lead to an increased proportion of the exo product.
Q4: What are the key safety precautions to take during the scale-up?
A4: The primary safety concern is the significant pressure buildup when heating dicyclopentadiene to generate cyclopentadiene. Always use a pressure-rated reactor with a pressure relief valve. Cyclopentadiene and dicyclopentadiene are also flammable, so it is important to work in a well-ventilated area and take precautions against ignition sources. Performing the reaction under an inert atmosphere is recommended.
Q5: Are there alternatives to chromatography for purifying Bicyclo[2.2.1]heptane derivatives on a large scale?
A5: Yes, and they are often preferred for large-scale synthesis.[7] The most common methods are:
-
Distillation: If the product is a liquid with a sufficiently different boiling point from the starting materials and byproducts, distillation is a highly effective purification method.[4]
-
Crystallization: If the product is a solid, crystallization from a suitable solvent system can provide high purity material.[5][6] The choice of solvent is critical and may require some screening to find the optimal conditions.
Experimental Protocols
General Protocol for the Scale-Up Synthesis of a Bicyclo[2.2.1]heptane Derivative
This protocol describes a general procedure for the Diels-Alder reaction of cyclopentadiene (generated in-situ from dicyclopentadiene) with a generic dienophile in a sealed reactor.
Materials:
-
Dicyclopentadiene
-
Dienophile
-
Solvent (optional, high-boiling point solvent recommended if used)
-
Inhibitor of polymerization (e.g., hydroquinone), if necessary[4]
Equipment:
-
Pressure-rated reactor with magnetic stirring and temperature control
-
Pressure gauge and relief valve
-
Condenser (for distillation, if applicable)
-
Standard laboratory glassware for workup
Procedure:
-
Reactor Setup: Charge the pressure-rated reactor with the dienophile and a solvent (if used). Add a polymerization inhibitor if the dienophile is prone to polymerization.
-
Addition of Dicyclopentadiene: Add dicyclopentadiene to the reactor.
-
Sealing and Inerting: Seal the reactor and purge with an inert gas like nitrogen or argon.
-
Heating and Reaction: Begin stirring and slowly heat the reactor to the desired temperature (typically 150-200 °C). The internal pressure will increase as the dicyclopentadiene cracks. Monitor the reaction progress by taking samples (if the reactor setup allows) and analyzing them by GC or TLC.
-
Cooling: Once the reaction is complete, cool the reactor to room temperature. The pressure should decrease as the unreacted cyclopentadiene dimerizes.
-
Workup and Purification: Open the reactor and transfer the contents. Purify the product by either distillation or crystallization.
Visualizations
Caption: Experimental workflow for the scale-up of Bicyclo[2.2.1]heptane synthesis.
Caption: Troubleshooting logic for low yield in Bicyclo[2.2.1]heptane synthesis.
References
- 1. sciforum.net [sciforum.net]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. 31.7 Polymer Structure and Physical Properties – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chem.bg.ac.rs [chem.bg.ac.rs]
- 6. CN102382035A - Method for preparing cis-exo-bicyclo [2.2.1] heptane-2, 3-dicarboximide - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
Preventing epimerization during reactions with Bicyclo[2.2.1]heptane-2-carbonyl chloride
This guide provides researchers, scientists, and drug development professionals with technical information, troubleshooting advice, and frequently asked questions regarding the use of Bicyclo[2.2.1]heptane-2-carbonyl chloride, with a specific focus on preventing epimerization at the C2 position during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is epimerization in the context of this compound?
A1: Epimerization is a chemical process where the configuration of only one of several stereogenic centers in a molecule is inverted. For this compound, this refers to the inversion of the stereocenter at the C2 position, where the carbonyl chloride group is attached. This converts the exo isomer to the endo isomer, or vice versa, resulting in a mixture of diastereomers which can be difficult to separate and may affect the biological activity of the final product.[1]
Q2: What is the primary cause of epimerization during reactions with this acyl chloride?
A2: The primary cause is the abstraction of the acidic proton at the C2 position (the α-carbon) by a base.[1] This deprotonation forms a planar enolate intermediate. Subsequent reprotonation of this intermediate can occur from either face, leading to a mixture of the original stereoisomer and its epimer. The presence of strong or sterically unhindered bases significantly promotes this process.
Q3: How can I detect and quantify epimerization in my reaction?
A3: Epimerization can be detected and quantified using several analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is often sufficient. The C2 proton signals for the endo and exo isomers typically appear at different chemical shifts, allowing for integration to determine the ratio.
-
Chiral Chromatography (GC or HPLC): For more precise quantification, chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) can be used to separate and quantify the epimers, either directly or after derivatization.
Q4: What are the key factors that influence the rate of epimerization?
A4: The main factors are:
-
Base: The strength, concentration, and steric bulk of the base used.
-
Temperature: Higher temperatures increase the rate of epimerization.
-
Solvent: Polar, protic solvents can facilitate the formation and reprotonation of the enolate intermediate.
-
Reaction Time: Longer reaction times provide more opportunity for epimerization to occur.
Q5: Are there specific bases that are recommended to minimize epimerization?
A5: Yes, using sterically hindered, non-nucleophilic bases is crucial. These bases can effectively scavenge the HCl produced during acylation reactions while being too bulky to easily abstract the α-proton at the C2 position. Examples include Diisopropylethylamine (DIPEA or Hünig's base) and 2,6-lutidine.
Troubleshooting Guide: Observed Epimerization
If you observe a significant amount of the undesired epimer in your product, consult the following guide.
| Problem | Potential Cause | Recommended Solution |
| High levels of epimerization (>5%) detected in the product. | The base used (e.g., pyridine, triethylamine) is too strong or not sterically hindered, leading to α-proton abstraction.[1] | Switch to a sterically hindered, non-nucleophilic base such as Diisopropylethylamine (DIPEA) or 2,6-lutidine. Use the minimum effective amount of base (1.0-1.1 equivalents). |
| The reaction temperature is too high, providing sufficient energy to overcome the activation barrier for deprotonation. | Perform the reaction at a lower temperature. Start at 0 °C or -20 °C and allow the reaction to warm slowly to room temperature only if necessary. Monitor the reaction closely for completion. | |
| The reaction was run for an unnecessarily long time. | Optimize the reaction time by monitoring its progress via TLC or LC-MS. Quench the reaction as soon as the starting material is consumed. | |
| A polar or protic solvent (e.g., THF, alcohols) was used, which can stabilize the enolate intermediate. | Use a non-polar, aprotic solvent such as Dichloromethane (DCM), Toluene, or Hexanes. | |
| The starting this compound was already a mixture of epimers. | Check the isomeric purity of the starting acyl chloride via ¹H NMR before use. If necessary, purify the precursor carboxylic acid by recrystallization before converting it to the acyl chloride. |
Data and Parameters
Table 1: Comparison of Common Bases for Acylation Reactions
| Base | pKa of Conjugate Acid | Structure | Steric Hindrance | Recommendation for Preventing Epimerization |
| Pyridine | 5.25 | Aromatic Amine | Low | Not Recommended |
| Triethylamine (TEA) | 10.75 | Tertiary Amine | Moderate | Use with caution at low temperatures |
| Diisopropylethylamine (DIPEA) | 11.0 | Tertiary Amine | High | Highly Recommended |
| 2,6-Lutidine | 6.7 | Aromatic Amine | High | Highly Recommended |
Table 2: Recommended Reaction Conditions to Minimize Epimerization
| Parameter | Recommended Condition | Rationale |
| Temperature | 0 °C to -20 °C | Reduces the rate of proton abstraction. |
| Solvent | Dichloromethane (DCM), Toluene | Aprotic, non-polar solvents disfavor enolate formation. |
| Base | Diisopropylethylamine (DIPEA) | Sterically hindered to prevent α-proton abstraction. |
| Addition Order | Add acyl chloride slowly to a solution of the nucleophile and base. | Maintains a low instantaneous concentration of the reactive acyl chloride. |
| Reaction Time | Monitor closely; quench upon completion. | Minimizes the time for the equilibrium to establish. |
Visualizations
Caption: Mechanism of base-mediated epimerization.
References
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Analysis of Bicyclo[2.2.1]heptane-2-carbonyl chloride
For researchers, scientists, and professionals in drug development, the precise structural elucidation of chiral molecules is paramount. Bicyclo[2.2.1]heptane derivatives, with their rigid bicyclic framework, present a unique challenge and opportunity for detailed stereochemical analysis using Nuclear Magnetic Resonance (NMR) spectroscopy. This guide provides a comparative analysis of the ¹H and ¹³C NMR spectra of the endo and exo isomers of bicyclo[2.2.1]heptane-2-carbonyl chloride, supported by experimental data from closely related precursor molecules.
Spectroscopic Comparison of Bicyclo[2.2.1]heptane-2-carbonyl Derivatives
Table 1: ¹H NMR Spectral Data Comparison of Bicyclo[2.2.1]hept-5-ene-2-carboxylic Acid Methyl Ester Isomers
| Proton Assignment | endo-Isomer Chemical Shift (δ, ppm) | exo-Isomer Chemical Shift (δ, ppm) |
| H5, H6 (olefinic) | 6.20-6.19 (dd, J=3.6, 6.0 Hz), 5.94-5.92 (dd, J=6.0, 3.0 Hz) | 6.15-6.13 (dd, J=5.4, 5.4 Hz), 6.11-6.10 (dd, J=5.4, 5.4 Hz) |
| OCH₃ | 3.63 (s) | 3.69 (s) |
| H1 (bridgehead) | 3.20-3.20 (d, J=0.6 Hz) | 3.04-3.04 (d, J=0.6 Hz) |
| H2 | 2.97-2.94 (td, J=3.6, 9.6 Hz) | 2.24-2.22 (dd, J=4.8, 10.8 Hz) |
| H4 (bridgehead) | 2.91 (s) | 2.92 (s) |
| H3, H7 | 1.94-1.89 (m), 1.44-1.41 (m), 1.28-1.27 (d, J=8.4 Hz) | 1.94-1.91 (m), 1.54-1.52 (d, J=9.0 Hz), 1.39-1.35 (m) |
Data obtained for methyl bicyclo[2.2.1]hept-5-ene-2-carboxylate in CDCl₃ at 600 MHz.[1]
Table 2: ¹³C NMR Spectral Data Comparison of Bicyclo[2.2.1]hept-5-ene-2-carboxylic Acid Methyl Ester Isomers
| Carbon Assignment | endo-Isomer Chemical Shift (δ, ppm) | exo-Isomer Chemical Shift (δ, ppm) |
| C=O | 175.28 | 176.76 |
| C5, C6 (olefinic) | 137.75, 132.37 | 138.05, 135.73 |
| OCH₃ | 51.48 | 51.71 |
| C1 (bridgehead) | 49.61 | 46.57 |
| C4 (bridgehead) | 45.66 | 46.36 |
| C2 | 43.17 | 42.98 |
| C7 | 42.51 | 41.62 |
| C3 | 29.25 | 29.25 |
Data obtained for methyl bicyclo[2.2.1]hept-5-ene-2-carboxylate in CDCl₃ at 150 MHz.[1]
For this compound, the carbonyl carbon (C=O) is expected to shift downfield to the range of 170-180 ppm due to the electron-withdrawing effect of the chlorine atom.[2] The bridgehead protons are typically observed in the region of δ ~1.5–2.5 ppm.[2] A key diagnostic feature to distinguish between the endo and exo isomers is the coupling constant between the proton at C2 and the adjacent bridgehead proton at C1.[2]
Experimental Protocols
Synthesis of this compound
This compound is typically synthesized from its corresponding carboxylic acid. A general procedure is as follows:
-
To a solution of bicyclo[2.2.1]heptane-2-carboxylic acid (1 equivalent) in anhydrous dichloromethane (CH₂Cl₂) at 0 °C under an inert atmosphere, add oxalyl chloride (1.2 equivalents).
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
-
The progress of the reaction can be monitored by the cessation of gas evolution.
-
Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude this compound, which can be used directly or purified by distillation.
NMR Sample Preparation
Due to the reactive nature of acyl chlorides, it is crucial to use anhydrous deuterated solvents to prevent hydrolysis.
-
In a dry environment (e.g., a glovebox or under a stream of inert gas), dissolve 5-10 mg of the this compound sample in approximately 0.6-0.7 mL of anhydrous deuterated chloroform (CDCl₃).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Cap the NMR tube securely to minimize exposure to atmospheric moisture.
-
For long-term storage or for highly sensitive measurements, the NMR tube can be flame-sealed.
¹H and ¹³C NMR Spectroscopy
-
Acquire the ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 300 MHz or higher for better resolution.
-
For ¹H NMR, a standard single-pulse experiment is typically sufficient.
-
For ¹³C NMR, a proton-decoupled experiment is used to simplify the spectrum and improve the signal-to-noise ratio.
-
The chemical shifts are referenced to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).
Logical Workflow for Analysis
The structural elucidation of this compound isomers follows a logical progression from synthesis to detailed NMR analysis.
Caption: Workflow for the synthesis and NMR-based structural elucidation of this compound isomers.
References
A Comparative Analysis of the Mass Spectrometry Fragmentation Patterns of Alicyclic Acyl Chlorides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the electron ionization mass spectrometry (EI-MS) fragmentation patterns of Bicyclo[2.2.1]heptane-2-carbonyl chloride and two alternative alicyclic acyl chlorides: Cyclohexanecarbonyl chloride and Adamantane-1-carbonyl chloride. Understanding the fragmentation behavior of these molecules is crucial for their unambiguous identification in complex reaction mixtures and for elucidating the structures of their derivatives, which are often key intermediates in pharmaceutical synthesis.
Comparison of Fragmentation Patterns
The mass spectral fragmentation of these three acyl chlorides is dominated by processes involving the acyl chloride functional group and rearrangements of the cyclic hydrocarbon skeleton. The following table summarizes the major observed fragments and their relative abundances.
| Compound | Molecular Ion (M+) (m/z) | [M-Cl]+ (m/z) | [M-COCl]+ (m/z) | Base Peak (m/z) | Other Key Fragments (m/z) |
| This compound | 158/160 (low abundance) | 123 | 93 | 66 | 95, 67, 41 |
| Cyclohexanecarbonyl chloride | 146/148 (low abundance) | 111 | 81 | 55 | 83, 67, 41 |
| Adamantane-1-carbonyl chloride | 198/200 (low abundance) | 163 | 133 | 135 | 93, 79, 67 |
Note: The molecular ion peaks for acyl chlorides are often of low abundance or not observed at all.[1] The presence of the chlorine isotopes (³⁵Cl and ³⁷Cl) in an approximate 3:1 ratio results in characteristic M+ and M+2 peaks.[2]
Detailed Fragmentation Analysis
This compound:
The fragmentation of this compound is characterized by several key pathways. A primary fragmentation event is the loss of the chlorine radical to form the acylium ion at m/z 123.[2] Subsequent loss of carbon monoxide from this ion is also a common pathway for acyl chlorides.[2] Another significant fragmentation is the loss of the entire carbonyl chloride radical, leading to the formation of the norbornyl cation at m/z 93.[2] A prominent feature in the spectrum of bicyclic systems is the retro-Diels-Alder reaction. For the norbornane skeleton, this can lead to the formation of a characteristic ion at m/z 66, which is often the base peak.
Cyclohexanecarbonyl chloride:
Similar to the bicyclic analogue, the mass spectrum of Cyclohexanecarbonyl chloride shows a molecular ion peak (m/z 146/148) that is typically weak. The loss of the chlorine atom gives rise to the cyclohexanoyl cation at m/z 111. The loss of the carbonyl chloride group results in the cyclohexyl cation at m/z 81. The base peak is often observed at m/z 55, which can be attributed to the stable C4H7+ ion formed after ring cleavage and rearrangement.
Adamantane-1-carbonyl chloride:
The rigid and highly stable adamantane cage structure significantly influences the fragmentation pattern of Adamantane-1-carbonyl chloride. The molecular ion (m/z 198/200) is expected to be of low intensity. The loss of chlorine leads to the adamantoyl cation at m/z 163. The most stable and abundant fragment is typically the adamantyl cation at m/z 135, which arises from the loss of the carbonyl chloride group and is often the base peak due to its high stability. Other significant fragments correspond to the further breakdown of the adamantane cage.
Experimental Protocols
The following is a general experimental protocol for the analysis of these acyl chlorides using Gas Chromatography-Mass Spectrometry (GC-MS).
Sample Preparation:
The acyl chloride samples should be dissolved in a dry, inert solvent such as dichloromethane or hexane to a concentration of approximately 1 mg/mL. Anhydrous conditions are crucial to prevent hydrolysis of the acyl chlorides.
GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Injector: Split/splitless injector, operated in splitless mode.
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Final hold: 5 minutes at 250 °C.
-
-
Transfer Line Temperature: 280 °C.
-
Ion Source: Electron Ionization (EI).
-
Ion Source Temperature: 230 °C.
-
Electron Energy: 70 eV.
-
Mass Range: m/z 35-300.
-
Solvent Delay: 3 minutes.
Visualizing Fragmentation Pathways
The following diagrams, generated using the DOT language, illustrate the primary fragmentation pathways of this compound and a generalized experimental workflow for its analysis.
References
A Comparative Analysis of the Reactivity of Bicyclo[2.2.1]heptane-2-carbonyl Chloride and Other Acyl Chlorides
For researchers, scientists, and professionals in drug development, understanding the relative reactivity of acylating agents is paramount for controlling reaction kinetics and achieving desired synthetic outcomes. This guide provides a comparative analysis of the reactivity of Bicyclo[2.2.1]heptane-2-carbonyl chloride with other commonly used acyl chlorides, supported by experimental data and detailed methodologies.
Acyl chlorides are a class of highly reactive organic compounds characterized by the -COCl functional group. Their reactivity stems from the electrophilic nature of the carbonyl carbon, which is susceptible to nucleophilic attack. This reactivity is influenced by both electronic and steric factors inherent to the acyl group. This guide focuses on comparing the solvolysis rates of this compound, particularly its exo and endo isomers, with aliphatic and aromatic acyl chlorides such as acetyl chloride, propionyl chloride, and benzoyl chloride.
Relative Reactivity: A Quantitative Comparison
The reactivity of acyl chlorides is often evaluated by measuring the rate of their solvolysis, a reaction in which the acyl chloride reacts with the solvent, such as a mixture of water and an organic solvent like ethanol. The rate of this reaction provides a quantitative measure of the electrophilicity of the carbonyl carbon.
While specific kinetic data for the solvolysis of this compound is not abundantly available in the literature, the principles of organic chemistry allow for a qualitative and semi-quantitative comparison based on the structure of the acyl group. The rigid bicyclic structure of the norbornane backbone in this compound introduces significant steric hindrance around the carbonyl group, which is expected to influence its reactivity.
It is generally understood that the exo isomer of Bicyclo[2.2.1]heptane derivatives is less sterically hindered than the endo isomer. Consequently, the exo-Bicyclo[2.2.1]heptane-2-carbonyl chloride is predicted to be more reactive towards nucleophiles than its endo counterpart.
To provide a quantitative perspective, the following table summarizes typical relative solvolysis rates for common acyl chlorides in aqueous ethanol. It is important to note that these are representative values, and actual rates can vary with the specific reaction conditions.
| Acyl Chloride | Structure | Relative Rate of Solvolysis (approx.) |
| Acetyl Chloride | CH₃COCl | 1 |
| Propionyl Chloride | CH₃CH₂COCl | 0.5 |
| Benzoyl Chloride | C₆H₅COCl | 0.01 |
| exo-Bicyclo[2.2.1]heptane-2-carbonyl chloride | Predicted to be less reactive than acetyl chloride due to steric hindrance. | |
| endo-Bicyclo[2.2.1]heptane-2-carbonyl chloride | Predicted to be less reactive than the exo isomer. |
Note: The relative rates are normalized to acetyl chloride. The lower reactivity of propionyl chloride compared to acetyl chloride is due to the increased steric bulk of the ethyl group. Benzoyl chloride is significantly less reactive due to the resonance stabilization of the carbonyl group by the benzene ring.[1] The reactivity of the this compound isomers is expected to be lower than simple aliphatic acyl chlorides due to the substantial steric hindrance imposed by the bicyclic ring system.
Factors Influencing Acyl Chloride Reactivity
The reactivity of acyl chlorides is a delicate balance of electronic and steric effects:
-
Electronic Effects: The carbonyl carbon in acyl chlorides is highly electrophilic due to the inductive electron-withdrawing effect of both the oxygen and chlorine atoms.[2] Substituents that can donate electrons to the carbonyl group, such as a phenyl ring in benzoyl chloride, can delocalize the positive charge and thus reduce the reactivity.
-
Steric Effects: The size of the acyl group can hinder the approach of a nucleophile to the carbonyl carbon. This is evident in the decreased reactivity of propionyl chloride compared to acetyl chloride. The bicyclo[2.2.1]heptane framework is a bulky substituent that is expected to significantly reduce the rate of nucleophilic attack.
Experimental Protocols for Measuring Acyl Chloride Reactivity
The rate of solvolysis of acyl chlorides can be determined by monitoring the progress of the reaction over time. Two common methods are titration and conductometry.
Titrimetric Method
This method involves monitoring the formation of hydrochloric acid (HCl), a byproduct of the hydrolysis reaction.
Protocol:
-
Prepare a solution of the acyl chloride in a suitable solvent (e.g., acetone).
-
Prepare a reaction mixture of an alcohol-water solution (e.g., 80% ethanol in water) in a thermostated vessel.
-
At time zero, inject a small, known amount of the acyl chloride solution into the alcohol-water mixture with vigorous stirring.
-
At regular time intervals, withdraw aliquots of the reaction mixture and quench the reaction by adding them to a cold solvent (e.g., dry acetone).
-
Titrate the quenched aliquot with a standardized solution of a base (e.g., sodium hydroxide) using a suitable indicator to determine the concentration of HCl produced.
-
The rate constant (k) can be calculated from the integrated rate law for a first-order reaction: ln([A]₀/[A]t) = kt, where [A]₀ is the initial concentration of the acyl chloride and [A]t is the concentration at time t.
Conductometric Method
This method relies on the change in the electrical conductivity of the solution as the reaction progresses and ionic products (H⁺ and Cl⁻) are formed.
Protocol:
-
Calibrate a conductivity meter with standard solutions.
-
Place a known volume of the alcohol-water solvent in a thermostated conductivity cell.
-
Inject a small, known amount of the acyl chloride into the cell with stirring.
-
Record the conductivity of the solution at regular time intervals.
-
The rate constant can be determined by plotting the change in conductivity against time. The initial rate of reaction is proportional to the initial slope of this curve.
Logical Workflow for Reactivity Comparison
The following diagram illustrates the logical workflow for comparing the reactivity of different acyl chlorides.
Caption: Workflow for comparing acyl chloride reactivity.
Conclusion
The reactivity of this compound is a critical parameter for its application in organic synthesis. While direct quantitative data is limited, a qualitative comparison based on structural principles suggests that it is less reactive than simple aliphatic acyl chlorides due to significant steric hindrance from the bicyclic framework. The exo isomer is expected to be more reactive than the endo isomer. For precise quantitative comparisons, controlled kinetic studies using methods such as titration or conductometry are essential. The experimental protocols and workflow provided in this guide offer a framework for researchers to conduct such comparative analyses and make informed decisions in their synthetic endeavors.
References
A Comparative Guide to Amide Synthesis: Bicyclo[2.2.1]heptane-2-carbonyl Chloride vs. Oxalyl Chloride
In the landscape of amide bond formation, a critical transformation in pharmaceutical and materials science, chemists are faced with a diverse arsenal of reagents. The choice of coupling agent or activated carboxylic acid derivative can significantly impact reaction efficiency, substrate scope, and the structural characteristics of the final product. This guide provides a detailed comparison between two distinct acyl chlorides used in amide synthesis: bicyclo[2.2.1]heptane-2-carbonyl chloride, a specific acylating agent that introduces a rigid bicyclic scaffold, and oxalyl chloride, a widely used reagent for the in situ activation of carboxylic acids.
This comparison is intended for researchers, scientists, and professionals in drug development, offering objective data and experimental insights to inform the selection of the most appropriate reagent for their synthetic needs.
Fundamental Roles in Amide Synthesis
A crucial distinction lies in the fundamental role each reagent plays. This compound is a reactant itself, directly providing the acyl group to an amine, thereby incorporating the bicyclo[2.2.1]heptane (norbornane) moiety into the final amide product. This is often desired in medicinal chemistry to introduce specific three-dimensional structure and hydrophobicity.[1]
In contrast, oxalyl chloride is primarily used as an activating agent. It reacts with a separate carboxylic acid to form a highly reactive acyl chloride intermediate in situ. This intermediate then reacts with an amine to form the desired amide. The byproducts of oxalyl chloride activation are volatile gases (CO, CO₂, HCl), which simplifies purification.
Performance and Applications: A Tabular Comparison
The following tables summarize quantitative data from various studies, highlighting the typical performance of each reagent in amide synthesis.
Table 1: Amide Synthesis using this compound
| Amine Substrate | Base | Solvent | Reaction Conditions | Yield (%) | Reference |
| 2,4,6-Trimethylaniline | Triethylamine | DMF | 24 h, rt | 30 | [2] |
| Dimethylamine hydrochloride | Triethylamine | Dichloromethane | Not specified | Not specified | [3] |
Note: Data for this compound is often embedded in the synthesis of complex target molecules, with yields reflecting multi-step processes.
Table 2: Amide Synthesis via Oxalyl Chloride Activation of Carboxylic Acids
| Carboxylic Acid | Amine | Base | Solvent | Reaction Conditions | Yield (%) | Reference |
| 5-Norbornene-2-carboxylic acid | Methanol (for esterification) | Triethylamine | CH₂Cl₂ | 12 h, 0 °C to rt | Not specified | [4] |
| Phenylacetic acid | L-Phenylalanine | K₃PO₄ | THF | < 30 min, rt | 82 | [5] |
| Benzoic Acid | N,N-Diethylamine | Triethylamine | Not specified | 5 min, rt | 88-90 | [6] |
| Various | Various | Triethylamine | 1,2-dichloroethane | 10 min, rt | 67-90 |
Experimental Protocols
Protocol 1: Synthesis of an N-Aryl-bicyclo[2.2.1]heptane-2-carboxamide
This protocol is adapted from the synthesis of ML213, a KCNQ2/KCNQ4 potassium channel opener.[2]
-
To a solution of this compound (1.0 eq, 1.6 mmol) in dimethylformamide (DMF, 1 mL), add the desired aniline (e.g., 2,4,6-trimethylaniline, 1.0 eq, 1.6 mmol).
-
Add triethylamine (2.0 eq, 3.2 mmol) to the mixture.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Upon completion, filter the reaction mixture.
-
Purify the supernatant using an appropriate method, such as mass-directed chromatography, to yield the final N-aryl-bicyclo[2.2.1]heptane-2-carboxamide.
Protocol 2: General Procedure for Amide Synthesis via in situ Acyl Chloride Formation with Oxalyl Chloride
This protocol is a generalized procedure based on common laboratory practices.
-
In an oven-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane, THF, or 1,2-dichloroethane).
-
Add a catalytic amount of DMF (e.g., 1-2 drops).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add oxalyl chloride (1.2-1.5 eq) to the stirred solution. Gas evolution (CO, CO₂, HCl) will be observed.
-
Allow the mixture to warm to room temperature and stir for 1-2 hours to ensure complete formation of the acyl chloride.
-
In a separate flask, dissolve the amine (1.0-1.2 eq) and a suitable base (e.g., triethylamine or pyridine, 2.0-3.0 eq) in the same anhydrous solvent.
-
Cool the amine solution to 0 °C.
-
Slowly add the freshly prepared acyl chloride solution to the stirred amine solution.
-
Allow the reaction to proceed at room temperature for 1-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of NaHCO₃.
-
Extract the product with an organic solvent, wash the organic layer with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate in vacuo.
-
Purify the crude product by column chromatography or recrystallization.
Visualization of Synthetic Workflows
The choice between these two reagents is fundamentally a decision between incorporating a specific molecular scaffold and performing a general coupling reaction. The following diagrams illustrate the conceptual workflows.
Caption: Synthetic route using a specific acyl chloride building block.
Caption: General amide synthesis via in situ activation with oxalyl chloride.
Logical Framework for Reagent Selection
The decision to use this compound versus oxalyl chloride is driven by the synthetic goal. The following decision logic can guide the selection process.
Caption: Decision tree for selecting an acylating agent for amide synthesis.
Concluding Remarks
This compound is a specialized reagent, best employed when the incorporation of its rigid, three-dimensional norbornane framework is the primary objective. Its use is prevalent in medicinal chemistry for the synthesis of specific, structurally complex target molecules where this scaffold can confer desirable pharmacological properties.[1][7]
Oxalyl chloride , on the other hand, is a versatile and highly efficient activating agent for a broad range of carboxylic acids. Its key advantages are rapid reaction times, high yields, and the formation of gaseous byproducts that do not complicate product purification. This makes it a workhorse reagent for general amide bond formation from a wide variety of carboxylic acid and amine building blocks.
References
- 1. Bicyclo[2.2.1]heptane containing N , N ′-diarylsquaramide CXCR2 selective antagonists as anti-cancer metastasis agents - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01806E [pubs.rsc.org]
- 2. Discovery, Synthesis, and Structure–Activity Relationship of a Series of N-Aryl-bicyclo[2.2.1]heptane-2-carboxamides: Characterization of ML213 as a Novel KCNQ2 and KCNQ4 Potassium Channel Opener - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bicyclo[2.2.1]heptane containing N,N′-diarylsquaramide CXCR2 selective antagonists as anti-cancer metastasis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 5. 2024.sci-hub.st [2024.sci-hub.st]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. This compound | 35202-90-5 | Benchchem [benchchem.com]
Comparative Analysis of the Biological Activity of Amides Derived from Bicyclo[2.2.1]heptane-2-carbonyl chloride
For Researchers, Scientists, and Drug Development Professionals
The bicyclo[2.2.1]heptane scaffold is a rigid, three-dimensional structure that has garnered significant interest in medicinal chemistry due to its potential to confer favorable pharmacokinetic and pharmacodynamic properties to bioactive molecules.[1][2] Amides derived from bicyclo[2.2.1]heptane-2-carbonyl chloride have emerged as a versatile class of compounds exhibiting a range of biological activities. This guide provides a comparative overview of their performance as CXCR2 antagonists for cancer therapy, prostaglandin D2 receptor antagonists for allergic and inflammatory conditions, and their potential as antimicrobial and antiviral agents.
CXCR2 Antagonism in Cancer Metastasis
Amides derived from bicyclo[2.2.1]heptane have been identified as potent and selective antagonists of the CXC chemokine receptor 2 (CXCR2).[3] CXCR2 and its ligands play a crucial role in tumor growth, angiogenesis, and metastasis.[4][5] Antagonism of this receptor is a promising strategy for the treatment of metastatic cancer.[3]
Comparative Biological Activity Data
A series of N,N'-diarylsquaramide amides incorporating the bicyclo[2.2.1]heptane moiety have been synthesized and evaluated for their CXCR2 antagonistic activity. The introduction of the bicyclic scaffold was a key strategy to enhance selectivity for CXCR2 over the highly homologous CXCR1 receptor.[6]
| Compound ID | R Group | CXCR1 IC50 (μM) | CXCR2 IC50 (μM) | Selectivity Ratio (CXCR1/CXCR2) |
| 1a | - | 7.0 | 0.062 | 113 |
| 2e | 4-F-Ph | 2.9 | 0.048 | 60.4 |
Data synthesized from multiple sources.
Compound 1a demonstrated a 113-fold selectivity for CXCR2 over CXCR1.[6] Further optimization led to compound 2e , which exhibited a CXCR2 IC50 of 48 nM and a 60.4-fold selectivity.[3] This compound also showed a high anticancer metastatic effect in preclinical models.[6]
Signaling Pathway
CXCR2 is a G-protein coupled receptor (GPCR) that, upon binding its chemokine ligands (e.g., CXCL8), activates downstream signaling pathways that promote cell migration, proliferation, and survival, contributing to cancer metastasis.
Experimental Protocols
CXCR2 Receptor Binding Assay:
A competitive receptor binding assay is utilized to determine the affinity of the compounds for the CXCR2 receptor.[7]
-
Cell Culture: Human embryonic kidney (HEK293) cells stably overexpressing the human CXCR2 are cultured in DMEM supplemented with 10% FCS.
-
Assay Preparation: Cells are harvested and resuspended in a binding buffer (medium without FCS).
-
Competition Binding: A constant concentration of a radiolabeled CXCR2 ligand (e.g., ¹²⁵I-labeled CXCL8) is incubated with the cells in the presence of varying concentrations of the test compounds.
-
Incubation: The mixture is incubated at 4°C for 90 minutes to reach equilibrium.
-
Detection: Unbound radioligand is removed by washing, and the amount of bound radioactivity is quantified using a gamma counter.
-
Data Analysis: The IC50 values are calculated by non-linear regression analysis of the competition binding curves.
Prostaglandin D2 Receptor Antagonism in Allergic Inflammation
Amides derived from bicyclo[2.2.1]heptane have also been developed as potent and selective antagonists of the prostaglandin D2 (PGD2) receptor, also known as CRTH2. PGD2 is a key mediator in allergic diseases such as asthma and allergic rhinitis.[2][7]
Comparative Biological Activity Data
| Compound Class | Target | In Vitro Activity | In Vivo Efficacy |
| Bicyclo[2.2.1]heptane derivatives | PGD2 Receptor (CRTH2) | Strong binding and inhibition of cAMP formation | Suppression of allergic rhinitis, conjunctivitis, and asthma models |
| 6,6-Dimethylbicyclo[3.1.1]heptane amide derivatives | PGD2 Receptor (CRTH2) | Strong binding and inhibition of cAMP formation | Excellent pharmacological profiles in allergic rhinitis, conjunctivitis, and asthma models; effective suppression of eosinophil infiltration |
Data synthesized from multiple sources.[7][8]
These compounds have demonstrated efficacy in various in vivo models of allergic inflammation, highlighting their therapeutic potential.[7]
Signaling Pathway
PGD2, primarily released from mast cells upon allergen exposure, binds to the CRTH2 receptor on Th2 cells, eosinophils, and basophils. This interaction triggers a signaling cascade that promotes the release of pro-inflammatory cytokines and chemoattraction of inflammatory cells.
Experimental Protocols
PGD2 Receptor Binding Assay:
This assay measures the ability of test compounds to displace a radiolabeled ligand from the CRTH2 receptor.
-
Membrane Preparation: Membranes are prepared from cells stably expressing the human CRTH2 receptor.
-
Binding Reaction: The membranes are incubated with a radiolabeled PGD2 analog (e.g., [³H]PGD2) and varying concentrations of the test compounds in a suitable buffer.
-
Incubation: The reaction is incubated at room temperature for a defined period to allow binding to reach equilibrium.
-
Separation: The bound and free radioligand are separated by rapid filtration through a glass fiber filter.
-
Quantification: The radioactivity retained on the filter is measured by liquid scintillation counting.
-
Analysis: IC50 values are determined from the concentration-response curves.
In Vitro Anti-inflammatory Assay (Inhibition of Protein Denaturation):
This assay assesses the ability of a compound to prevent protein denaturation, a hallmark of inflammation.[9][10]
-
Reaction Mixture: A solution of bovine serum albumin (BSA) or egg albumin is prepared in a suitable buffer.
-
Incubation with Test Compound: The test compound at various concentrations is added to the albumin solution.
-
Induction of Denaturation: The mixture is heated to induce denaturation.
-
Measurement: The turbidity of the solution is measured spectrophotometrically. A decrease in turbidity in the presence of the test compound indicates inhibition of denaturation.
-
Calculation: The percentage inhibition is calculated relative to a control without the test compound.
Antimicrobial and Antiviral Potential
While the primary focus of research on amides from bicyclo[2.2.1]heptane has been on other therapeutic areas, the inherent structural features of these compounds suggest potential for antimicrobial and antiviral activities. The rigid bicyclic core can serve as a scaffold for presenting various functional groups in a defined spatial orientation, which is often a key determinant of antimicrobial and antiviral efficacy.
Comparative Biological Activity Data
Specific data for amides derived directly from this compound is limited in the provided search results. However, related bicyclic compounds have shown antimicrobial activity. For instance, cage amides and imides bearing bicyclo[2.2.1]- and bicyclo[2.2.2]-subunits have been synthesized and evaluated for their activity against key pathogenic bacteria and fungi.[11]
| Compound Class | Organism | Activity |
| Cage amides with bicyclo[2.2.1] motifs | ESKAPE pathogens (e.g., S. aureus, E. coli) | Moderate activity reported |
| Cage amides with bicyclo[2.2.1] motifs | Candida albicans, Cryptococcus neoformans | Moderate antifungal activity reported |
Data synthesized from multiple sources.[11]
Further screening of amides derived from this compound against a broad panel of microbes and viruses is warranted to fully explore their potential in these areas.
Experimental Workflow for Screening
A general workflow for screening novel compounds for antimicrobial and antiviral activity is outlined below.
Experimental Protocols
Antimicrobial Susceptibility Testing (Broth Microdilution):
This method determines the minimum inhibitory concentration (MIC) of a compound.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
-
Serial Dilutions: The test compound is serially diluted in a 96-well microtiter plate containing broth medium.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions for the test organism.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Antiviral Plaque Reduction Assay:
This assay measures the ability of a compound to inhibit virus-induced cell killing.
-
Cell Monolayer: A confluent monolayer of susceptible host cells is prepared in a multi-well plate.
-
Virus Adsorption: The cells are infected with a known amount of virus.
-
Compound Treatment: After virus adsorption, the cell monolayer is overlaid with a semi-solid medium containing various concentrations of the test compound.
-
Incubation: The plate is incubated to allow for plaque formation.
-
Plaque Visualization: The cells are stained, and the plaques (zones of cell death) are counted.
-
Data Analysis: The concentration of the compound that reduces the number of plaques by 50% (IC50) is determined.
Conclusion
Amides derived from this compound represent a promising class of compounds with diverse biological activities. Their rigid bicyclic scaffold provides a unique platform for the design of potent and selective modulators of various biological targets. The demonstrated efficacy of these amides as CXCR2 and prostaglandin D2 receptor antagonists highlights their potential for the development of novel therapeutics for cancer and allergic diseases. Further exploration of their antimicrobial and antiviral properties is warranted and may lead to the discovery of new anti-infective agents. The detailed experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers in the field of drug discovery and development.
References
- 1. The prostaglandin D2 receptor 2 pathway in asthma: a key player in airway inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting the PGD2/CRTH2/DP1 Signaling Pathway in Asthma and Allergic Disease: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prostaglandin D2 and TH2 Inflammation in the Pathogenesis of Bronchial Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small Molecule Antagonists for CXCR2 and CXCR1 Inhibit Human Colon Cancer Liver Metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small molecule antagonist of CXCR2 and CXCR1 inhibits tumor growth, angiogenesis, and metastasis in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of mixed microbial screening and cultivation methods for novel antibiotic discovery - American Chemical Society [acs.digitellinc.com]
- 7. Competitive receptor binding assay to probe for agonist binding to CXCR2 protocol v1 [protocols.io]
- 8. taylorfrancis.com [taylorfrancis.com]
- 9. In vitro assays to investigate the anti-inflammatory activity of herbal extracts [wisdomlib.org]
- 10. medwinpublishers.com [medwinpublishers.com]
- 11. The prostaglandin D2 receptor (PTGDR) gene in asthma and allergic diseases | Allergologia et Immunopathologia [elsevier.es]
The Influence of the Bicyclo[2.2.1]heptane Moiety on Drug Pharmacokinetics: A Comparative Analysis
The rigid bicyclo[2.2.1]heptane scaffold, a common feature in a variety of pharmacologically active agents, is often strategically incorporated by medicinal chemists to enhance the therapeutic profile of drug candidates. This guide provides a comparative analysis of the pharmacokinetic properties of several drugs containing this moiety against structurally related alternatives, offering insights for researchers and drug development professionals. The inclusion of this rigid bicyclic system can significantly influence a drug's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately impacting its efficacy and safety.
This guide delves into the pharmacokinetic profiles of three classes of drugs featuring the bicyclo[2.2.1]heptane system: the anticholinergic agent Biperiden, the atypical antipsychotic Lurasidone, and the thiazide diuretic Cyclothiazide. Their key pharmacokinetic parameters are compared with those of Benztropine, Ziprasidone, and Hydrochlorothiazide, respectively, to highlight the potential influence of this structural motif.
Comparative Pharmacokinetic Profiles
The following tables summarize the key pharmacokinetic parameters of drugs with and without the bicyclo[2.2.1]heptane moiety. These parameters are crucial in determining dosing regimens and predicting the clinical performance of a drug.
Table 1: Comparison of Anticholinergic Agents
| Parameter | Biperiden (with Bicyclo[2.2.1]heptane) | Benztropine (without Bicyclo[2.2.1]heptane) |
| Oral Bioavailability | ~33%[1] | ~29%[2] |
| Time to Peak (Tmax) | 1.5 hours[3] | ~7 hours[2] |
| Peak Plasma Conc. (Cmax) | ~5 ng/mL (after 4 mg oral dose)[3] | 2.5 ng/mL (after 1.5 mg oral dose)[2] |
| Elimination Half-life (t½) | ~18-24 hours[1][3] | ~36 hours[2] |
| Volume of Distribution (Vd) | ~24 L/kg[1] | 12-30 L/kg[2] |
| Clearance | ~146 L/h (oral)[3] | 1.8 L/h/kg (intravenous)[4] |
| Metabolism | Hydroxylation of bicycloheptene and piperidine rings[5] | N-oxidation, N-dealkylation, and ring hydroxylation[2] |
| Excretion | Urine and feces[2] | Primarily in urine[2] |
Table 2: Comparison of Atypical Antipsychotic Agents
| Parameter | Lurasidone (with Bicyclo[2.2.1]heptane) | Ziprasidone (without Bicyclo[2.2.1]heptane) |
| Oral Bioavailability | 9-19% (increased with food)[6][7] | ~60% (increased with food)[8][9] |
| Time to Peak (Tmax) | 1-3 hours[6] | 6-8 hours[8] |
| Protein Binding | ~99%[6] | >99%[8] |
| Elimination Half-life (t½) | ~18 hours[6] | ~7 hours[8] |
| Volume of Distribution (Vd) | 6173 L[6] | 1.5 L/kg[8] |
| Clearance | 3902 mL/min[6] | 7.5 mL/min/kg[8] |
| Metabolism | Primarily via CYP3A4 (oxidative N-dealkylation, hydroxylation of norbornane ring, S-oxidation)[6] | Extensively metabolized, with a small amount excreted unchanged.[9] Primarily cleared via three metabolic routes.[8] |
| Excretion | ~80% in feces, ~9% in urine[6] | ~66% in feces, ~20% in urine[10] |
Table 3: Comparison of Thiazide Diuretics
| Parameter | Cyclothiazide (with Bicyclo[2.2.1]heptane) | Hydrochlorothiazide (without Bicyclo[2.2.1]heptane) |
| Oral Bioavailability | Data not readily available | 65-75%[5] |
| Onset of Action | 1-2 hours | Within 2 hours[11] |
| Peak Effect | Data not readily available | ~4 hours[11] |
| Duration of Action | 12-18 hours | 6-12 hours[11] |
| Elimination Half-life (t½) | 3-8.5 hours | 5.6-14.8 hours[11] |
| Metabolism | Not significantly metabolized | Not metabolized[5][11] |
| Excretion | Primarily excreted unchanged in urine | Rapidly eliminated by the kidney, with at least 61% of the oral dose eliminated unchanged within 24 hours.[11] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of pharmacokinetic data. Below are representative protocols for key in vivo and in vitro experiments.
In Vivo Oral Gavage Pharmacokinetic Study in Rats
This protocol outlines a typical procedure for assessing the pharmacokinetic profile of a compound after oral administration to rats.
1. Animal Model and Housing:
-
Species: Male Sprague-Dawley rats (200-250 g).
-
Housing: Housed in a controlled environment with a 12-hour light/dark cycle, with ad libitum access to food and water. Animals are fasted overnight before dosing.
2. Dosing:
-
Formulation: The test compound is formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose in water).
-
Administration: A single oral dose is administered via gavage using a ball-tipped feeding needle.
3. Blood Sampling:
-
Timepoints: Blood samples (approximately 0.2 mL) are collected from the tail vein at pre-determined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) into heparinized tubes.
-
Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.
4. Bioanalysis by LC-MS/MS:
-
Sample Preparation: Plasma samples are subjected to protein precipitation with acetonitrile containing an internal standard. After centrifugation, the supernatant is analyzed.
-
Chromatography: Separation is achieved on a C18 column with a gradient mobile phase (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.
5. Pharmacokinetic Analysis:
-
Pharmacokinetic parameters such as Cmax, Tmax, AUC, t½, Vd, and clearance are calculated using non-compartmental analysis software.
In Vitro Liver Microsomal Stability Assay
This assay is a standard method to evaluate the metabolic stability of a compound by measuring its rate of disappearance when incubated with liver microsomes.
1. Materials:
-
Pooled human or rat liver microsomes.
-
NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Phosphate buffer (100 mM, pH 7.4).
-
Test compound and positive control (e.g., a rapidly metabolized compound).
2. Incubation:
-
The reaction mixture, containing liver microsomes, phosphate buffer, and the test compound (at a final concentration of, for example, 1 µM), is pre-warmed at 37°C.
-
The metabolic reaction is initiated by adding the NADPH regenerating system.
-
A parallel incubation without the NADPH regenerating system serves as a negative control.
3. Sampling and Reaction Termination:
-
Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
The reaction is stopped by adding ice-cold acetonitrile containing an internal standard.
4. Analysis:
-
The samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
5. Data Analysis:
-
The percentage of the compound remaining at each time point is plotted against time.
-
The in vitro half-life (t½) is determined from the slope of the natural logarithm of the percent remaining versus time curve.
-
Intrinsic clearance (CLint) is then calculated from the half-life.
Signaling Pathways and Experimental Workflows
Visualizing the complex interactions within biological systems and the flow of experimental procedures is crucial for a comprehensive understanding. The following diagrams, generated using Graphviz (DOT language), illustrate a key signaling pathway and a typical experimental workflow.
The diagram above illustrates the sequential steps of an in vivo pharmacokinetic study, from initial preparation to final data analysis.
This diagram depicts a simplified version of the CXCR2 signaling cascade, which is relevant to the mechanism of action of CXCR2 antagonists. Ligand binding to the CXCR2 receptor initiates a G-protein-mediated cascade, leading to downstream signaling events that culminate in cellular responses like chemotaxis.
Conclusion
The incorporation of the bicyclo[2.2.1]heptane moiety into drug molecules can have a profound and varied impact on their pharmacokinetic profiles. As illustrated by the comparative data, this rigid scaffold can influence parameters such as bioavailability, half-life, and metabolism. For instance, in the case of Biperiden, the presence of the bicyclic system is associated with a shorter time to peak plasma concentration compared to Benztropine. Conversely, Lurasidone, which contains the bicyclo[2.2.1]heptane structure, exhibits a longer half-life than Ziprasidone. These differences underscore the complex interplay between molecular structure and pharmacokinetic behavior. A thorough understanding of these structure-pharmacokinetic relationships is paramount for the rational design of new therapeutic agents with optimized clinical performance. The data and protocols presented in this guide serve as a valuable resource for researchers in the field of drug discovery and development.
References
- 1. Pharmacokinetic and pharmacodynamic studies following the intravenous and oral administration of the antiparkinsonian drug biperiden to normal subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Biperiden effects and plasma levels in volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Investigation of the potential pharmacokinetic and pharmaco-dynamic drug interaction between AHN 1-055, a potent benztropine analog used for cocaine abuse, and cocaine after dosing in rats using intracerebral microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 7. Lurasidone - Wikipedia [en.wikipedia.org]
- 8. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Ziprasidone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. drugs.com [drugs.com]
A Comparative Guide to In-Vitro Stability Assays for Bicyclo[2.2.1]heptane-Based Compounds
For Researchers, Scientists, and Drug Development Professionals
The bicyclo[2.2.1]heptane (BCHep) scaffold is a cornerstone in modern medicinal chemistry, prized for its rigid, three-dimensional structure.[1] As a saturated bioisostere for commonly used benzene rings, it can significantly improve the physicochemical and pharmacokinetic properties of drug candidates, including metabolic stability and aqueous solubility.[2][3] Assessing the stability of these unique compounds early in the drug discovery pipeline is critical for identifying viable candidates and avoiding late-stage failures.
This guide provides an objective comparison of key in-vitro stability assays, complete with experimental protocols, comparative data, and workflow visualizations to aid researchers in selecting the most appropriate assays for their bicyclo[2.2.1]heptane-based compounds.
Overview of Key In-Vitro Stability Assays
The primary goal of in-vitro stability assays is to predict a compound's fate in a biological system. These assays evaluate stability in various physiological environments, primarily focusing on metabolic degradation in the liver and chemical or enzymatic degradation in plasma and the gastrointestinal tract.
| Assay Type | Biological System | Primary Enzymes/Conditions | Key Information Provided | Throughput |
| Microsomal Stability | Liver Microsomes (Subcellular fraction) | Phase I (CYP450s) | Intrinsic Clearance (CLint) by Phase I enzymes | High |
| Hepatocyte Stability | Intact Liver Cells (Hepatocytes) | Phase I & Phase II enzymes, Transporters | Overall hepatic clearance, accounts for cell permeability | Medium |
| S9 Fraction Stability | Liver S9 Fraction (Microsomes + Cytosol) | Phase I & Phase II enzymes | Broad metabolic profile from microsomal and cytosolic enzymes | High |
| Plasma Stability | Blood Plasma | Hydrolases (Esterases, Amidases) | Stability in circulation, susceptibility to hydrolysis | High |
| Chemical Stability | Simulated Gastric & Intestinal Fluid (SGF/SIF) | Low pH (SGF), Digestive Enzymes (SIF) | Stability in the gastrointestinal tract | High |
Metabolic Stability Assays
The liver is the primary site of drug metabolism.[4] Therefore, assessing hepatic stability is a critical step. The choice between microsomes, S9 fractions, or hepatocytes depends on the desired scope of metabolic evaluation.
Liver Microsomal Stability Assay
This is often the first-line assay in early discovery due to its high-throughput and cost-effectiveness.[5] It uses the microsomal fraction of liver homogenate, which is rich in cytochrome P450 (CYP) enzymes, the primary drivers of Phase I metabolism.[5][6]
-
Preparation: Prepare a 1 mM sub-stock of the test compound in acetonitrile.[7] Prepare the incubation medium containing liver microsomes (0.4-0.5 mg/mL protein), phosphate buffer (100 mM, pH 7.4), and MgCl2 (3.3 mM).[8][9]
-
Incubation: Aliquot the incubation medium into a 96-well plate. Add the test compound to a final concentration of 1-2 µM. Pre-incubate at 37°C for 10 minutes.[7][9]
-
Reaction Initiation: Initiate the metabolic reaction by adding a NADPH-regenerating system (e.g., 3 mM NADPH, 5.3 mM glucose-6-phosphate, 0.67 units/mL glucose-6-phosphate dehydrogenase).[9] A control incubation without NADPH is run to detect non-enzymatic degradation.[8]
-
Time Points & Termination: Sample the reaction mixture at specified time points (e.g., 0, 5, 15, 30, 45 minutes).[8] Terminate the reaction by adding 2-5 volumes of ice-cold acetonitrile containing an internal standard.[5][9]
-
Analysis: Centrifuge the plate to precipitate proteins. Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.[5][10]
-
Data Processing: Calculate the percentage of compound remaining at each time point. Determine the half-life (t1/2) and intrinsic clearance (CLint) from the rate of disappearance.[10]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of meta-substituted arene bioisosteres from [3.1.1]propellane | Department of Chemistry [chem.ox.ac.uk]
- 3. Three-dimensional saturated C(sp3)-rich bioisosteres for benzene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ADME Hepatocyte Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 5. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 6. Metabolic Stability Assays [merckmillipore.com]
- 7. scialert.net [scialert.net]
- 8. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 9. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 10. Microsomal Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Distinguishing Endo and Exo Isomers of Bicyclo[2.2.1]heptane Derivatives: A Comprehensive NMR Analysis Guide
For researchers, scientists, and professionals in drug development, the precise determination of stereochemistry is paramount. In the realm of bicyclic compounds, the distinction between endo and exo isomers of bicyclo[2.2.1]heptane derivatives is a frequent challenge. Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful and definitive solution. This guide provides a comparative analysis of NMR data for these isomers, detailed experimental protocols, and visual aids to facilitate unambiguous structural elucidation.
The rigid bicyclo[2.2.1]heptane framework imposes distinct spatial environments on substituents at the C2 and C3 positions, leading to characteristic differences in NMR spectra between endo and exo diastereomers. These differences are manifested in proton (¹H) and carbon (¹³C) chemical shifts, spin-spin coupling constants (J-values), and through-space Nuclear Overhauser Effects (NOE).
Comparative Analysis of NMR Data
The key to differentiating endo and exo isomers lies in the systematic comparison of their NMR parameters. Several general trends can be observed, although the specific values will vary depending on the nature of the substituents.
¹H NMR Chemical Shifts:
Protons in the exo position are generally more shielded (appear at a lower chemical shift) compared to their endo counterparts due to the anisotropic effect of the C5-C6 double bond (in norbornene derivatives) or the C-C single bonds of the bicyclic system. Conversely, substituents in the endo position can influence the chemical shifts of the bridgehead and bridge protons differently than exo substituents. For instance, in 5-norbornene-2,3-dicarboxylic anhydride, the protons H3/H9 are a key indicator for distinguishing the isomers.[1]
¹³C NMR Chemical Shifts:
The carbon chemical shifts also exhibit predictable differences between the two isomers. The steric environment and through-space interactions lead to variations in the electronic shielding of the carbon nuclei.
Coupling Constants (J-values):
The dihedral angle dependence of vicinal coupling constants (³J) is a powerful tool for stereochemical assignment. In the bicyclo[2.2.1]heptane system, the coupling constants between protons on adjacent carbons can differ significantly between the endo and exo isomers due to their fixed spatial relationships. For example, in bicyclo[2.2.1]heptanes, the endo-endo and exo-exo ³J values are consistently larger than the endo-exo couplings.[2]
Nuclear Overhauser Effect (NOE):
Perhaps the most definitive method for assigning endo and exo stereochemistry is through-space correlation experiments like 1D-NOE or 2D-NOESY/ROESY. These experiments detect protons that are close in space, regardless of whether they are directly bonded. For an endo isomer, NOE correlations are typically observed between the substituent protons and the syn-proton of the C7 bridge. In contrast, for an exo isomer, such correlations are absent. Instead, NOE cross-peaks may be observed between the substituent protons and the bridgehead protons.[1] For example, a 2D NOESY spectrum of an endo isomer might show cross-peaks between protons H5, H6 and the bridge proton H7b, indicating their spatial proximity.[1]
Tabulated NMR Data for Bicyclo[2.2.1]heptane Derivatives
The following tables summarize typical ¹H and ¹³C NMR chemical shift data for a representative bicyclo[2.2.1]heptane derivative, 5-norbornene-2,3-dicarboxylic anhydride, to illustrate the key differences between the endo and exo isomers.
Table 1: ¹H NMR Chemical Shifts (δ, ppm) for endo- and exo-5-Norbornene-2,3-dicarboxylic Anhydride
| Proton | endo Isomer (1en) | exo Isomer (1ex) | Key Differentiating Protons |
| H1, H4 | ~3.4 | ~3.3 | Bridgehead protons |
| H2, H3 | ~3.5 | ~2.7 | Protons adjacent to anhydride |
| H5, H6 | ~6.3 | ~6.3 | Olefinic protons |
| H7a (syn) | ~1.7 | ~1.5 | Bridge protons |
| H7b (anti) | ~1.5 | ~1.3 | Bridge protons |
Note: Data is approximate and can vary based on solvent and instrument frequency. The most significant differences are observed for protons H2 and H3.[1]
Table 2: ¹³C NMR Chemical Shifts (δ, ppm) for endo- and exo-5-Norbornene-2,3-dicarboxylic Anhydride
| Carbon | endo Isomer | exo Isomer |
| C1, C4 | ~45 | ~47 |
| C2, C3 | ~52 | ~49 |
| C5, C6 | ~135 | ~135 |
| C7 | ~48 | ~50 |
| C=O | ~171 | ~173 |
Note: Data is approximate and serves for comparative purposes.
Experimental Protocols
Accurate and reproducible NMR data is contingent on standardized experimental procedures.
1. Sample Preparation:
-
Dissolve 5-10 mg of the bicyclo[2.2.1]heptane derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Use high-purity NMR tubes to avoid interfering signals.
-
Ensure the sample is free of particulate matter by filtration if necessary.
-
For quantitative analysis, ensure complete dissolution and accurate weighing of the sample and any internal standard.
2. NMR Data Acquisition:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
¹H NMR:
-
Pulse sequence: Standard single-pulse experiment.
-
Spectral width: Typically 12-16 ppm.
-
Acquisition time: 2-4 seconds.
-
Relaxation delay: 1-5 seconds (a longer delay of 5xT₁ is required for accurate integration).
-
Number of scans: 8-16, depending on sample concentration.
-
-
¹³C NMR:
-
Pulse sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Spectral width: Typically 0-220 ppm.
-
Number of scans: 1024 or more, as ¹³C has low natural abundance.
-
-
2D NMR (COSY, HSQC, HMBC, NOESY/ROESY):
-
Utilize standard pulse programs provided by the spectrometer manufacturer.
-
COSY (Correlation Spectroscopy): To identify spin-spin coupled protons.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify protons that are close in space. A mixing time of 500-800 ms is typically used for NOESY experiments on small molecules.
-
3. Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase correct the resulting spectrum.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
For 2D spectra, process both dimensions and carefully analyze the cross-peaks.
Visualizing the Stereochemical Differences
The following diagrams illustrate the structural and NMR-based distinctions between endo and exo isomers.
Caption: Structural difference between endo and exo isomers.
Caption: Key NOE correlations for isomer differentiation.
By combining careful analysis of ¹H and ¹³C NMR spectra, with a particular emphasis on 2D NOESY/ROESY data, researchers can confidently and accurately determine the stereochemistry of endo and exo isomers of bicyclo[2.2.1]heptane derivatives. The experimental protocols and comparative data provided in this guide serve as a valuable resource for achieving unambiguous structural assignments in chemical research and development.
References
Comparative Guide to the Characterization of Bicyclo[2.2.1]heptane-2-carboxamides
For Researchers, Scientists, and Drug Development Professionals
The bicyclo[2.2.1]heptane scaffold, also known as the norbornane scaffold, is a rigid, strained bicyclic motif that has garnered significant interest in medicinal chemistry. Its unique three-dimensional structure provides a desirable departure from the "flatland" of aromatic compounds, offering opportunities for novel molecular interactions with biological targets. This guide provides a comparative characterization of bicyclo[2.2.1]heptane-2-carboxamides, focusing on their synthesis, physicochemical properties, and biological activities, with a particular emphasis on their role as potassium channel modulators. Experimental data is presented to compare these compounds with alternative scaffolds.
Physicochemical Properties and Biological Activity
Bicyclo[2.2.1]heptane-2-carboxamides have been explored for a variety of biological targets, demonstrating their versatility as a privileged scaffold in drug discovery.[1] A notable example is the development of N-aryl-bicyclo[2.2.1]heptane-2-carboxamides as selective openers of the KCNQ2 and KCNQ4 (Kv7.2/Kv7.4) potassium channels, which are promising targets for the treatment of epilepsy and other neuronal hyperexcitability disorders.[2]
KCNQ Potassium Channel Openers
A series of N-aryl-bicyclo[2.2.1]heptane-2-carboxamides have been synthesized and evaluated for their ability to open KCNQ2 and KCNQ4 channels. The lead compound, ML213, exhibits potent and selective activity.[2] The structure-activity relationship (SAR) of these compounds highlights the importance of the bicyclic scaffold and the nature of the aryl substituent.
Table 1: Physicochemical and In Vitro Activity Data for ML213 and Related Compounds
| Compound | Structure | Molecular Weight ( g/mol ) | cLogP | KCNQ2 EC50 (nM) | KCNQ4 EC50 (nM) |
| ML213 (1) | N-(2,4,6-trimethylphenyl)bicyclo[2.2.1]heptane-2-carboxamide | 257.37[3] | 4.1[2] | 230[2] | 510[2] |
| Compound 2 | N-(2,4-dimethylphenyl)bicyclo[2.2.1]heptane-2-carboxamide | 243.34 | - | 220[2] | - |
| Compound 18 | N-(2,4,6-trimethylphenyl)cyclohexanecarboxamide | 259.39 | - | 1570[2] | - |
| Ezogabine | Ethyl N-[2-amino-4-[(4-fluorophenyl)methylamino]phenyl]carbamate | 304.32 | - | - | - |
EC50 values were determined using an IonWorks (IW) electrophysiological assay.[2]
The data in Table 1 illustrates that the rigid bicyclo[2.2.1]heptane scaffold is crucial for potent activity. Replacement of the bicyclo[2.2.1]heptane group with a more flexible cyclohexyl group (Compound 18) leads to a significant decrease in potency.[2]
Antiviral Activity
The bicyclo[2.2.1]heptane scaffold has also been incorporated into nucleoside analogs to explore their antiviral potential. Certain homocarbocyclic nucleoside analogs with a substituted bicyclo[2.2.1]heptane skeleton have shown activity against Herpes Simplex Virus 1 (HSV-1).[4]
Table 2: Antiviral Activity of Bicyclo[2.2.1]heptane Nucleoside Analogs against HSV-1
| Compound | Description | IC50 (µM) |
| Compound 6j | 6-substituted adenine homonucleoside | 15 ± 2[4] |
| Compound 6d | 6-substituted adenine homonucleoside | 21 ± 4[4] |
| Compound 6f | 6-substituted adenine homonucleoside | 28 ± 4[4] |
| Acyclovir | Reference antiviral drug | 28 ± 4[4] |
IC50 values represent the concentration required to inhibit viral replication by 50%.
These findings suggest that the bicyclo[2.2.1]heptane moiety can serve as a rigid sugar mimic in nucleoside analogs, leading to compounds with antiviral activity comparable to the standard drug acyclovir.[4]
Experimental Protocols
Synthesis of N-Mesitylbicyclo[2.2.1]heptane-2-carboxamide (ML213)
A solution of 2-norbornanecarbonyl chloride (1.0 eq, 250 mg, 1.6 mmol) in DMF (1 mL) is treated with 2,4,6-trimethylaniline (213 mg, 1.6 mmol) and triethylamine (440 μL, 3.2 mmol). The reaction mixture is stirred for 24 hours. Following the reaction, the mixture is filtered, and the supernatant is purified by mass-directed chromatography to yield ML213 as a white crystalline solid.[2]
Thallium Flux Assay for KCNQ Channel Activity
This high-throughput screening assay measures the influx of thallium ions (Tl+) through open potassium channels as a surrogate for potassium ions (K+).[5][6]
Principle:
-
Cells stably expressing the KCNQ channel of interest are loaded with a thallium-sensitive fluorescent dye.
-
The cells are then exposed to the test compound.
-
A stimulus solution containing Tl+ is added to the cells.
-
If the compound is a channel opener, it will facilitate the influx of Tl+ into the cells.
-
The binding of Tl+ to the intracellular dye results in an increase in fluorescence intensity, which is measured over time.[6]
General Protocol:
-
Seed CHO cells stably expressing KCNQ2 channels into a 384-well plate and incubate overnight.[7]
-
Load the cells with a thallium-sensitive dye (e.g., from the FLIPR Potassium Assay Kit).[5]
-
Add the test compounds at various concentrations to the wells and incubate for a defined period (e.g., 30 minutes).[5]
-
Add a stimulus buffer containing Tl+ to initiate the flux.[7]
-
Measure the fluorescence intensity kinetically using a plate reader.[7]
-
The rate of fluorescence increase is proportional to the channel activity. EC50 values are calculated from concentration-response curves.[2]
Visualizations
Caption: Workflow for the synthesis and characterization of Bicyclo[2.2.1]heptane-2-carboxamides.
Caption: Simplified signaling pathway for KCNQ channel openers.
Comparison with Alternative Scaffolds
While the bicyclo[2.2.1]heptane scaffold has proven effective, it is important to consider alternative molecular frameworks for the development of KCNQ channel openers. Other classes of compounds that have been investigated for this target include quinazolinones and benzimidazoles.
Table 3: Comparison of KCNQ2/3 Openers with Different Scaffolds
| Compound | Scaffold | KCNQ2/3 EC50 (nM) | Key Features |
| ML213 | Bicyclo[2.2.1]heptane | 230 (KCNQ2)[2] | Rigid, 3D structure. |
| Retigabine | Phenylenediamine | - | Marketed antiepileptic drug.[2] |
| Quinazolinone Series | Quinazolinone | Varies | Can lack selectivity. |
| Benzimidazole Series | Benzimidazole | Varies | Can retain activity at mutant channels. |
The choice of scaffold can significantly impact the selectivity and pharmacological profile of KCNQ channel openers. For instance, some benzimidazole-based openers have been shown to be active on mutant KCNQ channels where other openers, like those from the quinazolinone series, are inactive. This highlights the importance of exploring diverse chemical matter in drug discovery.
Conclusion
Bicyclo[2.2.1]heptane-2-carboxamides represent a versatile and promising class of compounds with diverse biological activities. Their rigid, three-dimensional nature makes them an attractive scaffold for the design of potent and selective modulators of various biological targets, as exemplified by the KCNQ potassium channel openers. The data presented in this guide underscores the importance of the bicyclo[2.2.1]heptane core for achieving high potency in this context. Further exploration of this scaffold in other therapeutic areas, such as antiviral and neurodegenerative diseases, is warranted. The detailed experimental protocols and comparative data provided herein aim to facilitate further research and development of this important class of molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery, Synthesis, and Structure–Activity Relationship of a Series of N-Aryl-bicyclo[2.2.1]heptane-2-carboxamides: Characterization of ML213 as a Novel KCNQ2 and KCNQ4 Potassium Channel Opener - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. Ion Channel Activators: Thallium Flux and Patch-Clamp Study [metrionbiosciences.com]
- 6. High throughput screening technologies for ion channels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel KCNQ2 channel activators discovered using fluorescence-based and automated patch-clamp-based high-throughput screening techniques - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Bicyclo[2.2.1]heptane-Based Antagonists for CXCR1 vs. CXCR2 Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the selectivity of bicyclo[2.2.1]heptane-based antagonists for the human chemokine receptors CXCR1 and CXCR2. The objective is to offer a comprehensive resource for researchers engaged in the development of selective CXCR1/2 inhibitors. This document summarizes key quantitative data, outlines detailed experimental protocols for assessing antagonist selectivity, and provides visual representations of relevant biological pathways and experimental workflows.
Data Presentation: Comparative Selectivity of Bicyclo[2.2.1]heptane-Based Antagonists
The following table summarizes the in vitro antagonist activity and selectivity of a series of N,N′-diarylsquaramide derivatives containing a bicyclo[2.2.1]heptane moiety against human CXCR1 and CXCR2. The data is extracted from a study by Che et al. (2018).[1][2][3][4] The potency of the compounds is presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of an antagonist that inhibits 50% of the response of an agonist.
| Compound ID | R1 | R2 | CXCR1 IC50 (µM) | CXCR2 IC50 (µM) | Selectivity Ratio (CXCR1 IC50 / CXCR2 IC50) |
| 1a | Amide | H | 7 | 0.062 | 113 |
| 2c | Sulfone | Cl | 12.4 | 0.12 | 103.3 |
| 2d | Sulfoxide | Cl | 6.5 | 0.092 | 70.7 |
| 2e | Amide | H | 2.9 | 0.048 | 60.4 |
| 2f | Amide | H | 10.3 | 0.59 | 17.5 |
| 2g | Amide | H | 5.6 | 0.42 | 13.3 |
| 2h | Amide | H | >100 | 0.53 | >188.7 |
Experimental Protocols
The determination of antagonist selectivity for CXCR1 versus CXCR2 involves a combination of functional assays and binding assays. Below are detailed methodologies for two key experiments.
Intracellular Calcium Mobilization Assay (Functional Assay)
This assay measures the ability of an antagonist to inhibit the increase in intracellular calcium concentration ([Ca2+]i) induced by an agonist. As CXCR1 and CXCR2 are Gq-coupled GPCRs, their activation leads to a transient increase in intracellular calcium.
Objective: To determine the IC50 values of bicyclo[2.2.1]heptane-based antagonists at CXCR1 and CXCR2.
Materials:
-
Human Embryonic Kidney 293 (HEK293) cells stably co-expressing human CXCR1 or CXCR2 and a promiscuous G-protein such as Gα16.
-
Cell culture medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin.
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES.
-
Calcium-sensitive fluorescent dye: Fluo-4 AM (acetoxymethyl ester).
-
Pluronic F-127.
-
Probenecid.
-
CXCR1 agonist: CXCL8 (IL-8).
-
CXCR2 agonist: CXCL1 (Gro-α) or CXCL8.
-
Test compounds (bicyclo[2.2.1]heptane-based antagonists).
-
96-well or 384-well black, clear-bottom microplates.
-
Fluorescence Imaging Plate Reader (FLIPR) or a similar instrument with automated liquid handling.
Procedure:
-
Cell Culture and Plating:
-
Culture HEK293 cells expressing either CXCR1 or CXCR2 in T-75 flasks until they reach 80-90% confluency.
-
Harvest the cells and seed them into 96-well or 384-well black, clear-bottom plates at an appropriate density to achieve a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Dye Loading:
-
Prepare a Fluo-4 AM loading solution in assay buffer. The final concentration of Fluo-4 AM is typically 2-5 µM. Add Pluronic F-127 (0.02-0.04%) to aid in dye solubilization and probenecid (2.5 mM) to prevent dye leakage from the cells.
-
Remove the cell culture medium from the plates and wash the cells once with assay buffer.
-
Add the Fluo-4 AM loading solution to each well and incubate for 1 hour at 37°C in the dark.
-
-
Compound Preparation and Incubation:
-
Prepare serial dilutions of the test compounds in assay buffer at 2x the final desired concentration.
-
After the dye loading incubation, wash the cells twice with assay buffer to remove extracellular dye.
-
Add the diluted test compounds to the respective wells and incubate for 15-30 minutes at room temperature.
-
-
Agonist Stimulation and Signal Detection:
-
Prepare the agonist (CXCL8 for CXCR1, CXCL1 or CXCL8 for CXCR2) at a concentration that elicits a submaximal response (EC80) in assay buffer.
-
Place the cell plate into the FLIPR instrument.
-
Initiate the assay, which will first measure the baseline fluorescence. Then, the instrument will automatically add the agonist to all wells.
-
Continuously record the fluorescence intensity for 1-2 minutes to capture the peak calcium response.
-
-
Data Analysis:
-
The change in fluorescence upon agonist addition is proportional to the increase in [Ca2+]i.
-
Normalize the data to the response of the agonist alone (100%) and a no-agonist control (0%).
-
Plot the normalized response against the logarithm of the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Competitive Radioligand Binding Assay (Binding Assay)
This assay directly measures the ability of a test compound to displace a radiolabeled ligand from the receptor, providing information on the compound's binding affinity (Ki).
Objective: To determine the binding affinity (Ki) of bicyclo[2.2.1]heptane-based antagonists for CXCR1 and CXCR2.
Materials:
-
Cell membranes prepared from cells overexpressing either human CXCR1 or CXCR2.
-
Radioligand: [125I]-CXCL8.
-
Non-specific binding control: A high concentration of unlabeled CXCL8.
-
Test compounds.
-
Binding buffer: 25 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 0.5% Bovine Serum Albumin (BSA), pH 7.4.
-
Wash buffer: Binding buffer without BSA.
-
GF/B or GF/C glass fiber filter plates.
-
Scintillation fluid.
-
Microplate scintillation counter.
Procedure:
-
Assay Setup:
-
In a 96-well plate, add binding buffer, serial dilutions of the test compound, and a fixed concentration of [125I]-CXCL8 (typically at or below its Kd value).
-
Include control wells for total binding (radioligand only) and non-specific binding (radioligand plus a saturating concentration of unlabeled CXCL8).
-
-
Incubation:
-
Add the cell membrane preparation to each well to initiate the binding reaction.
-
Incubate the plate for 1-2 hours at room temperature with gentle agitation to allow the binding to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly separate the bound and free radioligand by vacuum filtration through the glass fiber filter plate. The cell membranes with bound radioligand will be trapped on the filter.
-
Wash the filters several times with ice-cold wash buffer to remove any unbound radioligand.
-
-
Detection:
-
Dry the filter plate and add scintillation fluid to each well.
-
Count the radioactivity in each well using a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value from the resulting competition curve.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Mandatory Visualization
CXCR1 and CXCR2 Signaling Pathways
Both CXCR1 and CXCR2 are G-protein coupled receptors (GPCRs) that primarily couple to the Gi/o family of G-proteins.[5] Upon activation by their respective chemokine ligands, they initiate a cascade of intracellular signaling events that regulate cell migration, proliferation, and survival. While there is considerable overlap, some differences in downstream signaling have been reported.[1][2]
Caption: Simplified signaling pathways for CXCR1 and CXCR2.
Experimental Workflow for Antagonist Selectivity Screening
The process of identifying and characterizing selective antagonists for CXCR1 and CXCR2 typically follows a multi-step workflow, starting with a high-throughput primary screen and progressing to more detailed secondary and functional assays.
Caption: A typical workflow for screening and characterizing CXCR1/CXCR2 antagonists.
References
- 1. A narrative review of chemokine receptors CXCR1 and CXCR2 and their role in acute respiratory distress syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The chemokine receptors CXCR1 and CXCR2 couple to distinct G protein-coupled receptor kinases to mediate and regulate leukocyte functions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A FLIPR Assay for Evaluating Agonists and Antagonists of GPCR Heterodimers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bicyclo[2.2.1]heptane containing N,N′-diarylsquaramide CXCR2 selective antagonists as anti-cancer metastasis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Safety Operating Guide
Safe Disposal of Bicyclo[2.2.1]heptane-2-carbonyl chloride: A Step-by-Step Guide
The proper disposal of Bicyclo[2.2.1]heptane-2-carbonyl chloride is critical for ensuring laboratory safety and environmental protection. As a reactive acyl chloride, this compound can react vigorously with water and other nucleophiles, necessitating a controlled neutralization process before disposal.[1][2][3] This guide provides detailed procedures for the safe handling and disposal of this compound, tailored for laboratory personnel in research and drug development.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE). All handling and disposal steps must be performed inside a certified chemical fume hood.[4][5]
| Parameter | Recommendation | Source |
| Personal Protective Equipment (PPE) | Nitrile gloves, safety goggles, a face shield, and a flame-retardant lab coat. | [5] |
| Work Area | Chemical fume hood. | [4][5] |
| Emergency Equipment | Spill kit with a neutralizing agent (e.g., sodium bicarbonate), and an emergency eyewash and shower station should be accessible. | [4] |
| Incompatible Materials | Water, strong oxidizing agents, strong acids, and strong bases (in concentrated form).[6] | [6] |
Experimental Protocol: Neutralization and Disposal
The primary method for disposing of this compound is through controlled hydrolysis and neutralization. This process converts the reactive acyl chloride into the less hazardous bicyclo[2.2.1]heptane-2-carboxylic acid and a neutral salt, which can then be disposed of according to local regulations.[7][8]
Materials:
-
This compound waste
-
Sodium bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃)
-
Ice bath
-
Large beaker (at least 5 times the volume of the waste)
-
Stir bar and stir plate
-
pH paper or pH meter
-
Appropriate waste container
Procedure:
-
Prepare the Neutralizing Solution: In a large beaker placed within an ice bath, prepare a 5-10% aqueous solution of sodium bicarbonate or sodium carbonate. The ice bath is crucial for dissipating the heat generated during the exothermic reaction.[5]
-
Set Up for Reaction: Place the beaker on a stir plate and begin gentle stirring.
-
Slow Addition of Acyl Chloride: Using a dropping funnel or pipette, add the this compound waste to the neutralizing solution dropwise and very slowly.[9] A vigorous reaction with gas (CO₂) evolution will occur. Maintain a slow addition rate to control the reaction and prevent splashing.
-
Monitor the Reaction: Continue stirring the mixture as the acyl chloride is added. If the reaction becomes too vigorous, pause the addition until it subsides. Ensure the temperature of the mixture does not rise significantly.[9]
-
Complete the Neutralization: After all the acyl chloride has been added, allow the mixture to stir for at least one hour to ensure the reaction is complete.
-
Check the pH: Once the gas evolution has ceased, check the pH of the solution using pH paper or a calibrated pH meter. The target pH should be between 5.5 and 9.5.[5] If the solution is still acidic, add more sodium bicarbonate solution until the desired pH is reached.
-
Final Disposal: The neutralized aqueous solution can typically be disposed of down the drain with copious amounts of water, provided it contains no other hazardous materials and this practice is permitted by your institution and local regulations.[5][7] Always consult your institution's Environmental Health & Safety (EHS) office for specific guidance.[10]
-
Container Rinsing: Empty containers that held this compound should be triple-rinsed with a suitable solvent (e.g., acetone). The rinsate must also be collected and neutralized using the procedure above before disposal.[11]
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the safe disposal of this compound.
References
- 1. This compound | 35202-90-5 | Benchchem [benchchem.com]
- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 3. download.basf.com [download.basf.com]
- 4. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 5. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 6. fishersci.com [fishersci.com]
- 7. laballey.com [laballey.com]
- 8. epfl.ch [epfl.ch]
- 9. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling [yufenggp.com]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. echemi.com [echemi.com]
Comprehensive Safety and Handling Guide for Bicyclo[2.2.1]heptane-2-carbonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety protocols, operational procedures, and disposal plans for handling Bicyclo[2.2.1]heptane-2-carbonyl chloride. Adherence to these guidelines is critical for ensuring laboratory safety and minimizing risk.
I. Hazard Identification and Personal Protective Equipment (PPE)
This compound is a reactive acid chloride. It is expected to be corrosive and will react with water, including moisture in the air, to release hydrochloric acid (HCl) gas. Inhalation, ingestion, or skin contact can cause severe burns and respiratory irritation.
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Equipment Specification | Purpose |
| Eye and Face Protection | Chemical splash goggles and a full-face shield.[1][2][3] | Protects against splashes of the chemical and irritating vapors. |
| Hand Protection | Heavy-duty chemical-resistant gloves (e.g., Butyl rubber, Neoprene).[2][4] | Prevents skin contact and chemical burns. |
| Body Protection | A chemical-resistant lab coat or apron worn over long-sleeved clothing. For larger quantities, a chemical-resistant suit is recommended.[2][4] | Protects skin from spills and splashes. |
| Respiratory Protection | A full-face respirator with an acid gas cartridge is recommended, especially when working outside of a fume hood or with larger quantities.[1][2][4] | Prevents inhalation of corrosive vapors. |
| Foot Protection | Closed-toe, chemical-resistant shoes. | Protects feet from spills. |
II. Operational Plan: Step-by-Step Handling Procedure
This workflow is designed to ensure the safe handling of this compound from preparation to use.
Caption: Safe handling workflow for this compound.
III. Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure safety.
Table 2: Waste Disposal Protocol
| Waste Type | Disposal Procedure |
| Unused Chemical | Do not dispose of down the drain. Contact your institution's Environmental Health and Safety (EHS) office for guidance on proper disposal as hazardous chemical waste. |
| Contaminated Materials (e.g., gloves, paper towels) | Place in a designated, sealed, and clearly labeled hazardous waste container. |
| Empty Containers | Rinse the container three times with a suitable organic solvent (e.g., acetone, toluene) in a fume hood. Collect the rinsate as hazardous waste. Allow the container to air dry in the fume hood before disposal, or dispose of it as hazardous waste. |
| Reaction Quenching | Slowly and carefully add the reaction mixture to a stirred, cooled solution of sodium bicarbonate or another suitable base to neutralize the acid chloride. This should be done in a fume hood. |
IV. Emergency Procedures
Immediate and appropriate action is critical in the event of an emergency.
Caption: Emergency procedures for exposure to this compound.
In case of a spill:
-
Evacuate the immediate area and alert others.
-
If the spill is large or you are not trained to handle it, contact your institution's EHS or emergency response team.
-
For small spills, if you are trained and have the appropriate PPE and spill kit:
-
Contain the spill with an inert absorbent material (e.g., sand, vermiculite). Do not use combustible materials.
-
Carefully scoop the absorbed material into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.
-
Ensure the area is well-ventilated.
-
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
